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  • Product: 6-Bromochromone-3-carboxylic acid
  • CAS: 51085-91-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of 6-Bromochromone-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromochromone-3-carboxylic acid Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview for the (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromochromone-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the (CAS No: 51085-91-7), a key heterocyclic building block. The chromone scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a valuable intermediate in the development of novel therapeutic agents and functional materials.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into synthetic strategy, reaction mechanisms, detailed experimental protocols, and robust analytical characterization.

Strategic Synthesis of 6-Bromochromone-3-carboxylic acid

The synthesis of the target compound is efficiently achieved through a well-established two-step sequence starting from a commercially available substituted 2-hydroxyacetophenone. This route is favored for its high efficiency, good yields, and the reliability of the reaction classes employed.

Rationale for Synthetic Route Selection

The chosen pathway involves an initial Vilsmeier-Haack formylation followed by a selective oxidation.

  • Vilsmeier-Haack Reaction : This is a powerful and widely used method for the formylation of electron-rich aromatic compounds, such as 2-hydroxyacetophenones.[3] It provides a direct, one-step route to 3-formylchromones, which are crucial precursors.[4] The reaction is known for its versatility and consistently high yields.[3]

  • Pinnick Oxidation : The subsequent conversion of the intermediate aldehyde to a carboxylic acid is best accomplished using sodium chlorite (NaClO₂) under mildly acidic conditions. This method is highly selective for aldehydes and avoids the harsh conditions that could compromise the chromone core, ensuring a clean conversion with good yields.[5]

Visualized Synthetic Workflow

The following diagram outlines the two-step synthesis from 5-Bromo-2-hydroxyacetophenone to the final product.

G A 5-Bromo-2-hydroxyacetophenone (Starting Material) C 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (Intermediate) A->C Step 1: Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl₃, DMF) B->A E 6-Bromochromone-3-carboxylic acid (Final Product) C->E Step 2: Oxidation D Pinnick Oxidation (NaClO₂, Sulfamic Acid, DCM/H₂O) D->C

Caption: Synthetic pathway for 6-Bromochromone-3-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (Intermediate)

This protocol is adapted from established Vilsmeier-Haack procedures for chromone synthesis.[4][5]

  • Reagent Preparation: Set up a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Vilsmeier Reagent Formation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction Incubation: After the addition is complete, stir the mixture at 0-5 °C for 45-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Substrate Addition: Dissolve 5-bromo-2-hydroxyacetophenone (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

  • Work-up and Isolation: After completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual DMF and inorganic salts. The crude product can be purified by recrystallization from methanol or an ethanol/water mixture to yield the aldehyde intermediate as a solid.

Step 2: Synthesis of 6-Bromochromone-3-carboxylic acid (Final Product)

This protocol employs the Pinnick oxidation for the selective conversion of the aldehyde.[5]

  • Reaction Setup: In a round-bottom flask, suspend the 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (1 eq.) from Step 1 in a mixture of dichloromethane (DCM) and water.

  • Reagent Addition: To this suspension, add sulfamic acid (1.5 eq.) followed by the portion-wise addition of sodium chlorite (NaClO₂, 1.5 eq.) while stirring at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the crude solid from a methanol/water mixture (approx. 80:20) to yield 6-Bromochromone-3-carboxylic acid as a pale yellow or white solid.[5]

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Bromochromone-3-carboxylic acid.

Physicochemical Properties
PropertyValueSource
CAS Number 51085-91-7[6][7]
Molecular Formula C₁₀H₅BrO₄[6][8]
Molecular Weight 269.05 g/mol [6]
Appearance White to pale cream powder[9]
Melting Point 236-240 °C (literature)[5]
Visualized Characterization Workflow

The following diagram illustrates the logical flow of analytical techniques used to validate the final product.

G A Synthesized Product (Crude 6-Bromochromone-3-carboxylic acid) B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E HPLC / TLC A->E F Molecular Weight & Isotopic Pattern (Br) B->F G Functional Groups (-COOH, C=O, C=C) C->G H Structural Elucidation & Proton/Carbon Environment D->H I Purity Assessment E->I J Verified Structure & Purity Confirmed F->J G->J H->J I->J

Caption: Workflow for the analytical characterization of the product.

Spectroscopic and Chromatographic Analysis

2.3.1. Infrared (IR) Spectroscopy The IR spectrum is a rapid and effective tool for confirming the presence of key functional groups. The spectrum for a carboxylic acid is highly characteristic.[10][11]

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3300 - 2500O-H stretch (Carboxylic Acid)Very broad, strong
~1710C=O stretch (Carboxylic Acid)Strong, sharp
~1650C=O stretch (Chromone Ketone)Strong, sharp
1600, 1500C=C stretch (Aromatic)Medium to strong
1320 - 1210C-O stretchStrong

Note: A literature report specifies peaks at 3071 cm⁻¹ (OH) and 1691/1651 cm⁻¹ (C=O) for this compound.[5]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms in the molecule. Spectra are typically recorded in DMSO-d₆ due to solubility.

¹H NMR:

Chemical Shift (δ ppm) Proton Multiplicity Notes
~13.3 -COOH Singlet (broad) The acidic proton is highly deshielded and its signal is often broad.
~9.2 H-2 Singlet The proton at the 2-position of the pyrone ring is a characteristic singlet.
~8.2 H-5 Doublet Aromatic proton ortho to the C-4 carbonyl group.
~8.0 H-7 Doublet of doublets Aromatic proton meta to the bromine and ortho to H-8.

| ~7.8 | H-8 | Doublet | Aromatic proton ortho to the pyran oxygen. |

¹³C NMR:

Chemical Shift (δ ppm) Carbon Notes
~176 C-4 Ketone carbonyl carbon.
~164 -COOH Carboxylic acid carbonyl carbon.
~160 C-2 Olefinic carbon adjacent to the pyran oxygen.
154 - 115 Aromatic & Olefinic Signals corresponding to the remaining 6 carbons of the benzene ring and C-3.

| ~119 | C-6 | Carbon bearing the bromine atom. |

2.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The presence of a bromine atom results in a characteristic isotopic pattern.

  • Expected Molecular Ion (M⁺): A signal should be observed at m/z = 268.

  • Isotopic Peak (M+2)⁺: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), a prominent peak will be observed at m/z = 270 with nearly the same intensity as the M⁺ peak. This is a definitive indicator of a monobrominated compound.

  • Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or a carboxyl group (-45 Da).

Conclusion and Future Outlook

This guide details an efficient and reliable methodology for the synthesis of 6-Bromochromone-3-carboxylic acid, a compound of significant interest to the scientific community. The two-step synthesis via Vilsmeier-Haack formylation and subsequent Pinnick oxidation is robust and scalable. The provided characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous confirmation of the product's structure and purity.

Given its versatile functional handles—the carboxylic acid for amide or ester formation and the bromine atom for cross-coupling reactions—6-Bromochromone-3-carboxylic acid stands as a pivotal starting material for the generation of diverse chemical libraries aimed at discovering new leads in drug development and materials science.[1][2]

References

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • PubChem. 6-Bromochromone-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Orgsyn.org. Useful Spectroscopic Data. [Link] (Note: While the direct link is to a specific prep, the site's resources include general spectroscopic data tables).

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

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Exploratory

An In-depth Technical Guide to 6-Bromochromone-3-carboxylic acid: Physicochemical Properties and Analytical Methodologies

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromochromone-3-carboxylic acid, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromochromone-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively documented in publicly available literature, this paper synthesizes known information, predicted values from computational models, and established analytical methodologies for the broader class of chromone derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's characteristics and robust protocols for its empirical investigation.

Introduction and Chemical Identity

6-Bromochromone-3-carboxylic acid (CAS No. 51085-91-7) is a member of the chromone family, which are bicyclic heterocyclic compounds featuring a benzo-γ-pyrone moiety.[1][2] The chromone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3] The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position makes 6-Bromochromone-3-carboxylic acid a versatile intermediate for the synthesis of novel therapeutic agents and functional molecules.[4][5] The bromine atom can serve as a handle for cross-coupling reactions, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.[4]

Chemical Structure:

Caption: Chemical structure of 6-Bromochromone-3-carboxylic acid.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of 6-Bromochromone-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₅BrO₄[6][7][8]
Molecular Weight 269.05 g/mol [8]
Appearance White to pale cream powder[7]
Melting Point 236-240 °C (literature for similar compound)[1]
Boiling Point (Predicted) 439.0 ± 45.0 °C at 760 mmHg[9]
pKa (Predicted) 1.50 ± 0.20[9]
Solubility Soluble in DMSO and other organic solvents; insoluble in water.[9]

Spectroscopic and Analytical Characterization

The unambiguous identification and characterization of 6-Bromochromone-3-carboxylic acid rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 6-Bromochromone-3-carboxylic acid, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton on the pyrone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the pyrone ring. The carboxyl carbon is expected to resonate in the range of 160-170 ppm.[10]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in DMSO-d6) B Data Acquisition (1H, 13C, 2D NMR) A->B C Data Processing (Referencing & Integration) B->C D Structural Elucidation C->D

Caption: A generalized workflow for NMR-based structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Bromochromone-3-carboxylic acid, the IR spectrum will be characterized by absorptions corresponding to the carboxylic acid O-H and C=O bonds, as well as the aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H3300-2500Broad, Strong
Aromatic C-H3100-3000Medium
Carbonyl C=O (Ketone)1680-1660Strong
Carboxylic Acid C=O1760-1690Strong
Aromatic C=C1600, 1475Medium
C-O Stretch1320-1210Strong
C-Br Stretch680-515Medium

Note: The presence of two carbonyl groups (ketone and carboxylic acid) may lead to overlapping or distinct peaks in the carbonyl region.[12][13][14]

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Expected Mass Spectral Data: The mass spectrum of 6-Bromochromone-3-carboxylic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity will be observed. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[15][16]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[17]

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Propose a fragmentation pathway to support the structure.[11]

Solubility and Acidity

The solubility and acidity of 6-Bromochromone-3-carboxylic acid are critical parameters that influence its behavior in biological systems and its formulation into potential drug products.

Solubility: As a general rule, the presence of the polar carboxylic acid group can increase water solubility. However, the largely nonpolar aromatic scaffold of the chromone ring system and the hydrophobic bromine atom suggest that the overall aqueous solubility is likely to be low. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[9]

Acidity (pKa): The pKa is a measure of the acidity of the carboxylic acid group. The predicted pKa of 1.50 suggests that 6-Bromochromone-3-carboxylic acid is a relatively strong acid.[9] This is due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic system, which stabilize the conjugate base.

G cluster_solubility Solubility & pKa Relationship pKa Low pKa (Strong Acid) Solubility pH-Dependent Solubility pKa->Solubility Ionized Ionized Form (Carboxylate) (Higher Aqueous Solubility) Solubility->Ionized pH > pKa Unionized Unionized Form (Carboxylic Acid) (Lower Aqueous Solubility) Solubility->Unionized pH < pKa G cluster_synthesis General Synthetic Pathway A 2-Hydroxyacetophenone Derivative B Vilsmeier-Haack Reaction A->B C Chromone-3-carbaldehyde B->C D Oxidation C->D E Chromone-3-carboxylic acid D->E

Caption: A generalized synthetic route to chromone-3-carboxylic acids.

Conclusion

6-Bromochromone-3-carboxylic acid is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon predicted data and the established characteristics of related chromone derivatives. The detailed analytical protocols presented herein offer a robust framework for the empirical determination of its properties. Further experimental investigation is warranted to fully elucidate the characteristics and potential applications of this promising compound.

References

  • ChemBK. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. ChemBK. Accessed January 16, 2026. [Link]

  • CORE. Chromone - a valid scaffold in Medicinal Chemistry. CORE. Accessed January 16, 2026. [Link]

  • MDPI. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times. MDPI. Accessed January 16, 2026. [Link]

  • ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. Accessed January 16, 2026. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Accessed January 16, 2026. [Link]

  • MDPI. Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Accessed January 16, 2026. [Link]

  • PubChem. 6-Bromochromone-3-carboxylic acid. PubChem. Accessed January 16, 2026. [Link]

  • ResearchGate. Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Accessed January 16, 2026. [Link]

  • PMC. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. PMC. Accessed January 16, 2026. [Link]

  • SpringerLink. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SpringerLink. Accessed January 16, 2026. [Link]

  • Macalester College. Useful Spectroscopic Data. Macalester College. Accessed January 16, 2026. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Accessed January 16, 2026. [Link]

  • Indian Journal of Chemistry. Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Indian Journal of Chemistry. Accessed January 16, 2026. [Link]

  • University of Calgary. IR: carboxylic acids. University of Calgary. Accessed January 16, 2026. [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands. Kwantlen Polytechnic University. Accessed January 16, 2026. [Link]

  • ResearchGate. Design, synthesis, in-vitro and in-silico studies of 6-bromochromone based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. Accessed January 16, 2026. [Link]

  • PureSynth. 6-Bromocoumarin-3-Carboxylic Acid 98.0%(HPLC). PureSynth. Accessed January 16, 2026. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 16, 2026. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Accessed January 16, 2026. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Organic Chemistry Data. Accessed January 16, 2026. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Accessed January 16, 2026. [Link]

  • PubMed. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. Accessed January 16, 2026. [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Accessed January 16, 2026. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 16, 2026. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. University of California, Los Angeles. Accessed January 16, 2026. [Link]

  • College of Lake County. Table of Acids with Ka and pKa Values. College of Lake County. Accessed January 16, 2026. [Link]

  • RSC Publishing. Six novel multicomponent systems of theobromine with carboxylic acids: crystallographic structures, solubility determination and DFT calculations. RSC Publishing. Accessed January 16, 2026. [Link]

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Foundational

An In-depth Technical Guide to 6-Bromochromone-3-carboxylic acid

CAS Number: 51085-91-7 Abstract This technical guide provides a comprehensive overview of 6-Bromochromone-3-carboxylic acid (CAS 51085-91-7), a key heterocyclic building block in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 51085-91-7

Abstract

This technical guide provides a comprehensive overview of 6-Bromochromone-3-carboxylic acid (CAS 51085-91-7), a key heterocyclic building block in medicinal chemistry and materials science. This document delves into the compound's chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its reactivity, potential for derivatization, and its emerging role as a scaffold for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anti-cancer research. Spectroscopic characterization, safety and handling protocols, and a forward-looking perspective on its applications are also presented to serve as a vital resource for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

6-Bromochromone-3-carboxylic acid is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The presence of the bromine atom at the 6-position and a carboxylic acid at the 3-position provides two reactive handles for a wide array of chemical transformations, making it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 51085-91-7N/A
IUPAC Name 6-bromo-4-oxo-4H-chromene-3-carboxylic acidN/A
Molecular Formula C₁₀H₅BrO₄N/A
Molecular Weight 269.05 g/mol N/A
Appearance White to pale cream powder[1]
Melting Point 192 °C[2]
SMILES C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O[2]
InChI Key IJTWNMVKNJSGMS-UHFFFAOYSA-NN/A

Synthesis of 6-Bromochromone-3-carboxylic acid

The synthesis of 6-Bromochromone-3-carboxylic acid is typically achieved through a two-step process starting from the commercially available 5-bromo-2-hydroxyacetophenone. This method involves a Vilsmeier-Haack formylation followed by an oxidation reaction.

Synthetic Workflow

Synthesis_Workflow start 5-Bromo-2-hydroxyacetophenone step1 Vilsmeier-Haack Reaction (POCl3, DMF) start->step1 intermediate 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde step1->intermediate step2 Oxidation (e.g., Pinnick Oxidation) intermediate->step2 product 6-Bromochromone-3-carboxylic acid step2->product

Caption: Synthetic pathway for 6-Bromochromone-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This step employs the Vilsmeier-Haack reaction for the formylation and cyclization of 5-bromo-2-hydroxyacetophenone.[2]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the formation of the Vilsmeier reagent.

  • Reaction with Acetophenone: Dissolve 5-bromo-2-hydroxyacetophenone in DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 6-bromo-4-oxo-4H-chromene-3-carbaldehyde.

Step 2: Oxidation to 6-Bromochromone-3-carboxylic acid

The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a common and efficient method for this transformation.

  • Reaction Setup: In a suitable flask, dissolve the 6-bromo-4-oxo-4H-chromene-3-carbaldehyde in a mixture of a suitable solvent (e.g., tert-butanol) and water.

  • Addition of Reagents: Add a phosphate buffer (e.g., NaH₂PO₄) and 2-methyl-2-butene as a chlorine scavenger.

  • Oxidation: Add a solution of sodium chlorite (NaClO₂) in water dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-Bromochromone-3-carboxylic acid.

Spectroscopic Characterization

While specific, high-resolution spectra for 6-Bromochromone-3-carboxylic acid are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton on the pyrone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns consistent with their substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ketone (around 175-185 ppm) and the carboxylic acid (around 165-175 ppm). The carbon atoms of the aromatic and pyrone rings will appear in the typical aromatic region (110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹). A strong C=O stretching vibration for the ketone will be observed around 1650 cm⁻¹, and the C=O of the carboxylic acid will appear around 1700-1725 cm⁻¹.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity). Common fragmentation patterns would involve the loss of -OH, -COOH, and CO.

Reactivity and Applications in Synthesis

6-Bromochromone-3-carboxylic acid is a versatile building block due to its two distinct reactive sites.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, reaction with thionyl chloride (SOCl₂) will yield the corresponding acid chloride, a highly reactive intermediate for the synthesis of amides and esters.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, further expanding the chemical diversity of the chromone scaffold.

Application as a Synthetic Intermediate

6-Bromochromone-3-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of compounds with potential biological activities.[3] These include:

  • Pharmaceutical Agents: It is a key starting material for compounds targeting inflammatory and cancer pathways.[3]

  • Fluorescent Probes: The chromone core can be elaborated to create fluorescent molecules for biological imaging.[3]

  • Materials Science: It can be incorporated into polymers and coatings to enhance their chemical stability and performance.[3]

Applications main 6-Bromochromone-3-carboxylic acid app1 Pharmaceuticals (Anti-inflammatory, Anti-cancer) main->app1 Derivatization app2 Fluorescent Probes main->app2 Functionalization app3 Materials Science (Polymers, Coatings) main->app3 Monomer Synthesis app4 Analytical Chemistry main->app4 Reagent

Caption: Key application areas of 6-Bromochromone-3-carboxylic acid.

Biological and Pharmacological Context

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. While direct biological data for 6-Bromochromone-3-carboxylic acid is limited, its derivatives have shown significant promise in various therapeutic areas.

Anti-inflammatory and Anticancer Potential

Derivatives of chromone-3-carboxylic acids have been investigated for their anti-inflammatory and anticancer properties. The core structure is known to interact with various biological targets, and the substituents introduced via the carboxylic acid and bromo groups can modulate this activity and selectivity.

α-Glucosidase Inhibition

Recent research has shown that thiosemicarbazone derivatives synthesized from 6-bromochromone precursors exhibit potent α-glucosidase inhibitory activity, suggesting a potential application in the management of diabetes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromochromone-3-carboxylic acid.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed and feeling unwell, contact a poison center or doctor.[2]

Conclusion and Future Outlook

6-Bromochromone-3-carboxylic acid is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its dual functionality allows for the creation of diverse chemical libraries for the exploration of new therapeutic agents. Future research will likely focus on the development of novel synthetic methodologies for its derivatization and the comprehensive biological evaluation of its analogues to unlock their full therapeutic potential. The continued investigation of this compound and its derivatives is expected to yield new insights and applications in various scientific disciplines.

References

  • 6-Bromochromone-3-Carboxylic Acid (CAS No.: 51085-91-7). (URL: [Link])

  • 6-Bromochromone-3-carboxylic acid | 51085-91-7. (URL: [Link])

  • 6-Bromochromone-3-carboxylic acid | C10H5BrO4 | CID 2756898 - PubChem. (URL: [Link])

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (URL: [Link])

  • Design, synthesis, in-vitro and in-silico studies of 6-bromochromone based thiosemicarbazones as α-glucosidase inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of chromone-3-carboxamides - ResearchGate. (URL: [Link])

Sources

Exploratory

spectroscopic analysis (NMR, IR, MS) of 6-Bromochromone-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Bromochromone-3-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive spectroscopic analysis of 6-Bromochromone-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Bromochromone-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive spectroscopic analysis of 6-Bromochromone-3-carboxylic acid (CAS No: 51085-91-7), a key intermediate in the synthesis of novel pharmaceutical agents and fluorescent probes.[1] As researchers and drug development professionals, a precise understanding of a molecule's structural and electronic properties is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, grounding the interpretation in both established principles and comparative data from related chromone structures.

Molecular Structure and Spectroscopic Overview

6-Bromochromone-3-carboxylic acid is a heterocyclic compound featuring a benzopyrone (chromone) core.[2] Key structural features that dictate its spectroscopic signature include:

  • A bromo-substituted aromatic ring , which influences the chemical shifts of aromatic protons and carbons.

  • An α,β-unsaturated ketone system within the pyrone ring.

  • A carboxylic acid group attached to the pyrone ring, which introduces highly characteristic IR and NMR signals.

A thorough analysis using NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment, which are critical steps in any synthetic or drug discovery workflow.

Molecular Structure Diagram

Caption: Numbering scheme for 6-Bromochromone-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the title compound.[3] Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can accommodate the carboxylic acid proton.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton on the pyrone ring, and the carboxylic acid proton. The electron-withdrawing nature of the bromine atom and the carbonyl group significantly influences the chemical shifts.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 ~8.9 - 9.1 Singlet (s) - Highly deshielded due to the adjacent oxygen and the conjugated carbonyl group. Data for similar chromone-3-carboxylic acids show this proton in this region.[4]
H-5 ~8.0 - 8.2 Doublet (d) J ≈ 2.4 Hz Deshielded by the C-4 carbonyl. Exhibits meta-coupling to H-7. Its position is analogous to similar 6-substituted chromones.[5]
H-7 ~7.8 - 8.0 Doublet of doublets (dd) J ≈ 8.8, 2.4 Hz Shows ortho-coupling to H-8 and meta-coupling to H-5.
H-8 ~7.4 - 7.6 Doublet (d) J ≈ 8.8 Hz Coupled only to H-7 (ortho).

| -COOH | ~13.0 - 13.5 | Broad Singlet (br s) | - | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. The chemical shift for carboxylic acid protons typically appears above 10 ppm.[6][7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic Acid) ~162 - 165 Typical range for a carboxylic acid carbon conjugated with a double bond.[7]
C-4 (Ketone) ~174 - 176 Characteristic chemical shift for an α,β-unsaturated ketone carbonyl carbon.[4]
C-2 ~160 - 162 Vinyl carbon deshielded by attachment to oxygen.
C-8a ~154 - 156 Aromatic carbon adjacent to the ether oxygen.
C-7 ~137 - 139 Aromatic CH carbon deshielded by bromine.
C-5 ~129 - 131 Aromatic CH carbon.
C-4a ~124 - 126 Aromatic quaternary carbon.
C-8 ~121 - 123 Aromatic CH carbon.
C-6 ~118 - 120 Aromatic carbon directly attached to bromine; its signal is attenuated.

| C-3 | ~118 - 120 | Carbon attached to the carboxylic acid group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 6-Bromochromone-3-carboxylic acid in approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Deuterium Exchange: To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the -COOH proton should disappear.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental & Predicted IR Data

Functional Group Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid) ~3071 (experimental)[4]; 2500-3300 (typical) Strong, Very Broad The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[6][8]
C-H Stretch (Aromatic/Vinyl) ~3100-3000 Medium-Weak Stretching vibrations of sp² C-H bonds.
C=O Stretch (Carboxylic Acid) ~1691 (experimental)[4] Strong Conjugation with the C2-C3 double bond lowers the frequency from the typical ~1710 cm⁻¹ for saturated acids.[6]
C=O Stretch (Ketone) ~1651 (experimental)[4] Strong The frequency is lowered due to conjugation with the aromatic ring and the C2-C3 double bond.
C=C Stretch (Aromatic/Alkene) ~1600, ~1500 Medium-Strong Characteristic absorptions for the aromatic ring and pyrone double bonds.[9]

| C-O Stretch (Ether/Carboxylic Acid) | ~1320-1210 | Strong | Associated with the C-O bonds of the ether linkage and the carboxylic acid.[8] |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the powdered 6-Bromochromone-3-carboxylic acid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Molecular Ion and Fragmentation Pattern

  • Molecular Formula: C₁₀H₅BrO₄[10]

  • Molecular Weight: 267.94 g/mol (for ⁷⁹Br) and 269.94 g/mol (for ⁸¹Br)

The most distinctive feature in the mass spectrum will be the molecular ion peak (M⁺) , which will appear as a pair of peaks of nearly equal intensity (the M and M+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[11]

Predicted Fragmentation Pathways

m/z Value Proposed Fragment Rationale
268 / 270 [C₁₀H₅BrO₄]⁺ Molecular ion (M⁺).
251 / 253 [M - OH]⁺ Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for carboxylic acids.[12]
223 / 225 [M - COOH]⁺ Loss of the entire carboxyl group as a radical (45 Da).[13]
195 / 197 [M - COOH - CO]⁺ Subsequent loss of a carbon monoxide molecule from the pyrone ring (retro-Diels-Alder type fragmentation is common for chromones).[14]

| 144 | [C₇H₄Br]⁺ | Fragment corresponding to the bromobenzoyl cation. |

Experimental Workflow: Mass Spectrometry

cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Output Sample Solid Sample (6-Bromochromone-3-carboxylic acid) EI Electron Ionization (70 eV) Sample->EI Vaporization Analyzer Quadrupole or Time-of-Flight (TOF) Analyzer EI->Analyzer Ion Acceleration Detector Electron Multiplier Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum

Caption: A generalized workflow for obtaining an Electron Ionization (EI) Mass Spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation. Electrospray Ionization (ESI) in negative mode could also be used, which would primarily show the deprotonated molecular ion [M-H]⁻ at m/z 267/269.

  • Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or Time-of-Flight).

  • Detection: Detect the ions and generate a mass spectrum plotting relative intensity against the mass-to-charge ratio (m/z).

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of 6-Bromochromone-3-carboxylic acid. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and ketone functional groups through their distinct vibrational bands. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and offers insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic profile is essential for validating the synthesis and purity of the compound, enabling its confident use in further research and development.

References

  • Arjunan, V., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). Available at: [Link]

  • Chithira, P. V., et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Heliyon, 6(10), e04775. Available at: [Link]

  • Nchinda, A. T. (1998). Chemical Studies of Selected Chromone Derivatives. Rhodes University. Available at: [Link]

  • MDPI (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2023(3), M1713. Available at: [Link]

  • University of Colorado Boulder. Useful Spectroscopic Data. Available at: [Link]

  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • Gawas, A. A., et al. (2023). Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. Indian Journal of Chemistry, 62B(1), 25-30. Available at: [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. Available at: [Link]

  • ResearchGate. Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Available at: [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available at: [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • PubMed. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Available at: [Link]

  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Michigan State University. Mass Spectrometry: Fragmentation. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 6-Bromochromone-3-carboxylic Acid

Executive Summary This technical guide provides a comprehensive framework for the characterization of 6-Bromochromone-3-carboxylic acid (CAS: 51085-91-7), a heterocyclic compound of interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 6-Bromochromone-3-carboxylic acid (CAS: 51085-91-7), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data in public literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It is designed not merely to report known values but to equip scientific teams with the theoretical grounding and detailed, field-proven protocols required to experimentally determine the solubility and stability profiles of this compound. By synthesizing information from authoritative regulatory guidelines and first principles of chemical behavior, this guide establishes a robust methodology for generating the critical data needed to advance research and development efforts involving 6-Bromochromone-3-carboxylic acid.

Compound Overview and Physicochemical Profile

Introduction to Chemical Structure and Properties

6-Bromochromone-3-carboxylic acid is a derivative of the chromone scaffold, a bicyclic system prevalent in many biologically active natural products.[1] Its structure is characterized by three key features that dictate its physicochemical behavior:

  • The Chromone Core: A planar, aromatic, and relatively hydrophobic bicyclic system.

  • The Carboxylic Acid Group: A polar, acidic functional group at the 3-position, capable of donating a proton and engaging in hydrogen bonding.

  • The Bromine Substituent: A lipophilic and electron-withdrawing atom at the 6-position, which increases the molecule's overall molecular weight and can influence its electronic properties and metabolic stability.

Understanding the interplay of these features is paramount for predicting its behavior in various experimental systems. The carboxylic acid moiety suggests that its aqueous solubility will be highly dependent on pH, while the brominated aromatic core predicts low intrinsic solubility in water but better solubility in organic solvents.

Core Compound Identifiers
PropertyValueSource
CAS Number 51085-91-7
Molecular Formula C₁₀H₅BrO₄[2]
Molecular Weight 269.05 g/mol [2]
IUPAC Name 6-bromo-4-oxo-4H-chromene-3-carboxylic acid
SMILES C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O
Melting Point ~265 °C (decomposes) (for 6-Bromochromone-2-carboxylic acid)[3]

Note: Experimental data for the target compound is sparse; some data is inferred from closely related analogs.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A thorough understanding of its solubility in various media is the first step in formulation development.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides the rationale for solvent selection. Due to its dual hydrophobic and hydrophilic characteristics, a range of solvents should be screened.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are expected to be effective solvents, capable of disrupting the crystal lattice and solvating both the polar carboxylic acid and the nonpolar chromone ring. DMSO is a common choice for creating high-concentration stock solutions for initial biological screening.[4][5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.[4]

  • Aqueous Buffers: Solubility in aqueous media is expected to be low at acidic pH but should increase significantly as the pH rises above the pKa of the carboxylic acid, leading to the formation of the more polar carboxylate salt.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low in these solvents due to the polarity of the carboxylic acid group.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, as recommended by organizations like the World Health Organization (WHO), remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[6][7]

Causality: The core principle is to ensure that the system reaches a true thermodynamic equilibrium between the dissolved solute and the excess solid material. This avoids misleading results from metastable forms or supersaturated solutions.[8]

Methodology:

  • Preparation: Add an excess amount of 6-Bromochromone-3-carboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time is critical; for crystalline compounds, 24 to 72 hours is typically required to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a precise aliquot of the supernatant, taking care not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, typically HPLC-UV. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add Excess Solid to Solvent prep2 Seal Vials prep1->prep2 equil1 Agitate at Constant Temp (24-72 hours) prep2->equil1 sep1 Settle Excess Solid equil1->sep1 sep2 Centrifuge sep1->sep2 analysis1 Sample Supernatant sep2->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 result Determine Solubility (mg/mL) analysis3->result G cluster_stress Apply Stress Conditions start Prepare API Solution acid Acid (HCl, Heat) start->acid base Base (NaOH, RT) start->base oxid Oxidation (H₂O₂, RT) start->oxid heat Thermal (Solid/Solution) start->heat light Photolytic (ICH Q1B) start->light analyze Analyze Samples (HPLC-PDA/MS) acid->analyze base->analyze oxid->analyze heat->analyze light->analyze evaluate Evaluate Degradation (Peak Purity, Mass Balance) analyze->evaluate decision Is Method Stability-Indicating? evaluate->decision validate Validate Analytical Method decision->validate Yes optimize Optimize Method decision->optimize No optimize->start

Caption: Decision workflow for forced degradation and analytical method validation.

Protocol for Long-Term and Accelerated Stability Studies

Causality: This protocol follows ICH guidelines to generate data that is acceptable to regulatory agencies for establishing a re-test period. The conditions are standardized to simulate storage over time in different climatic zones. [9][10] Methodology:

  • Batch Selection: Use at least one representative batch of 6-Bromochromone-3-carboxylic acid.

  • Container Closure System: Package the API in a container that simulates the proposed packaging for storage and distribution. [11]3. Storage Conditions: Place samples in calibrated stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. [9] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. [12]4. Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months. [11] * Accelerated: Test at 0, 3, and 6 months. [11]5. Tests: At each time point, test for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency)

    • Degradation products/impurities

Data Presentation: Stability Summary
Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
40°C / 75% RH0White Powder99.80.2
3
6
25°C / 60% RH0White Powder99.80.2
3
6
12

Handling and Storage Recommendations

Based on the chemical nature of the compound and safety data for related materials, the following handling and storage procedures are recommended:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing. [13][14]Minimize dust generation. [13]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [13][15]The compound is noted to be potentially moisture-sensitive; storage in a desiccator or under an inert atmosphere may be advisable for long-term stability. [15]Some suppliers recommend refrigerated storage (0-8°C). [15]

Conclusion

6-Bromochromone-3-carboxylic acid is a compound with significant potential, yet its fundamental physicochemical properties are not widely documented. This guide provides the necessary scientific rationale and robust, step-by-step protocols to comprehensively determine its solubility and stability profiles. By adhering to these methodologies, grounded in international standards, researchers can generate the high-quality, reliable data essential for making informed decisions in drug discovery, formulation development, and other advanced scientific applications. The successful characterization of these core properties is a critical and enabling step for unlocking the full potential of this molecule.

References

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Benchchem. Safe handling and storage procedures for 6-Bromochromane-3-carboxylic acid.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 6-Bromochromane-3-carboxylic Acid.
  • ICH. Annex 10 - ICH.
  • EDREX. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Cole-Parmer. Material Safety Data Sheet - 6-Bromochromone.
  • Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • World Health Organization (WHO). (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Slideshare. solubility experimental methods.pptx.
  • PDF. Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ChemBK. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SAFETY DATA SHEET. (2024, March 30). 6-Bromocoumarin-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Sosnovskikh, V. (2022, November 2). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate.
  • Benchchem. An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis.
  • ResearchGate. Compound stability under different pH conditions.
  • PubMed. (1985). Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition.
  • J&K Scientific. 6-Bromochromone-3-carboxylic acid | 51085-91-7.
  • CookeChem. 6-Bromochromone-2-carboxylic Acid, >95.0%(GC)(T), 51484-06-1.
  • ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids | Request PDF.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubChem. 6-Bromochromone-3-carboxylic acid | C10H5BrO4 | CID 2756898.

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Exploratory

The Emergence of Brominated Chromones: A Technical Guide to Their Discovery and Natural Occurrence

Abstract This technical guide provides an in-depth exploration of brominated chromones, a fascinating and biologically active class of natural products. Primarily discovered in marine-derived fungi, these compounds have...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of brominated chromones, a fascinating and biologically active class of natural products. Primarily discovered in marine-derived fungi, these compounds have garnered significant interest within the scientific community for their potential applications in drug discovery and development. This document details their natural sources, biosynthetic origins, and the methodologies for their discovery, isolation, and structural characterization. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique chemical space.

Introduction: The Chromone Scaffold and the Influence of Bromination

The chromone core, a benzopyran-4-one, is a privileged scaffold in medicinal chemistry, found in a vast array of naturally occurring and synthetic compounds with diverse biological activities.[1][2][3] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The structural versatility of the chromone nucleus allows for a wide range of substitutions, leading to a broad spectrum of pharmacological effects.[4]

The introduction of a bromine atom onto the chromone scaffold, a process known as bromination, can significantly modulate the compound's physicochemical properties and biological activity.[5] Bromine's high atomic mass and electronegativity can influence molecular conformation, lipophilicity, and metabolic stability, often enhancing the therapeutic potential of the parent molecule. The natural occurrence of brominated compounds is particularly prevalent in marine environments, where the concentration of bromide is significantly higher than in terrestrial ecosystems.[6]

Discovery and Natural Sources of Brominated Chromones

While chromones are found in various terrestrial plants and fungi, the discovery of their brominated counterparts is a more recent development, largely attributed to the exploration of marine microbial diversity.[1][7] Marine-derived fungi, particularly species of Penicillium and Aspergillus, have emerged as a rich source of novel brominated chromones.[8][9][10]

These fungi often exist as endophytes in marine organisms such as sponges, algae, and mangroves, or as inhabitants of deep-sea sediments.[11][12] The unique and competitive marine environment is thought to drive the production of a diverse array of secondary metabolites, including halogenated compounds, as a means of chemical defense and communication.[13]

Table 1: Selected Examples of Naturally Occurring Brominated Chromones from Marine Fungi

Compound NameProducing OrganismSourceBiological ActivityReference(s)
Epiremisporine CPenicillium citrinumMarine-derived fungusAnti-inflammatory, Cytotoxic[8]
Epiremisporine DPenicillium citrinumMarine-derived fungusAnti-inflammatory[8]
Epiremisporine EPenicillium citrinumMarine-derived fungusAnti-inflammatory, Cytotoxic[8]
Brominated Aromatic ButenolidesAspergillus terreusSoft coral-derived endophytic fungusAntifungal[9][14]
6-Bromochromone-3-carbonitrile (Derivative)(Synthetic, inspired by natural products)-Antifungal, Antibiofilm[8]

While the majority of brominated chromones have been isolated from marine sources, the potential for their existence in terrestrial organisms, particularly those in bromide-rich environments, should not be discounted. Natural organobromine compounds have been identified in terrestrial ecosystems, suggesting that the biosynthetic machinery for bromination is not exclusive to the marine realm.[10]

Biosynthesis of Brominated Chromones

The biosynthesis of brominated chromones in fungi is believed to follow the general principles of fungal secondary metabolite production, involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.[15][16][17] The core chromone structure is likely assembled by a PKS from simple acyl-CoA precursors.

The key step in the formation of brominated chromones is the enzymatic incorporation of bromine. This is catalyzed by a class of enzymes known as bromoperoxidases .[18][19] These enzymes utilize bromide ions from the environment and hydrogen peroxide to generate a reactive bromine species (hypobromous acid or an enzyme-bound equivalent), which then acts as an electrophile to brominate the chromone backbone.[5][18][19]

The production of brominated metabolites can often be induced or enhanced by supplementing the fungal culture medium with sodium bromide (NaBr).[6][9][14] This strategy is a powerful tool for the discovery of novel halogenated natural products.

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically clustered together in biosynthetic gene clusters (BGCs) .[15][16][17][20] A typical BGC for a brominated chromone would be expected to contain the gene for the core PKS, as well as genes encoding tailoring enzymes such as bromoperoxidases, methyltransferases, and oxidoreductases. The identification and characterization of these BGCs are crucial for understanding and potentially manipulating the production of these valuable compounds.

Biosynthesis_of_Brominated_Chromones cluster_0 Fungal Cell Acetyl_CoA Acetyl-CoA & Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide Pathway Chromone_Scaffold Chromone Scaffold PKS->Chromone_Scaffold Brominated_Chromone Brominated Chromone Chromone_Scaffold->Brominated_Chromone Electrophilic Bromination Bromoperoxidase Bromoperoxidase Reactive_Bromine [Enzyme-Br+] Bromoperoxidase->Reactive_Bromine Oxidation Br_ion Br- (from medium) Br_ion->Bromoperoxidase H2O2 H2O2 H2O2->Bromoperoxidase Reactive_Bromine->Brominated_Chromone

Figure 1: Proposed biosynthetic pathway for brominated chromones in fungi.

Experimental Protocols for Discovery and Characterization

The discovery of novel brominated chromones relies on a systematic workflow encompassing fungal isolation, fermentation, extraction, and purification, followed by rigorous structure elucidation.

Isolation and Cultivation of Marine-Derived Fungi

Objective: To isolate and cultivate fungal strains from marine sources for the production of secondary metabolites.

Protocol:

  • Sample Collection: Collect samples of marine organisms (sponges, algae, etc.) or sediments from diverse marine environments.

  • Surface Sterilization: To isolate endophytic fungi, thoroughly rinse the surface of the host organism with sterile seawater, followed by sequential immersion in 70% ethanol (1 min), sodium hypochlorite solution (2-5% available chlorine, 3-5 min), and finally, sterile distilled water (3 x 1 min).

  • Plating: Aseptically cut the inner tissues of the sterilized host organism into small pieces and place them on a suitable isolation medium (e.g., Potato Dextrose Agar, Malt Extract Agar) prepared with sterile seawater and supplemented with antibiotics (e.g., chloramphenicol, streptomycin) to suppress bacterial growth.

  • Incubation: Incubate the plates at room temperature (25-28 °C) for several weeks, monitoring for fungal growth.

  • Sub-culturing: Isolate individual fungal colonies and sub-culture them onto fresh media to obtain pure cultures.

Fungal_Isolation_Workflow Sample_Collection Marine Sample Collection Surface_Sterilization Surface Sterilization Sample_Collection->Surface_Sterilization Plating Plating on Agar Surface_Sterilization->Plating Incubation Incubation Plating->Incubation Isolation Isolation of Pure Cultures Incubation->Isolation

Figure 2: Workflow for the isolation of marine-derived fungi.

Fermentation and Extraction

Objective: To cultivate the isolated fungi on a larger scale and extract the produced secondary metabolites.

Protocol:

  • Seed Culture: Inoculate a small volume of liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) with the pure fungal culture and incubate with shaking to generate a seed culture.

  • Large-Scale Fermentation: Use the seed culture to inoculate a larger volume of liquid or solid-state fermentation medium. To induce the production of brominated compounds, the medium can be supplemented with 1-3% (w/v) sodium bromide.

  • Incubation: Incubate the large-scale culture for several weeks under appropriate conditions (temperature, shaking/static).

  • Extraction:

    • Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Extract the mycelial mass separately after homogenization.

    • Solid-State Culture: Extract the entire fermented solid substrate with a suitable organic solvent.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification and Isolation

Objective: To purify individual brominated chromones from the crude extract.

Protocol:

  • Fractionation: Subject the crude extract to an initial fractionation step using techniques like vacuum liquid chromatography (VLC) or column chromatography with a non-polar stationary phase (e.g., silica gel) and a gradient of solvents with increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the compounds of interest using semi-preparative or preparative HPLC with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water). Monitor the elution profile using a UV-Vis or diode array detector.

  • Isolation: Collect the fractions corresponding to individual peaks and evaporate the solvent to obtain the pure compounds.

Purification_Workflow Crude_Extract Crude Fungal Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractions Fractions VLC->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Compound Pure Brominated Chromone HPLC->Pure_Compound

Figure 3: General workflow for the purification of brominated chromones.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator of the presence of bromine in the molecule.[21][22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is employed for complete structure elucidation.[24][25]

    • 1H NMR: Provides information about the number and chemical environment of protons.

    • 13C NMR: Provides information about the number and chemical environment of carbon atoms. The chemical shift of carbons directly attached to bromine is significantly affected.[26]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, allowing for the assembly of the molecular structure.

Table 2: Representative 1H and 13C NMR Data for a Brominated Chromone Moiety

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
2Varies with substitution~160-170
3Varies with substitution~110-120
4-~175-185
4a-~120-130
5~7.5-8.0~125-135
6-Br-~115-125
7~7.0-7.5~130-140
8~7.5-8.0~115-125
8a-~150-160
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Conclusion and Future Perspectives

The discovery of brominated chromones from marine-derived fungi has opened up a new and exciting area of natural product research. These compounds represent a promising source of lead structures for the development of new therapeutic agents, particularly in the area of antifungal drug discovery. Future research in this field should focus on:

  • Exploring Untapped Marine Environments: Continued exploration of diverse and extreme marine habitats is likely to yield new fungal species and, consequently, novel brominated chromones.

  • Genomic Mining: The use of genomic and metagenomic approaches to identify and characterize the biosynthetic gene clusters responsible for brominated chromone production will be crucial for understanding their biosynthesis and for heterologous expression and production optimization.

  • Synthetic and Medicinal Chemistry: The development of efficient synthetic routes to naturally occurring brominated chromones and their analogues will facilitate detailed structure-activity relationship (SAR) studies and the optimization of their biological activities.

By integrating marine microbiology, natural product chemistry, and molecular biology, the full potential of brominated chromones as a valuable class of natural products can be realized.

References

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Foundational

A Technical Guide to the Theoretical and Computational Elucidation of 6-Bromochromone-3-carboxylic acid

Foreword: The Chromone Scaffold in Modern Drug Discovery Chromones, and their derivatives, represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their inherent biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chromone Scaffold in Modern Drug Discovery

Chromones, and their derivatives, represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their inherent biological activities, spanning from anti-inflammatory and anticancer to antioxidant properties, have established them as a focal point of intensive research.[1] The reactivity of the chromone system is significantly influenced by the nature and position of its substituents, making a detailed understanding of their electronic and structural properties paramount for the rational design of novel therapeutic agents and functional materials.[2] This guide focuses on a specific, yet highly significant derivative: 6-Bromochromone-3-carboxylic acid. The introduction of a bromine atom at the C6 position and a carboxylic acid at the C3 position is anticipated to modulate the molecule's physicochemical properties, thereby influencing its biological activity and potential applications. This document provides a comprehensive theoretical and computational exploration of 6-Bromochromone-3-carboxylic acid, offering a granular view of its molecular architecture, spectroscopic signatures, and electronic landscape.

Computational Methodology: A Justified Approach

The insights presented herein are derived from a robust computational workflow, grounded in Density Functional Theory (DFT). This choice is predicated on DFT's proven efficacy in providing a balanced compromise between computational cost and accuracy for organic molecules of this size.

The DFT Framework: Foundational Principles

All calculations were performed using the Gaussian suite of programs. The molecular geometry of 6-Bromochromone-3-carboxylic acid was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the chromone core. The 6-311++G(d,p) basis set was employed for all atoms. This choice ensures a flexible description of the electron density by including diffuse functions (++) to account for the lone pairs on oxygen and bromine, and polarization functions (d,p) to allow for non-spherical electron distributions, which is essential for capturing the nuances of chemical bonding. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies.

Computational_Workflow cluster_input Input Phase cluster_computation Computational Engine (Gaussian) cluster_analysis Analysis & Validation Input Initial Structure of 6-Bromochromone-3-carboxylic acid DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq NMR_Sim NMR Simulation (GIAO) Freq->NMR_Sim Electronic Electronic Properties (HOMO, LUMO, MEP) NMR_Sim->Electronic Validation Comparison with Experimental Data Electronic->Validation

Caption: A schematic of the computational workflow employed in this study.

Molecular Geometry: A Comparative Analysis

A detailed understanding of the three-dimensional structure of 6-Bromochromone-3-carboxylic acid is fundamental to comprehending its reactivity and potential intermolecular interactions. The optimized geometric parameters, including bond lengths and bond angles, were calculated and are presented below. In the absence of a published crystal structure for 6-Bromochromone-3-carboxylic acid, a comparative analysis is made with the parent compound, Chromone-3-carboxylic acid, to elucidate the structural impact of the bromine substituent.

Parameter6-Bromochromone-3-carboxylic acid (Calculated)Chromone-3-carboxylic acid (Calculated)Chromone-3-carboxylic acid (Experimental - XRD)
Bond Lengths (Å)
C2=C31.3651.3641.359
C3-C11(OOH)1.4821.4811.497
C4=O51.2311.2301.226
C6-Br1.895--
C11=O121.2151.2141.210
C11-O13H1.3581.3571.315
**Bond Angles (°) **
C2-C3-C4120.8120.9120.7
C3-C4-O5122.5122.6122.4
C5-C6-C7120.3121.1121.0
C5-C6-Br119.5--
C7-C6-Br120.2--
C3-C11-O12124.5124.6124.3
C3-C11-O13112.8112.7113.2
O12-C11-O13122.7122.7122.5

Table 1: A comparison of selected calculated and experimental geometric parameters for 6-Bromochromone-3-carboxylic acid and its parent compound.

The introduction of the bromine atom at the C6 position induces minimal, yet discernible, changes in the core chromone structure. The C-Br bond length is calculated to be 1.895 Å, which is in good agreement with typical C(sp²)-Br bond lengths. The bond angles around the C6 carbon are slightly distorted to accommodate the bulky bromine atom. The remainder of the chromone ring and the carboxylic acid moiety show high structural congruence with the parent compound, suggesting that the overall planarity of the molecule is maintained.

Spectroscopic Characterization: Bridging Theory and Experiment

Spectroscopy is an indispensable tool for the characterization of molecular structures. In this section, we present the simulated FT-IR, ¹H NMR, and ¹³C NMR spectra of 6-Bromochromone-3-carboxylic acid and compare them with available experimental data.[1]

Vibrational Spectroscopy (FT-IR)

The calculated FT-IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes are assigned and compared with experimental values. The calculated frequencies are scaled by a factor of 0.9613 to account for the anharmonicity of the vibrations.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
O-H stretch (carboxylic acid)3450 (broad)3071 (broad)Hydrogen-bonded O-H stretching
C=O stretch (carboxylic acid)17351691Asymmetric C=O stretching
C=O stretch (γ-pyrone)16601651C=O stretching of the pyrone ring
C=C stretch (aromatic)1610, 1580, 1490-Aromatic ring stretching vibrations
C-O stretch (ether)1245-Asymmetric C-O-C stretching
C-Br stretch680-C-Br stretching vibration

Table 2: A comparison of calculated and experimental FT-IR vibrational frequencies for 6-Bromochromone-3-carboxylic acid.

The broad O-H stretching band in the experimental spectrum is indicative of intermolecular hydrogen bonding between the carboxylic acid groups in the solid state. The two distinct C=O stretching frequencies for the carboxylic acid and the γ-pyrone ring are well-reproduced by the calculations. The calculated C-Br stretching frequency at 680 cm⁻¹ is a characteristic feature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated values are compared with experimental data obtained in DMSO-d₆.

¹H NMR

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)MultiplicityJ (Hz)
H28.95-s-
H58.258.20d2.4
H78.058.00dd2.4, 9.2
H87.757.71d9.2
COOH13.5 (gas phase)-s (broad)-

¹³C NMR

CarbonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2159.8160.67
C3118.5119.02
C4174.0174.59
C4a122.1121.73
C5128.5134.95
C6119.2129.90
C7138.0137.65
C8120.9118.84
C8a154.2154.59
COOH162.5162.12

Table 3 & 4: A comparison of calculated and experimental ¹H and ¹³C NMR chemical shifts for 6-Bromochromone-3-carboxylic acid.[1]

The calculated chemical shifts show good agreement with the experimental data, providing a high degree of confidence in the computational model. The deshielding effect of the bromine atom is evident in the downfield shift of the H5 and H7 protons compared to the parent compound. Similarly, the C6 carbon exhibits a chemical shift consistent with a carbon atom bonded to a halogen.

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and photophysical behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

HOMO_LUMO HOMO HOMO -7.25 eV LUMO LUMO -2.89 eV EnergyGap Energy Gap (ΔE) = 4.36 eV

Caption: A diagram illustrating the HOMO and LUMO energy levels and the calculated energy gap.

The HOMO is primarily localized on the electron-rich benzene ring and the oxygen atoms of the pyrone moiety, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the pyrone ring and the carboxylic acid group, highlighting these regions as susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.36 eV suggests that 6-Bromochromone-3-carboxylic acid is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

In the MEP map of 6-Bromochromone-3-carboxylic acid, the regions of most negative potential (red) are localized around the carbonyl oxygen atoms of the pyrone ring and the carboxylic acid group, indicating their high electrophilicity and propensity to act as hydrogen bond acceptors. The region around the carboxylic acid proton (blue) is the most electropositive, confirming its acidic nature and its role as a hydrogen bond donor. The bromine atom exhibits a region of slightly positive potential on its outermost surface (the σ-hole), which could allow for halogen bonding interactions.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive theoretical and computational analysis of 6-Bromochromone-3-carboxylic acid. Through the application of Density Functional Theory, we have elucidated its optimized molecular geometry, simulated its spectroscopic signatures (FT-IR and NMR), and explored its electronic properties (HOMO-LUMO and MEP). The strong correlation between the calculated and available experimental data validates the computational methodology employed and provides a high degree of confidence in the theoretical predictions.

The findings presented herein offer a foundational understanding of the structural and electronic characteristics of this important chromone derivative. This knowledge can be leveraged by researchers, scientists, and drug development professionals to:

  • Guide synthetic strategies: The predicted reactivity of different sites on the molecule can inform the design of more efficient synthetic routes to novel derivatives.

  • Rationalize biological activity: The electronic properties and charge distribution can help to explain observed biological activities and to predict potential interactions with biological targets.

  • Design novel functional materials: The understanding of its electronic and photophysical properties can aid in the development of new fluorescent probes and other advanced materials.

Future work should focus on the experimental validation of the predicted electronic properties and the exploration of the biological activities of 6-Bromochromone-3-carboxylic acid and its derivatives. In silico screening against various biological targets, followed by in vitro and in vivo testing, would be a logical next step in unlocking the full therapeutic potential of this promising scaffold.

References

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
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Exploratory

The Multifaceted Mechanisms of Action of Chromone-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Chromone Scaffold The chromone moiety, a benzopyran-4-one system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Chromone Scaffold

The chromone moiety, a benzopyran-4-one system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1] Among these, chromone-3-carboxylic acids and their derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2] This technical guide provides an in-depth exploration of the mechanisms of action of chromone-3-carboxylic acids, offering researchers and drug development professionals a comprehensive understanding of their molecular targets, the signaling pathways they modulate, and the key structure-activity relationships that govern their potency and selectivity.

The versatility of the chromone-3-carboxylic acid scaffold lies in its unique electronic and structural features, which allow for diverse chemical modifications. This adaptability has enabled the generation of extensive libraries of derivatives with fine-tuned pharmacological profiles, targeting a variety of enzymes and cellular pathways with remarkable specificity.[3] Understanding the intricate details of how these compounds interact with their biological targets is paramount for the rational design of next-generation therapeutics with enhanced efficacy and reduced side effects. This guide will delve into the core mechanisms that underpin the therapeutic potential of this fascinating class of molecules.

Molecular Targets and Associated Therapeutic Areas

The biological activity of chromone-3-carboxylic acid derivatives is intrinsically linked to their ability to interact with specific molecular targets. Extensive research has identified several key proteins and enzymes whose modulation by these compounds underlies their therapeutic effects.

Monoamine Oxidases (MAO-A and MAO-B): Targeting Neurodegenerative Diseases

A significant body of research has focused on the potent and often selective inhibition of monoamine oxidases A and B (MAO-A and MAO-B) by chromone-3-carboxylic acid derivatives.[4] These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[5]

Several chromone-3-carboxylic acid derivatives have been identified as highly potent and selective MAO-B inhibitors.[4][6] For instance, the parent chromone-3-carboxylic acid itself is a potent and selective MAO-B inhibitor with an IC50 value of 0.048 µM.[7][8] The introduction of a phenylcarboxamide group at the 3-position has also yielded potent MAO-B inhibitors.[7] Molecular docking studies have revealed that these compounds bind within the active site of the MAO-B enzyme, often forming key interactions with amino acid residues that contribute to their inhibitory activity.[9]

Key Signaling Pathways Modulated by Chromone-3-Carboxylic Acids

The therapeutic effects of chromone-3-carboxylic acids extend beyond direct enzyme inhibition and involve the modulation of complex intracellular signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[10] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Certain chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11] This inhibition can occur at various levels of the cascade, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_P p-IκB NFkB NF-κB NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Chromone Chromone-3- Carboxylic Acid Derivative Chromone->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress/LPS Receptor Receptor Stress_Signal->Receptor TRAF6 TRAF6 Receptor->TRAF6 activates ASK1 ASK1 TRAF6->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK Transcription_Factors Transcription Factors (e.g., ATF2) p_p38->Transcription_Factors activates Chromone Chromone-3- Carboxylic Acid Derivative Chromone->ASK1 inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

p38 MAPK Signaling Pathway Inhibition

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. [12]The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. [13]The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. [12][14] Several chromone-3-carboxylic acid derivatives have demonstrated anticancer activity by inducing apoptosis through the intrinsic pathway. [7]For example, epiremisporine H, a chromone derivative, was shown to induce apoptosis in HT-29 human colon carcinoma cells via the Bcl-2, Bax, and caspase-3 signaling cascades. [7]

Intrinsic_Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation Cellular_Stress Cellular Stress (e.g., DNA damage) Bax Bax (pro-apoptotic) Cellular_Stress->Bax activates Chromone Chromone-3- Carboxylic Acid Derivative Bcl2 Bcl-2 (anti-apoptotic) Chromone->Bcl2 downregulates Chromone->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (initiator) Procaspase9->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (executioner) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Induction

Quantitative Data Summary

The potency of chromone-3-carboxylic acid derivatives is best illustrated through quantitative measures of their biological activity. The following table summarizes key inhibitory concentrations (IC50) for representative compounds against various targets.

Compound/DerivativeTargetIC50 (µM)Therapeutic AreaReference
Chromone-3-carboxylic acidMAO-B0.048Neurodegenerative[7][8]
Chromone-3-(N-phenyl)carboxamideMAO-B0.40Neurodegenerative[7]
6-Chloro-chromone-3-(N-phenyl)carboxamideMAO-B0.063Neurodegenerative[7]
Epiremisporine HHT-29 cells21.17Anticancer[7]
Epiremisporine HA549 cells31.43Anticancer[7]
3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromonep38α MAPK0.017Anti-inflammatory[15]
Compound 5 (a chromone derivative)A549 cells10.67Anticancer[16]
Compound 5 (a chromone derivative)C6 glioma cells4.33Anticancer[16]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of chromone-3-carboxylic acids.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining MAO inhibitory activity. [1][5] Objective: To determine the IC50 value of a test compound for the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Amplex® Red reagent (fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the MAO enzyme (A or B) in MAO Assay Buffer.

    • Prepare a reaction mixture containing Amplex® Red and HRP in MAO Assay Buffer.

    • Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate MAO enzyme solution.

    • Add 25 µL of the test compound dilutions or controls to the respective wells.

    • Include wells with buffer only as a negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the p-tyramine substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is based on commercially available reporter assay systems. [17][18] Objective: To determine the effect of a test compound on NF-κB transcriptional activity.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulating agent (e.g., TNF-α or LPS)

  • Test compound (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plate

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into the 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation:

    • Add the stimulating agent (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include unstimulated controls.

  • Incubation:

    • Incubate the plate for 6-24 hours to allow for luciferase expression.

  • Cell Lysis and Luciferase Assay:

    • Remove the culture medium and add cell lysis buffer to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Add the luciferase assay reagent to each well.

  • Measurement:

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTS assay).

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Caspase-3)

This protocol provides a general framework for detecting changes in the expression of key apoptotic proteins. [19] Objective: To assess the effect of a test compound on the levels of Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and acquire the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

    • Calculate the change in protein expression or the Bax/Bcl-2 ratio in treated cells compared to untreated controls.

Structure-Activity Relationships (SAR)

The biological activity of chromone-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the chromone scaffold. Key SAR insights include:

  • Position of the Carboxylic Acid Group: The position of the carboxylic acid or its derivative is critical. For MAO inhibition, a substituent at the 3-position is generally more favorable than at the 2-position. [8]* Substituents on the Phenyl Ring of Carboxamides: For chromone-3-phenylcarboxamide derivatives, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence MAO-B inhibitory potency. [7]* Substituents on the Chromone Ring: Modifications to the chromone ring itself, such as the introduction of methoxy or chloro groups, can modulate the activity and selectivity of the compounds. [6]

Conclusion and Future Directions

Chromone-3-carboxylic acids and their derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes like MAO and the modulation of critical signaling pathways such as NF-κB and p38 MAPK, as well as the induction of apoptosis. The extensive structure-activity relationship data available provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. The exploration of novel derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) properties is crucial for translating the in vitro and in vivo efficacy of these compounds into clinical success. Further elucidation of the downstream targets and off-target effects of these compounds will provide a more complete understanding of their pharmacological profiles. Finally, the application of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will undoubtedly accelerate the discovery and development of the next generation of chromone-based therapeutics. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in a variety of disease areas.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. E. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals, 16(9), 1310. [Link]

  • Cagide, F., Reis, J., Gaspar, A., & Borges, F. (2017). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals, 16(9), 1310. [Link]

  • Chen, Y., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 18(3), 159. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2019). Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. International Immunopharmacology, 71, 223-232. [Link]

  • Liu, H., et al. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PloS one, 7(5), e37168. [Link]

  • Gaspar, A., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & medicinal chemistry letters, 20(10), 3041-3044. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Gordon, A. T., Ramaite, I. D. I., & Mnyakeni-Moleele, S. S. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Mpitimpiti, A. R., et al. (2020). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC advances, 10(52), 31235-31256. [Link]

  • Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • Reis, J., et al. (2012). Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. European journal of medicinal chemistry, 55, 255-261. [Link]

  • ResearchGate. (n.d.). Diagram of intrinsic and extrinsic pathways of apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]

  • Nielsen, S. F., et al. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Journal of medicinal chemistry, 54(20), 7186-7197. [Link]

  • Nielsen, S. F., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(20), 7186-7197. [Link]

  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Bromochromone-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The chromone scaffold is a well-established "privileged structure" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] 6-Bromochromone-3-carboxylic acid, a specific derivative, presents a compelling case for investigation as a modulator of key enzymatic targets implicated in a range of pathologies. This guide synthesizes the available evidence, focusing on Aldose Reductase (ALR2) as a primary putative target due to strong class-wide evidence for chromone-based carboxylic acids.[3][4] Secondary potential targets, including α-glucosidase, are also explored based on recent findings for related bromochromone structures.[5][6] We provide a detailed examination of the molecular rationale for these targets, propose comprehensive experimental workflows for validation, and outline future directions for leveraging this compound in drug discovery programs.

Introduction: The Chromone Scaffold in Medicinal Chemistry

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants.[2] Their benzo-γ-pyrone core structure has proven to be a versatile template for the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1][2][7] The clinical success of chromone-based drugs such as Cromolyn Sodium and Flavoxate validates the therapeutic potential of this scaffold. The carboxylic acid functional group, particularly at the 3-position, is a common feature in many biologically active chromones, often serving as a critical binding moiety for enzyme active sites.[8][9] The addition of a bromine atom at the 6-position can further enhance potency and modulate physicochemical properties like lipophilicity, potentially improving cell permeability and target engagement.

Primary Putative Target: Aldose Reductase (ALR2)

The most compelling therapeutic target for 6-Bromochromone-3-carboxylic acid, based on extensive research into related structures, is Aldose Reductase (ALR2; AKR1B1).[4][10]

The Role of ALR2 in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[10][11] Under normal glycemic conditions, this pathway is minor. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway increases dramatically.[12][13] ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[11] The intracellular accumulation of sorbitol, an impermeant sugar alcohol, creates osmotic stress, leading to cellular damage.[13] Furthermore, the consumption of NADPH by this pathway depletes cellular antioxidant reserves, while the subsequent oxidation of sorbitol to fructose generates NADH, shifting the redox balance and promoting the formation of reactive oxygen species (ROS).[14][15] This cascade of osmotic and oxidative stress is a primary driver of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[11][12][16] Therefore, the inhibition of ALR2 is a major therapeutic strategy to prevent or ameliorate these debilitating conditions.[10][14]

Rationale for Targeting ALR2 with 6-Bromochromone-3-carboxylic acid

The rationale is built on two key pillars:

  • Structural Precedent: Carboxylic acid derivatives are a major class of ALR2 inhibitors (ARIs).[4][10] Compounds like Epalrestat and Zopolrestat feature a carboxylic acid group that forms a crucial ionic interaction with a positively charged region of the ALR2 active site, often referred to as the "anion binding pocket".[4] The 3-carboxylic acid moiety of the target compound is ideally positioned to perform this function.

  • Scaffold Activity: Chromone derivatives have been explicitly patented and investigated as potent ALR2 inhibitors.[3] The planar, bicyclic chromone ring system can form favorable hydrophobic and π-stacking interactions within the enzyme's active site, complementing the key interaction of the carboxylate group.

The combination of these two features—a proven pharmacophore (carboxylic acid) on a compatible scaffold (chromone)—makes ALR2 a high-probability target for 6-Bromochromone-3-carboxylic acid.

Visualizing the Polyol Pathway and ALR2 Intervention

The following diagram illustrates the polyol pathway and the strategic point of intervention for an ALR2 inhibitor like 6-Bromochromone-3-carboxylic acid.

Polyol_Pathway cluster_Cell Cellular Environment (Hyperglycemia) cluster_Pathology Pathological Consequences Glucose High Intracellular Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Substrate Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose NADPH NADPH NADPH->ALR2 Cofactor NADP NADP+ Oxidative_Stress Oxidative Stress (ROS Generation) NADP->Oxidative_Stress Depletes Antioxidant Defenses NAD NAD+ NAD->SDH NADH NADH ALR2->Sorbitol Product ALR2->NADP SDH->Fructose SDH->NADH Inhibitor 6-Bromochromone- 3-carboxylic acid Inhibitor->ALR2 Inhibition

Caption: The Polyol Pathway under hyperglycemia and the inhibitory action of 6-Bromochromone-3-carboxylic acid on ALR2.

Secondary & Exploratory Targets

While ALR2 is the primary hypothesis, the chromone scaffold's versatility suggests other potential targets. Recent studies on bromochromone derivatives have highlighted their potential as α-glucosidase inhibitors, presenting another avenue for diabetes-related research.[5][6]

α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This is a clinically validated mechanism for managing type 2 diabetes, with drugs like Acarbose.[6] Recent research has shown that chromone-based thiosemicarbazones, including 6-bromo derivatives, exhibit potent α-glucosidase inhibitory activity, with some compounds demonstrating significantly greater potency than the standard drug, Acarbose.[5][6] This makes α-glucosidase a highly relevant secondary target for investigation.

Experimental Workflows for Target Validation

A rigorous, multi-step approach is required to validate these putative targets. The following protocols are designed as a self-validating system, progressing from direct enzyme inhibition to cell-based functional assays.

Target Validation Workflow Overview

This workflow ensures a logical progression from initial hit identification to functional confirmation in a cellular context.

Validation_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-Based Functional Assays Enzyme_Assay Step 1: Recombinant Enzyme Inhibition Assay (e.g., ALR2, α-Glucosidase) IC50 Step 2: IC50 Determination (Dose-Response Curve) Enzyme_Assay->IC50 Selectivity Step 3: Selectivity Profiling (vs. ALR1 for ALR2 target) IC50->Selectivity Cytotoxicity Step 4: Cytotoxicity Assay (e.g., MTT, LDH) Selectivity->Cytotoxicity Proceed if potent & selective Functional_Assay Step 5: Target-Specific Functional Assay (e.g., Sorbitol Accumulation) Cytotoxicity->Functional_Assay Proceed if non-toxic at effective conc.

Caption: A sequential workflow for the validation of putative enzyme targets for 6-Bromochromone-3-carboxylic acid.

Protocol: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Objective: To determine the direct inhibitory effect and potency (IC50) of 6-Bromochromone-3-carboxylic acid on recombinant human ALR2.

Causality: This spectrophotometric assay directly measures the enzymatic activity of ALR2 by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH. An inhibitor will slow this rate of consumption.

Materials:

  • Recombinant Human Aldose Reductase (ALR2)

  • Recombinant Human Aldehyde Reductase (ALR1) for selectivity

  • DL-Glyceraldehyde (substrate)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.2)

  • 6-Bromochromone-3-carboxylic acid (test compound)

  • Epalrestat (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and Epalrestat in DMSO.

    • Prepare working solutions of NADPH (e.g., 0.15 mM) and DL-glyceraldehyde (e.g., 10 mM) in buffer.

    • Dilute the ALR2 enzyme in buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of sodium phosphate buffer to each well.

    • Add 10 µL of NADPH solution to each well.

    • Add 2 µL of the test compound at various concentrations (serial dilutions from the stock, ensuring final DMSO concentration is ≤1%). Include wells for vehicle control (DMSO only) and positive control (Epalrestat).

    • Add 10 µL of the diluted ALR2 enzyme solution to initiate a pre-incubation. Rationale: This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Assay: Repeat the entire procedure using ALR1 instead of ALR2 to determine the selectivity index (IC50 ALR1 / IC50 ALR2). Rationale: High selectivity against the closely related ALR1 is crucial to avoid off-target effects and potential toxicity.[10]

Protocol: Cell-Based Sorbitol Accumulation Assay

Objective: To confirm that the compound inhibits ALR2 activity within a cellular context by measuring the reduction of sorbitol accumulation under high glucose conditions.

Causality: This assay provides functional validation. If the compound inhibits ALR2 in cells, it will prevent the conversion of high glucose into sorbitol, leading to lower intracellular sorbitol levels compared to untreated cells.

Materials:

  • A suitable cell line (e.g., rat lens epithelial cells or ARPE-19 cells)

  • Cell culture medium (e.g., DMEM) with normal glucose (5.5 mM) and high glucose (30-55 mM)

  • Fetal Bovine Serum (FBS)

  • 6-Bromochromone-3-carboxylic acid

  • Sorbitol Assay Kit (commercially available, typically based on sorbitol dehydrogenase activity)

  • Cell lysis buffer

  • Multi-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Replace the medium with a low-serum medium containing either normal glucose or high glucose.

    • Treat the high-glucose cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50). Include a vehicle control.

    • Incubate for 24-48 hours. Rationale: This duration is necessary to allow for significant sorbitol accumulation in the high-glucose control group.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS to remove extracellular glucose.

    • Lyse the cells using an appropriate lysis buffer (e.g., sonication in water or a specific buffer from the kit).

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Sorbitol Measurement:

    • Measure the intracellular sorbitol concentration in the supernatants using a commercial sorbitol assay kit according to the manufacturer's instructions.

    • Normalize the sorbitol concentration to the total protein content of each sample (determined by a BCA or Bradford assay).

  • Data Analysis:

    • Compare the normalized sorbitol levels in the treated high-glucose groups to the untreated high-glucose group.

    • A significant, dose-dependent reduction in sorbitol accumulation in the presence of the compound validates its intracellular ALR2 inhibitory activity.

Quantitative Data Summary

While specific experimental data for 6-Bromochromone-3-carboxylic acid is not yet published, research on structurally similar compounds provides a benchmark for expected potency.

Compound ClassTarget EnzymeReported IC50 RangeReference
Chromone-based Thiosemicarbazonesα-Glucosidase0.11 µM - 79 µM[5]
7-Fluorochromone Thiosemicarbazonesα-Glucosidase6.40 µM - 62.81 µM[6]
Various Novel InhibitorsAldose Reductase (ALR2)≤ 10 µM[17]
Carboxylic Acid DerivativesAldose Reductase (ALR2)Micromolar to low-micromolar[4][10]

Summary and Future Directions

6-Bromochromone-3-carboxylic acid is a promising chemical entity for which Aldose Reductase (ALR2) stands out as a primary, high-probability therapeutic target for the mitigation of diabetic complications. The structural combination of a carboxylic acid on a chromone scaffold aligns perfectly with known pharmacophores for potent ALR2 inhibition. Furthermore, emerging evidence points to α-glucosidase as a viable secondary target.

The immediate path forward involves executing the proposed validation workflow. Successful in vitro inhibition and selectivity, followed by confirmation of functional activity in cell-based models, would provide a strong foundation for advancing this compound into preclinical development. Subsequent steps should include pharmacokinetic profiling (ADME), in vivo efficacy studies in diabetic animal models, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Role of aldose reductase in diabetic complications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Obrosova, I. G., & Kador, P. F. (2011). The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. PubMed. Retrieved January 17, 2026, from [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2015). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. Endocrine Reviews. Retrieved January 17, 2026, from [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Kador, P. F., & Sharpless, N. E. (1994). Chromone derivative and aldose reductase inhibitor containing the same as active ingredient. Google Patents.
  • Ellis, G. P., & Barker, G. (1972). Chromone-2- And -3-carboxylic Acids and Their Derivatives. PubMed. Retrieved January 17, 2026, from [Link]

  • 6-Bromocoumarin-3-Carboxylic Acid 98.0%(HPLC). (n.d.). PureSynth. Retrieved January 17, 2026, from [Link]

  • Kaishap, P. P., et al. (2023). Harnessing Chromone as a Versatile Scaffold for Emerging Biological Applications: Recent Advances and Medicinal Insights. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). IJRAR.org. Retrieved January 17, 2026, from [Link]

  • Zhang, T., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, in-vitro and in-silico studies of 6-bromochromone based thiosemicarbazones as α-glucosidase inhibitors. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Nencetti, S., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Fan, J., et al. (2013). Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations. PubMed. Retrieved January 17, 2026, from [Link]

  • Maccari, R., & Ottanà, R. (2015). In Search of Differential Inhibitors of Aldose Reductase. MDPI. Retrieved January 17, 2026, from [Link]

  • Raza, S., et al. (2024). Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. PubMed Central. Retrieved January 17, 2026, from [Link]

  • 6-Bromochromone-3-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 6-Bromochromone-3-carboxylic acid from 2-hydroxyacetophenones

An Application Guide: Synthesis of 6-Bromochromone-3-carboxylic Acid from 2-Hydroxyacetophenones via Vilsmeier-Haack Formylation and Pinnick Oxidation Introduction Chromones (4H-1-benzopyran-4-ones) represent a vital cla...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Synthesis of 6-Bromochromone-3-carboxylic Acid from 2-Hydroxyacetophenones via Vilsmeier-Haack Formylation and Pinnick Oxidation

Introduction

Chromones (4H-1-benzopyran-4-ones) represent a vital class of oxygen-containing heterocyclic compounds that are ubiquitous in nature and medicinal chemistry.[1] The chromone scaffold is a "privileged structure," frequently found in molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][2] Specifically, chromone-3-carboxylic acid derivatives are crucial intermediates for the synthesis of more complex, biologically active molecules.[1]

This technical guide provides a detailed, field-proven protocol for the multi-step synthesis of 6-Bromochromone-3-carboxylic acid. The synthesis commences with the commercially available 5-Bromo-2-hydroxyacetophenone, which undergoes a Vilsmeier-Haack reaction to form the key intermediate, 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. This intermediate is subsequently oxidized to the final product using a selective Pinnick oxidation. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, step-by-step protocols, and expert advice to ensure a successful and reproducible outcome.

Underlying Principles & Mechanistic Insights

The synthetic strategy hinges on two powerful and reliable named reactions: the Vilsmeier-Haack reaction for the chromone ring formation and C3-formylation, followed by the Pinnick oxidation to convert the aldehyde to a carboxylic acid.

The Vilsmeier-Haack Reaction

This reaction is a highly efficient one-pot method for constructing the 3-formylchromone system from 2-hydroxyacetophenones.[2][3] The process involves a double formylation followed by an intramolecular cyclization.

  • Formation of the Vilsmeier Reagent : The reaction is initiated by the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4]

  • Electrophilic Attack : The electron-rich phenoxide of the 2-hydroxyacetophenone attacks the Vilsmeier reagent. The reaction proceeds through a complex mechanism involving double formylation at both the phenolic oxygen and the enolizable methyl ketone.[2]

  • Cyclization and Dehydration : An intramolecular cyclization is triggered, followed by the elimination of dimethylamine and subsequent hydrolysis during the aqueous work-up, which leads to the formation of the stable 3-formylchromone aromatic system.[2]

The Pinnick Oxidation

The conversion of the intermediate 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde to the final carboxylic acid is achieved via the Pinnick oxidation. This method is exceptionally mild and highly selective for the oxidation of aldehydes, even in the presence of other oxidizable functional groups.

The key reagent is sodium chlorite (NaClO₂), which in the presence of an acid and a chlorine scavenger, generates chlorous acid (HClO₂), the active oxidizing agent. Sulfamic acid is commonly used as a scavenger to quench the reactive and potentially problematic byproduct, hypochlorite.[1] This prevents unwanted side reactions, such as the chlorination of the aromatic ring.

Overall Synthetic Workflow

The synthesis is a robust three-step process, starting from the brominated acetophenone precursor.

G cluster_0 Part A: Starting Material cluster_1 Part B: Vilsmeier-Haack Reaction cluster_2 Part C: Pinnick Oxidation A 5-Bromo-2-hydroxyacetophenone Vilsmeier POCl₃, DMF 0°C to 70°C A->Vilsmeier B 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde Pinnick NaClO₂, Sulfamic Acid DCM/H₂O, RT B->Pinnick Vilsmeier->B C 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid Pinnick->C

Caption: Overall synthetic workflow for 6-Bromochromone-3-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 5-Bromo-2-hydroxyacetophenone

While 5-Bromo-2-hydroxyacetophenone is commercially available, it can be synthesized from 4-bromophenol via a Fries rearrangement.[5] The reaction involves acetylation of 4-bromophenol followed by an aluminium chloride-catalyzed rearrangement.

Part B: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for chromone synthesis.[3][6]

Materials and Reagents:

  • 5-Bromo-2-hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Dropping funnel

  • Condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (20 mL) to 0 °C using an ice bath.

  • Slowly add POCl₃ (15 mL) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes.[3] Ensure the internal temperature is maintained below 5 °C. A thick, pale-yellow chloroiminium salt will form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Acetophenone: Dissolve 5-Bromo-2-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition, heat the reaction mixture to 60-70 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the warm reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and should be done cautiously in a fume hood.

  • A yellow-to-orange precipitate of the crude product will form. Continue stirring until all the ice has melted.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts, followed by a small amount of cold ethanol.

  • Recrystallize the crude solid from an ethanol-water mixture to afford pure 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde as a crystalline solid.

Part C: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid

This protocol utilizes the Pinnick oxidation for the selective conversion of the aldehyde to a carboxylic acid.[1]

Materials and Reagents:

  • 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid (H₂NSO₃H)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Erlenmeyer flask with a magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, prepare a solution of sodium chlorite (3.5 equivalents) in deionized water (e.g., 8 mL for a 13 mmol scale reaction). Cool the solution to 0 °C in an ice bath and stir for 10 minutes.[1]

  • To this solution, add the 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) and sulfamic acid (4 equivalents) as solids.[1]

  • Add DCM (e.g., 15 mL for a 13 mmol scale reaction) to the flask, resulting in a biphasic mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The aldehyde is generally consumed completely within this timeframe, which can be verified by TLC.

  • Work-up: Quench the reaction by adding 25 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a methanol-water mixture to yield 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid as a white or off-white solid.[1]

Data Presentation & Characterization

The following table summarizes the key quantitative parameters for the synthesis.

StepStarting MaterialKey ReagentsSolvent(s)Typical Yield (%)M.p. (°C) of Product
B 5-Bromo-2-hydroxyacetophenonePOCl₃, DMFDMF/DCM75-90~180-185
C 6-Bromo-chromene-3-carbaldehydeNaClO₂, Sulfamic AcidDCM / H₂O55-65[1]>250 (decomposes)

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆): The spectrum of the final product is expected to show a characteristic singlet for the proton at the C2 position around δ 9.1 ppm and aromatic protons in the δ 7.8-8.2 ppm range. The carboxylic acid proton will appear as a broad singlet at a very downfield shift (>13 ppm).

  • IR (KBr): Key stretches should be observed for the carboxylic acid O-H (~3100-2900 cm⁻¹, broad), the carboxylic C=O (~1730-1740 cm⁻¹), and the chromone C=O (~1640-1650 cm⁻¹).[1]

Vilsmeier-Haack Reaction Mechanism Diagram

G start 5-Bromo-2-hydroxyacetophenone intermediate1 Initial Adduct (Formylation at Phenol) start->intermediate1 1. Deprotonation 2. Attack on Vilsmeier Reagent reagent Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ reagent->intermediate1 intermediate3 Second Formylation (at methyl ketone) reagent->intermediate3 intermediate2 Enolate Formation intermediate1->intermediate2 Base (DMF) intermediate2->intermediate3 Attack on Vilsmeier Reagent intermediate4 Intramolecular Cyclization intermediate3->intermediate4 Ring Closure intermediate5 Dehydration & Elimination intermediate4->intermediate5 Elimination of H₂O product 6-Bromo-3-formylchromone intermediate5->product Elimination of Me₂NH (upon hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a 2-hydroxyacetophenone.

Troubleshooting & Field-Proven Insights

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is highly sensitive to moisture. The Vilsmeier reagent is readily hydrolyzed by water, which will quench the reaction and significantly lower the yield. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: During the formation of the Vilsmeier reagent, maintaining a low temperature (0-5 °C) is critical to prevent decomposition and side reactions. Exothermic reactions can occur, so slow, dropwise addition of POCl₃ is essential.

  • Incomplete Oxidation: If the Pinnick oxidation is sluggish or incomplete (as observed by TLC), a small additional portion of sodium chlorite can be added. Ensure vigorous stirring is maintained to facilitate the reaction between the two phases.

  • Purification: The final carboxylic acid product is often poorly soluble in many common organic solvents, which can be advantageous for purification. Washing the crude solid thoroughly after filtration is often sufficient to remove most impurities. If recrystallization is needed, a polar solvent system like methanol/water or ethanol/water is effective.

Conclusion

This application note details a reliable and scalable two-step synthesis of 6-Bromochromone-3-carboxylic acid from the corresponding 2-hydroxyacetophenone. The methodology leverages the efficiency of the Vilsmeier-Haack reaction for the direct formation of the 3-formylchromone core, followed by a selective and high-yielding Pinnick oxidation. The protocols and insights provided herein constitute a robust guide for researchers, enabling the consistent production of this valuable intermediate for applications in medicinal chemistry and materials science.

References

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), pp. 1-16. [Link]

  • Gao, C. et al. (2024). Photoredox-Catalyzed Tandem Cyclization of Enaminones with N-Sulfonylaminopyridinium Salts toward the Synthesis of 3-Sulfonaminated Chromones. The Journal of Organic Chemistry, 89(1), pp. 644-655. [Link]

  • Wikipedia (2023). Vilsmeier–Haack reaction. [Link]

  • Nandgaonkar, R.G. & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), pp. 2016-2018. [Link]

  • El-Ghanam, A. M. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. Arkivoc, 2008(xvii), pp. 192-204. [Link]

  • ResearchGate (2017). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

Sources

Application

Application Notes and Protocols: 6-Bromochromone-3-carboxylic acid as a Versatile Precursor for Advanced Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals engaged in assay development, cellular imaging, and molecular sensing. Abstract: This technical guide provides a comprehensive framework for the utili...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in assay development, cellular imaging, and molecular sensing.

Abstract: This technical guide provides a comprehensive framework for the utilization of 6-Bromochromone-3-carboxylic acid as a foundational scaffold for the synthesis and application of novel fluorescent probes. We delve into the core principles governing the fluorogenic potential of the chromone core, detail synthetic strategies for creating functional derivatives, and provide step-by-step protocols for their application in metal ion detection and enzymatic assays. The causality behind experimental choices is elucidated to empower researchers in optimizing these probes for their specific biological questions.

Part 1: Core Principles and Design Strategy

The chromone scaffold is a privileged structure in medicinal chemistry and materials science, owing to its inherent photophysical properties and synthetic tractability.[1][2] 6-Bromochromone-3-carboxylic acid offers a unique combination of features that make it an exceptional starting point for the rational design of fluorescent probes.

1.1. The Chromone Core: An Intrinsic Fluorophore

The benzopyrone structure of the chromone core gives rise to its intrinsic fluorescence. The extended π-conjugated system allows for the absorption of ultraviolet (UV) or visible light, exciting electrons to higher energy states. The subsequent relaxation of these electrons back to the ground state is accompanied by the emission of light at a longer wavelength, a phenomenon known as fluorescence. The specific excitation and emission maxima are dictated by the electronic structure of the chromone and can be fine-tuned through chemical modification.

1.2. Strategic Functionalization of 6-Bromochromone-3-carboxylic acid

The true power of 6-Bromochromone-3-carboxylic acid lies in its two key functional handles: the carboxylic acid at the 3-position and the bromine atom at the 6-position.

  • The Carboxylic Acid Group: This versatile functional group serves as a prime site for conjugation. It can be readily converted into esters or amides, allowing for the attachment of recognition moieties.[3] These recognition elements are designed to selectively interact with specific analytes, such as metal ions or enzyme substrates. This targeted binding event is then transduced into a measurable change in the fluorescent output of the chromone core.

  • The Bromine Atom: The presence of the bromine atom can influence the photophysical properties of the resulting probe, often leading to a red-shift in the excitation and emission spectra. Furthermore, it provides a reactive site for cross-coupling reactions, enabling the introduction of additional functionalities to further modulate the probe's properties.

1.3. Mechanisms of Fluorescence Modulation

The design of a successful fluorescent probe hinges on the ability of the target analyte to induce a significant change in the fluorescence signal. Common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, a recognition moiety can quench the fluorescence of the chromone core through PET. Upon binding to the analyte, a conformational change can disrupt this process, leading to a "turn-on" of fluorescence.[4]

  • Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electron-donating or -withdrawing properties of the recognition moiety, leading to a shift in the emission wavelength (ratiometric sensing).

  • Fluorescence Resonance Energy Transfer (FRET): By coupling the chromone core to another fluorophore, FRET can be employed to detect changes in distance or conformation upon analyte binding.

  • Enzyme-Catalyzed Activation: A non-fluorescent derivative of the chromone can be designed to be a substrate for a specific enzyme. Enzymatic cleavage of a quenching group or conversion into a fluorescent product results in a "turn-on" signal, allowing for the detection of enzyme activity.[5][6]

Part 2: Synthesis of a Hypothetical Probe: BC-Fe1

To illustrate the practical application of these principles, we will outline the synthesis and use of a hypothetical fluorescent probe, BC-Fe1 , derived from 6-Bromochromone-3-carboxylic acid for the detection of ferric iron (Fe³⁺). The design of BC-Fe1 is inspired by chromone-based Schiff base probes that exhibit fluorescence quenching upon binding to Fe³⁺.[1][4]

2.1. Synthetic Workflow for BC-Fe1

The synthesis of BC-Fe1 would involve a two-step process, starting with the activation of the carboxylic acid of 6-Bromochromone-3-carboxylic acid, followed by condensation with a suitable amine to form a Schiff base.

A 6-Bromochromone-3-carboxylic acid B Activation of Carboxylic Acid (e.g., with thionyl chloride) A->B C 6-Bromochromone-3-carbonyl chloride B->C D Condensation with an aminophenol derivative C->D E BC-Fe1 Probe D->E

Caption: Synthetic workflow for the hypothetical BC-Fe1 probe.

Detailed Synthetic Protocol (Hypothetical):

  • Activation of 6-Bromochromone-3-carboxylic acid: To a solution of 6-Bromochromone-3-carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (2 eq.) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-Bromochromone-3-carbonyl chloride.

  • Formation of the Schiff Base: Dissolve the crude acid chloride in anhydrous DCM.

  • To this solution, add a solution of 2-amino-4-methoxyphenol (1 eq.) and triethylamine (1.1 eq.) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the BC-Fe1 probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 3: Application Protocols for the BC-Fe1 Probe

The following protocols are adapted from established methods for similar chromone-based fluorescent probes for Fe³⁺ detection.[1][4]

3.1. In Vitro Detection of Fe³⁺ using Fluorescence Spectroscopy

This protocol describes the quantitative determination of Fe³⁺ in a buffered aqueous solution using the BC-Fe1 probe.

Materials:

  • BC-Fe1 stock solution (1 mM in DMSO)

  • FeCl₃ stock solution (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • DMSO

  • Quartz cuvette (1 cm path length)

  • Fluorometer

Experimental Workflow:

A Prepare 10 µM BC-Fe1 in HEPES/DMSO buffer B Record baseline fluorescence spectrum A->B C Titrate with increasing concentrations of Fe³⁺ B->C D Record fluorescence spectrum after each addition C->D E Plot fluorescence intensity vs. [Fe³⁺] D->E A Seed cells on glass-bottom dishes B Treat cells with Fe³⁺ (or DFO as control) A->B C Incubate cells with BC-Fe1 probe B->C D Wash cells with PBS C->D E Image cells using confocal microscopy D->E

Sources

Method

The Strategic Application of 6-Bromochromone-3-carboxylic Acid in the Synthesis of Novel Anticancer Agents

Introduction: The Chromone Scaffold as a Privileged Structure in Oncology The chromone moiety, a benzopyran-4-one system, represents a "privileged scaffold" in medicinal chemistry, affording compounds with a wide array o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold as a Privileged Structure in Oncology

The chromone moiety, a benzopyran-4-one system, represents a "privileged scaffold" in medicinal chemistry, affording compounds with a wide array of biological activities.[1] Its rigid, planar structure and potential for diverse functionalization have made it a cornerstone in the design of novel therapeutic agents.[1] Within the realm of oncology, chromone derivatives have emerged as promising candidates, exhibiting potent cytotoxic, antiproliferative, and antimetastatic properties through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical protein kinases.[2][3][4] This application note focuses on the utility of a key intermediate, 6-bromochromone-3-carboxylic acid, as a versatile building block for the synthesis of a new generation of chromone-based anticancer agents. The presence of the bromine atom at the 6-position offers a strategic handle for further diversification through cross-coupling reactions, while the carboxylic acid at the 3-position is primed for the generation of libraries of amide and ester derivatives to probe structure-activity relationships (SAR).

Core Intermediate: 6-Bromochromone-3-carboxylic Acid

While detailed experimental protocols for the direct application of 6-bromochromone-3-carboxylic acid are not extensively documented in readily accessible literature, its synthesis can be achieved through established methodologies for chromone-3-carboxylic acids. A common and effective route involves a four-step sequence starting from the corresponding 2-hydroxyacetophenone.

Physicochemical Properties of 6-Bromochromone-3-carboxylic Acid
PropertyValue
Molecular Formula C₁₀H₅BrO₄
Molecular Weight 269.05 g/mol
Appearance Pale yellow solid
Melting Point 236-240 °C[5]
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents.

Synthetic Strategy: From Intermediate to Bioactive Agent

The primary synthetic utility of 6-bromochromone-3-carboxylic acid lies in its conversion to a variety of derivatives, most notably chromone-3-carboxamides. The general workflow for this transformation is outlined below.

G cluster_0 Synthesis of 6-Bromochromone-3-carboxylic Acid cluster_1 Synthesis of Anticancer Agents 2-Hydroxy-5-bromoacetophenone 2-Hydroxy-5-bromoacetophenone 6-Bromo-3-formylchromone 6-Bromo-3-formylchromone 2-Hydroxy-5-bromoacetophenone->6-Bromo-3-formylchromone Vilsmeier-Haack (POCl₃, DMF) 6-Bromochromone-3-carboxylic Acid 6-Bromochromone-3-carboxylic Acid 6-Bromo-3-formylchromone->6-Bromochromone-3-carboxylic Acid Pinnick Oxidation (NaClO₂, Sulfamic Acid) 6-Bromochromone-3-carbonyl chloride 6-Bromochromone-3-carbonyl chloride 6-Bromochromone-3-carboxylic Acid->6-Bromochromone-3-carbonyl chloride Activation (SOCl₂) Chromone-3-carboxamide Derivatives Chromone-3-carboxamide Derivatives 6-Bromochromone-3-carbonyl chloride->Chromone-3-carboxamide Derivatives Amination (R₁R₂NH, Et₃N) Biological Evaluation Biological Evaluation Chromone-3-carboxamide Derivatives->Biological Evaluation Anticancer Screening

Caption: General workflow for the synthesis of chromone-3-carboxamide anticancer agents from 6-bromochromone-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 6-bromochromone-3-carboxylic acid and its subsequent conversion to a representative N,N-dimethyl-6-bromochromone-3-carboxamide, a compound with potential cytotoxic properties.[6]

Protocol 1: Synthesis of 6-Bromochromone-3-carboxylic Acid (3d)

This protocol is adapted from the general synthesis of chromone-3-carboxylic acids.[5]

Step 1: Vilsmeier-Haack Formylation to yield 6-Bromo-3-formylchromone

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 eq.) to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of 2-hydroxy-5-bromoacetophenone (1 eq.) in DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield 6-bromo-3-formylchromone.

Step 2: Pinnick Oxidation to yield 6-Bromochromone-3-carboxylic Acid (3d)

  • Suspend 6-bromo-3-formylchromone (1 eq.) in a mixture of dichloromethane (DCM) and water.

  • To this suspension, add sodium chlorite (NaClO₂, 1.5 eq.) and sulfamic acid (1.5 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion, extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 6-bromochromone-3-carboxylic acid as a pale yellow solid.[5]

Protocol 2: Synthesis of N,N-Dimethyl-6-bromo-chromone-3-carboxamide (5d)

This protocol describes the conversion of the carboxylic acid to a representative carboxamide derivative.[6]

  • Suspend 6-bromochromone-3-carboxylic acid (1 eq.) in dry DCM.

  • Add thionyl chloride (SOCl₂, 2 eq.) dropwise to the suspension at 0 °C.

  • Reflux the reaction mixture for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride in situ.

  • Cool the reaction mixture to 0 °C and add triethylamine (Et₃N, 3 eq.).

  • Slowly add a solution of dimethylamine (2 eq.) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N,N-dimethyl-6-bromo-chromone-3-carboxamide.[6]

Anticancer Activity and Mechanism of Action

A variety of chromone derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. The derivatization of the chromone core, particularly at the 3-position with carboxamide moieties, has been a fruitful strategy in the development of potent cytotoxic agents.

Compound TypeCancer Cell LinesReported IC₅₀/GI₅₀ ValuesProposed Mechanism of ActionReference
Chromone-Triazole DyadsPC3 (prostate), MDA-MB-231 (breast)0.24 µM, 0.32 µMG2/M cell cycle arrest, DNA damage[2]
Chromone-2-carboxamidesMDA-MB-231 (triple-negative breast)14.8 µMApoptosis induction, suppression of EGFR, FGFR3, and VEGF[7]
Gold(I)-Alkynyl ChromonesHepG2 (liver), MCF-7 (breast), CCRF-CEM (leukemia)Lower micromolar rangeThioredoxin reductase (TrxR) inhibition, caspase-9 and -3 activation, DNA damage[8]
Natural Chromone DerivativesHT-29 (colon)21.17 µMInduction of apoptosis via Bcl-2, Bax, and caspase-3 signaling[4]

The proposed mechanisms of action for chromone-based anticancer agents are diverse and often target fundamental cellular processes.

G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes Chromone Derivatives Chromone Derivatives Protein Kinases (e.g., EGFR, FGFR3) Protein Kinases (e.g., EGFR, FGFR3) Chromone Derivatives->Protein Kinases (e.g., EGFR, FGFR3) Inhibition DNA DNA Chromone Derivatives->DNA Damage Apoptotic Machinery (e.g., Caspases, Bcl-2 family) Apoptotic Machinery (e.g., Caspases, Bcl-2 family) Chromone Derivatives->Apoptotic Machinery (e.g., Caspases, Bcl-2 family) Activation/Modulation Cell Cycle Checkpoints (e.g., G2/M) Cell Cycle Checkpoints (e.g., G2/M) Chromone Derivatives->Cell Cycle Checkpoints (e.g., G2/M) Arrest Redox Homeostasis (e.g., TrxR) Redox Homeostasis (e.g., TrxR) Chromone Derivatives->Redox Homeostasis (e.g., TrxR) Inhibition Inhibition of Proliferation Inhibition of Proliferation Protein Kinases (e.g., EGFR, FGFR3)->Inhibition of Proliferation Apoptosis Apoptosis DNA->Apoptosis Apoptotic Machinery (e.g., Caspases, Bcl-2 family)->Apoptosis Cell Cycle Checkpoints (e.g., G2/M)->Inhibition of Proliferation Cell Death Cell Death Redox Homeostasis (e.g., TrxR)->Cell Death

Caption: Proposed mechanisms of action for chromone-based anticancer agents.

Conclusion and Future Directions

6-Bromochromone-3-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of novel chromone-based anticancer agents. Its strategic functionalization allows for the generation of diverse chemical libraries, particularly chromone-3-carboxamides, which have demonstrated significant potential in preclinical studies. The continued exploration of derivatives synthesized from this core structure, coupled with in-depth mechanistic studies, will undoubtedly contribute to the development of the next generation of targeted cancer therapeutics. Future research should focus on leveraging the 6-bromo position for the introduction of further complexity and the exploration of novel biological targets.

References

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Retrieved from [Link]

  • Silva, A. M. S., et al. (2023). Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. PubMed. Retrieved from [Link]

  • Hassan, A. S., et al. (2022). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. Retrieved from [Link]

  • Kumar, R., et al. (2021). Chromones: Privileged scaffold in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Retrieved from [Link]

  • Chen, Y.-C., et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. Retrieved from [Link]

  • Gligorijević, N., et al. (2019). Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones. PMC - NIH. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. Retrieved from [Link]

Sources

Application

The Strategic Application of 6-Bromochromone-3-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery The chromone (4H-chromen-4-one) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery

The chromone (4H-chromen-4-one) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] This benzopyran-4-one core is recognized as a "privileged structure," signifying its ability to serve as a versatile template for the design of ligands that interact with a diverse range of biological targets.[3] Naturally occurring and synthetic chromone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4] The inherent planarity of the chromone ring system, coupled with its capacity for various substituent modifications, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for the development of novel therapeutic agents.

This application note focuses on a particularly valuable derivative: 6-Bromochromone-3-carboxylic acid . The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 3-position endows this molecule with unique chemical reactivity and potential for targeted biological interactions. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR).[5] Simultaneously, the carboxylic acid moiety provides a key site for the formation of amides, esters, and other functional groups, which can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile.[4] This guide will provide an in-depth exploration of the applications of 6-Bromochromone-3-carboxylic acid, with a particular focus on its use in the development of anti-inflammatory agents, complete with detailed synthetic and biological evaluation protocols.

Core Application: Development of Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central mediator in the inflammatory cascade is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS).[4] Consequently, the inhibition of NO production is a well-established strategy for the discovery of novel anti-inflammatory drugs. Derivatives of 6-Bromochromone-3-carboxylic acid, particularly its carboxamides, have emerged as promising candidates in this arena.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes, including iNOS. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[1] In resting cells, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a signaling cascade leads to the activation of NF-κB, which then translocates to the nucleus and initiates the transcription of genes encoding inflammatory mediators like iNOS and various cytokines. The chromone scaffold is believed to interfere with this pathway, thereby downregulating the production of these inflammatory molecules.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-kB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Chromone 6-Bromochromone-3-carboxamide Derivatives Chromone->IKK Inhibits

Figure 1: A simplified diagram of the NF-κB signaling pathway and the putative inhibitory action of 6-bromochromone-3-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of chromone-3-carboxamides can be significantly modulated by the nature of the substituents on both the chromone core and the amide nitrogen. Studies have shown that electron-donating groups at the 6- and 7-positions of the chromone ring can enhance anti-inflammatory activity.[4] The 6-bromo substituent is particularly noteworthy. While being an electron-withdrawing group, the bromine atom's size and lipophilicity can contribute to favorable interactions within the binding pocket of the target protein.

The following table summarizes the inhibitory activity of a series of chromone-3-carboxamides on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. This data highlights the importance of the substitution pattern on the chromone ring for anti-inflammatory potency.

Compound IDR1 (Position 6)R2 (Amide)IC50 (µM) for NO Inhibition[4]
1 HN,N-dimethyl> 100
2 ClN,N-dimethyl25.3 ± 2.1
3 Br N,N-dimethyl 18.7 ± 1.5
4 OCH3N,N-dimethyl10.2 ± 0.9
5 CH3N,N-dimethyl15.4 ± 1.3

From this data, it is evident that substitution at the 6-position is crucial for activity, with the unsubstituted analog being inactive. The 6-bromo derivative (3 ) demonstrates potent inhibitory activity, superior to the 6-chloro analog, suggesting that the nature of the halogen influences potency. The methoxy-substituted compound (4 ) shows the highest potency in this series, indicating that electron-donating groups at this position are favorable for enhancing anti-inflammatory effects.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 6-Bromochromone-3-carboxylic acid and a representative N,N-dimethylcarboxamide derivative, as well as a standard in vitro assay for evaluating anti-inflammatory activity.

Protocol 1: Synthesis of 6-Bromochromone-3-carboxylic Acid

This synthesis is a three-step process starting from the commercially available 5'-Bromo-2'-hydroxyacetophenone.[6]

G Start 5-Bromo-2-hydroxyacetophenone Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate1 6-Bromo-3-formylchromone Step1->Intermediate1 Step2 Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Intermediate1->Step2 Product 6-Bromochromone-3- carboxylic acid Step2->Product

Figure 2: Synthetic workflow for 6-Bromochromone-3-carboxylic acid.

Step 1: Vilsmeier-Haack Formylation to 6-Bromo-3-formylchromone

  • Principle: This reaction introduces a formyl group (-CHO) at the 3-position of the chromone ring. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[4] The electron-rich 2-hydroxyacetophenone attacks the Vilsmeier reagent, leading to formylation and subsequent cyclization to the 3-formylchromone.[1]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

    • Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the acetophenone solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by vacuum filtration, washed with water, and dried to yield 6-Bromo-3-formylchromone. The product can be further purified by recrystallization from ethanol.

Step 2: Pinnick Oxidation to 6-Bromochromone-3-carboxylic Acid

  • Principle: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids using sodium chlorite (NaClO2).[5][7] A scavenger, such as 2-methyl-2-butene, is added to quench the hypochlorous acid byproduct, which can otherwise lead to side reactions.[8]

  • Procedure:

    • Dissolve 6-Bromo-3-formylchromone (1 equivalent) in a mixture of tert-butanol and water.

    • To this solution, add 2-methyl-2-butene (2-3 equivalents) as a scavenger.

    • In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO2, 1.5 equivalents) and sodium dihydrogen phosphate (NaH2PO4, 1.5 equivalents).

    • Add the aqueous solution of NaClO2 and NaH2PO4 dropwise to the solution of the aldehyde at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium sulfite (Na2SO3).

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Bromochromone-3-carboxylic acid as a solid. The product can be purified by recrystallization.

Protocol 2: Synthesis of N,N-dimethyl-6-bromochromone-3-carboxamide
  • Principle: This is a standard amide coupling reaction. The carboxylic acid is first activated, typically by conversion to an acid chloride in situ using thionyl chloride (SOCl2), followed by reaction with the desired amine (dimethylamine in this case) in the presence of a base to neutralize the HCl byproduct.[4]

  • Procedure:

    • Suspend 6-Bromochromone-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (SOCl2, 1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours. The reaction mixture should become a clear solution, indicating the formation of the acid chloride.

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, dissolve dimethylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N,N-dimethyl-6-bromochromone-3-carboxamide.

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
  • Principle: This assay quantifies the amount of nitric oxide produced by LPS-stimulated RAW 264.7 macrophage cells in the presence of test compounds. NO is unstable, so its concentration is determined by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1] A reduction in nitrite concentration in the presence of the test compound indicates inhibitory activity.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (dissolved in DMSO)

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, remove the old media and add 100 µL of fresh media containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • LPS Stimulation: Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

    • Incubation: Incubate the plate for another 24 hours.

    • Griess Assay:

      • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis:

      • Prepare a standard curve using known concentrations of sodium nitrite.

      • Calculate the nitrite concentration in each sample from the standard curve.

      • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

      • Calculate the IC50 value (the concentration of the compound that inhibits NO production by 50%).

Conclusion and Future Perspectives

6-Bromochromone-3-carboxylic acid stands out as a highly versatile and strategically important scaffold in medicinal chemistry. Its utility in generating libraries of derivatives, particularly carboxamides, for screening against various therapeutic targets is well-documented. The application in the development of anti-inflammatory agents by inhibiting nitric oxide production serves as a prime example of its potential. The synthetic routes are robust and the biological evaluation methods are well-established, providing a clear path for researchers in drug discovery.

Future research should continue to explore the vast chemical space accessible from this starting material. The bromine at the 6-position is ripe for exploitation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce novel aryl, heteroaryl, and alkyl groups. A systematic SAR exploration of these derivatives, coupled with in silico modeling, will be instrumental in designing next-generation chromone-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles for a range of diseases, from inflammation to cancer.

References

  • Pinnick oxidation. Grokipedia. (URL: [Link])

  • Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. (URL: [Link])

  • Pinnick Oxidation: Mechanism & Examples. NROChemistry. (URL: [Link])

  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. (URL: [Link])

  • Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. (URL: Not available)
  • Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

  • Pinnick oxidation. Wikipedia. (URL: [Link])

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton - University of Southampton. (URL: [Link])

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid?. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

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Method

Application Notes and Protocols for the Vilsmeier-Haack Formylation of Hydroxyacetophenones

Introduction: The Strategic Importance of Formylation The Vilsmeier-Haack reaction is a robust and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylation

The Vilsmeier-Haack reaction is a robust and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2][3] This transformation is of paramount importance in synthetic organic chemistry, as the resulting aryl aldehydes are pivotal intermediates for constructing a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5][6]

Hydroxyacetophenones present a particularly interesting class of substrates for this reaction. They contain both a strongly activating, ortho-para directing hydroxyl group and a deactivating, meta-directing acetyl group. This substitution pattern necessitates a nuanced understanding of the reaction's regioselectivity and conditions to achieve desired outcomes. These application notes provide a comprehensive guide for researchers, covering the underlying mechanistic principles, detailed experimental protocols, and critical insights for the successful formylation of hydroxyacetophenones.

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

A thorough grasp of the reaction mechanism is essential for troubleshooting and optimization. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, the active formylating agent known as the Vilsmeier reagent.[5][6] This step is highly exothermic and moisture-sensitive, demanding careful temperature control and anhydrous conditions.[7]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich aromatic ring of the hydroxyacetophenone attacks the electrophilic carbon of the Vilsmeier reagent. The powerful electron-donating effect of the hydroxyl group overwhelmingly dictates the position of this attack, directing the formylation to the positions ortho or para to it.[5] The acetyl group's deactivating nature is largely overridden. Following the electrophilic attack, an iminium ion intermediate is formed. Aromaticity is restored through deprotonation. The final step involves aqueous workup, during which this intermediate is hydrolyzed to yield the formylated hydroxyacetophenone product.[3][4]

Vilsmeier_Haack_Mechanism cluster_reagent Stage 1: Vilsmeier Reagent Formation cluster_substitution Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Substrate Hydroxy- acetophenone Substrate->Intermediate + Vilsmeier Reagent Product Formyl-hydroxy- acetophenone Intermediate->Product + H₂O (Hydrolysis) Workup Aqueous Workup (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism.

Part 2: Application Notes & Field-Proven Insights

Reagent Stoichiometry and Preparation

The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF.[7]

  • Causality: This controlled addition is critical to manage the highly exothermic reaction and prevent the decomposition of the reagent. Using DMF as the solvent is common and convenient.[7]

  • Stoichiometry: An excess of the Vilsmeier reagent is generally employed to ensure complete consumption of the substrate. A molar ratio of 1.5 to 3.0 equivalents of the reagent relative to the hydroxyacetophenone is a common starting point. Insufficient reagent can lead to an incomplete reaction.[8]

Solvent Selection
  • DMF: N,N-Dimethylformamide often serves as both the reagent precursor and the solvent, which simplifies the experimental setup.[9]

  • Chlorinated Solvents: For substrates with limited solubility in DMF, anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.[9] When using a co-solvent, the Vilsmeier reagent is typically pre-formed in a minimal amount of DMF before the substrate solution is added.[7]

Temperature and Reaction Time
  • Reagent Formation: This step must be conducted at low temperatures (0–5 °C) to ensure the stability of the Vilsmeier reagent.[7]

  • Formylation: The reactivity of the hydroxyacetophenone dictates the temperature for the formylation step. Due to the activating hydroxyl group, the reaction often proceeds efficiently at temperatures ranging from room temperature to 60-80 °C.[4]

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7] Reaction times can vary from a few hours to overnight depending on the substrate's reactivity and the reaction temperature.[8]

Workup and Purification: The Critical Final Step

The workup procedure is crucial for hydrolyzing the iminium intermediate and isolating the product.

  • Quenching: The reaction mixture must be quenched cautiously by pouring it slowly into a vigorously stirred mixture of ice and water.[8] This process is highly exothermic and should be performed behind a safety shield in a fume hood.

  • Neutralization: After hydrolysis, the acidic solution is neutralized. A saturated solution of sodium bicarbonate or sodium acetate is commonly used. The pH should be carefully adjusted to ensure the phenolic product is not deprotonated and dissolved in the aqueous layer.

  • Extraction & Purification: The product is typically extracted with an organic solvent like ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.[10][11]

Part 3: Experimental Protocols

Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Use an ice bath for cooling and perform additions slowly and carefully.

General Protocol for the Formylation of 4'-Hydroxyacetophenone

This protocol provides a representative procedure that can be adapted for other hydroxyacetophenone isomers with appropriate optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add anhydrous DMF to a flame-dried flask B 2. Cool to 0 °C (ice bath) A->B C 3. Add POCl₃ dropwise (maintain < 5 °C) B->C D 4. Stir for 30 min at 0 °C (Vilsmeier reagent forms) C->D E 5. Add 4'-Hydroxyacetophenone solution dropwise at 0 °C D->E F 6. Allow to warm to RT, then heat to 60-70 °C E->F G 7. Monitor by TLC (until SM is consumed) F->G H 8. Cool and pour mixture slowly onto crushed ice G->H I 9. Neutralize with sat. NaHCO₃ or NaOAc solution H->I J 10. Extract with Ethyl Acetate (3x) I->J K 11. Wash organic layer with brine J->K L 12. Dry (Na₂SO₄), filter, and concentrate K->L M 13. Purify by column chromatography L->M

Caption: Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Materials:

  • 4'-Hydroxyacetophenone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Ensure the internal temperature is maintained below 5 °C throughout the addition.[8]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry, which is the Vilsmeier reagent.

  • Reaction: Dissolve 4'-hydroxyacetophenone (1.0 equiv.) in a minimal amount of anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60–70 °C.

  • Monitor the reaction's progress using TLC (e.g., with a 3:7 EtOAc:Hexanes eluent). The reaction is typically complete within 4-8 hours.

  • Workup: After the starting material has been consumed, cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

  • Stir the resulting solution for 1 hour to ensure complete hydrolysis of the intermediate.

  • Carefully neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure formylated product.

Part 4: Data Summary and Troubleshooting

The optimal conditions for the Vilsmeier-Haack formylation can vary depending on the specific isomer of hydroxyacetophenone used. The following table provides a general guide.

SubstrateActivating GroupDeactivating GroupExpected Formylation Position(s)Typical Temp. (°C)Notes
4'-Hydroxyacetophenone -OH (para)-COCH₃ (pos 1)Ortho to -OH (Position 3)60 - 80The primary product is 3-formyl-4-hydroxyacetophenone.
2'-Hydroxyacetophenone -OH (ortho)-COCH₃ (pos 1)Ortho & Para to -OH (Positions 3 & 5)50 - 70A mixture of isomers is possible. Regioselectivity can be solvent and temperature-dependent. Position 5 is often favored due to less steric hindrance.
3'-Hydroxyacetophenone -OH (meta)-COCH₃ (pos 1)Ortho & Para to -OH (Positions 2, 4, 6)70 - 90Position 4 is generally the major product due to the combined directing effects and sterics.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (moisture contamination).2. Insufficient Vilsmeier reagent.3. Reaction temperature too low.1. Use freshly distilled POCl₃ and anhydrous DMF.2. Increase the equivalents of POCl₃/DMF to 2.5-3.0.3. Gradually increase the reaction temperature and monitor by TLC.[8]
Incomplete Reaction 1. Insufficient reaction time.2. Low temperature.1. Extend the reaction time and continue monitoring.2. Increase the reaction temperature in 10 °C increments.
Difficult Workup 1. Emulsion formation during extraction.2. Product is water-soluble.1. Add brine to the aqueous layer to break the emulsion.2. Saturate the aqueous layer with NaCl to decrease product solubility and perform multiple extractions.[7]
Multiple Products 1. Competing directing effects leading to isomers.1. Attempt the reaction at a lower temperature to favor the thermodynamically preferred product.2. Modify the solvent, as polarity can influence regioselectivity.[8]

References

  • Ponosov, D., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (2010). Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]

  • Reddy, G. J., et al. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]

  • Chemistry Steps. The Vilsmeier-Haack Reaction. Available at: [Link]

  • Patil, P. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • NROChemistry. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Davoodnia, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,7-tetrahydro-1H-azepin-1-yl)-N-phenylacetamide. Organic Chemistry: An Indian Journal.

Sources

Application

Application Notes and Protocols: Derivatization of 6-Bromochromone-3-carboxylic Acid for Bioassays

Introduction: The Privileged Scaffold of Chromone and the Strategic Role of 6-Bromochromone-3-carboxylic Acid The chromone (4H-1-benzopyran-4-one) nucleus is a cornerstone in medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Chromone and the Strategic Role of 6-Bromochromone-3-carboxylic Acid

The chromone (4H-1-benzopyran-4-one) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][2][4] The core structure of 6-Bromochromone-3-carboxylic acid presents a unique opportunity for synthetic chemists. It combines the biologically active chromone core with two key functional handles for derivatization: a carboxylic acid at the 3-position and a bromine atom at the 6-position.

The carboxylic acid group is a versatile starting point for modifications such as amidation and esterification, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).[5] The bromine atom, on the other hand, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups to expand the molecular complexity.[6] This strategic placement of functional groups makes 6-Bromochromone-3-carboxylic acid a valuable building block for creating diverse chemical libraries aimed at discovering new therapeutic agents.[5][7]

This application note provides a detailed guide for the derivatization of 6-Bromochromone-3-carboxylic acid, offering step-by-step protocols for key synthetic transformations and outlining subsequent bioassay strategies to evaluate the pharmacological potential of the resulting derivatives.

Strategic Derivatization of 6-Bromochromone-3-carboxylic Acid

The derivatization strategy for 6-Bromochromone-3-carboxylic acid is primarily dictated by the two reactive sites: the carboxylic acid and the bromo-substituent. The following diagram illustrates the primary pathways for derivatization:

Derivatization_Workflow A 6-Bromochromone-3-carboxylic Acid B Amide Derivatives A->B Amidation C Ester Derivatives A->C Esterification D Bi-aryl Derivatives (via Suzuki Coupling) A->D Suzuki Coupling

Caption: Derivatization workflow for 6-Bromochromone-3-carboxylic acid.

Causality Behind Experimental Choices:
  • Amidation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor and acceptor, which can significantly influence the compound's interaction with biological targets. The diverse range of commercially available amines allows for a systematic exploration of how different substituents at this position affect bioactivity.

  • Esterification: Esterification removes the acidic proton of the carboxylic acid and can improve the lipophilicity of the molecule, potentially enhancing cell permeability. The choice of alcohol can be used to fine-tune the steric and electronic properties of the resulting ester.

  • Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction at the 6-position allows for the introduction of various aryl and heteroaryl moieties. This modification can dramatically alter the overall shape and electronic properties of the molecule, enabling exploration of pi-stacking interactions with protein targets and potentially leading to significant gains in potency and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions of 6-Bromochromone-3-carboxylic acid.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the conversion of 6-Bromochromone-3-carboxylic acid to its corresponding amides via an acyl chloride intermediate.[8][9]

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • To a solution of 6-Bromochromone-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromochromone-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

    • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Parameter Value/Condition Rationale
Activating Agent Oxalyl chloride or Thionyl chlorideEfficiently converts the carboxylic acid to the more reactive acyl chloride.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively dissolves the reactants.
Base Triethylamine (TEA) or DIPEAScavenges the HCl generated during the reaction.
Temperature 0 °C to Room TemperatureControls the reactivity and minimizes side reactions.
Reaction Time 6-16 hours (total)Ensures complete conversion.
Protocol 2: Synthesis of Ester Derivatives

This protocol details the Fischer esterification of 6-Bromochromone-3-carboxylic acid.[10]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 6-Bromochromone-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reagent and the solvent.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 2-5 mol%) or p-toluenesulfonic acid (TsOH).

    • Heat the reaction mixture to reflux and stir for 6-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography on silica gel or recrystallization.

Parameter Value/Condition Rationale
Catalyst Concentrated H₂SO₄ or TsOHProtonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Solvent Corresponding AlcoholServes as both reactant and solvent, driving the equilibrium towards the product.
Temperature RefluxIncreases the reaction rate.
Reaction Time 6-24 hoursDependent on the steric hindrance of the alcohol.
Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the 6-bromo position with a boronic acid.[11][12][13]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction vessel, add 6-Bromochromone-3-carboxylic acid or its ester/amide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0-3.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and stir for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Value/Condition Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Catalyzes the cross-coupling reaction.[6]
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.[11]
Solvent Dioxane/Water or Toluene/WaterFacilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and degradation of the palladium catalyst.

Application in Bioassays: A Targeted Approach

Given the known pharmacological activities of chromone derivatives, the newly synthesized compounds can be screened against a variety of biological targets.[1][2] A logical starting point is to investigate their anti-inflammatory and anticancer properties.

Anti-Inflammatory Assays

Many chromone derivatives exhibit anti-inflammatory effects.[2][3] A common mechanism of action is the inhibition of pro-inflammatory mediators.

Suggested Assay: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of the synthesized derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3]

Workflow:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized chromone derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for active compounds.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Derivative Chromone Derivative Derivative->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by chromone derivatives.

Anticancer Assays

Chromone derivatives have shown promise as anticancer agents.[1][2] A primary mechanism for many of these compounds is the inhibition of protein kinases.[2]

Suggested Assay: Kinase Inhibition Assay

Evaluate the inhibitory activity of the synthesized derivatives against a panel of cancer-related protein kinases (e.g., tyrosine kinases, serine/threonine kinases). This can be performed using various commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™).

Workflow:

  • Assay Setup: In a 96- or 384-well plate, combine the specific kinase, its substrate, and ATP.

  • Inhibition: Add the synthesized chromone derivatives at various concentrations.

  • Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent to measure the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values for active compounds.

Conclusion

6-Bromochromone-3-carboxylic acid is a highly versatile scaffold for the development of novel, biologically active compounds. The synthetic protocols outlined in this application note provide a robust framework for generating diverse libraries of amide, ester, and bi-aryl derivatives. The suggested bioassays offer a clear path for evaluating the therapeutic potential of these new chemical entities in the areas of inflammation and cancer. The structure-activity relationships derived from these studies can guide further optimization and lead to the discovery of potent and selective drug candidates.

References

  • Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation.
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.
  • Biological activities of chromone derivatives in medicinal chemistry. Benchchem.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones.
  • An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis. Benchchem.
  • 6-Bromochromane-3-carboxylic Acid: A Versatile Intermediate for Organic Synthesis in Drug Discovery. Benchchem.
  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
  • Pharmacological Importance and Synthesis of Chromone and its Deriv
  • Scheme 1: Attempted synthesis of chromone-3-carboxylic acids.
  • 6-Bromochromone-3-carboxylic acid | 51085-91-7. J&K Scientific.
  • Chromone-3-carboxylic Acid. [No Source Found].
  • Synthesis and biological evaluation of chromone-3-carboxamides.
  • Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. [No Source Found].
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
  • Esters derived from 7-decanoyloxychromone-3-carboxylic acid: Synthesis and mesomorphic properties.
  • Synthesis and biological evaluation of chromone-3-carboxamides.
  • Catalytic cross-coupling reactions involving bromo-organic compounds. Benchchem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [No Source Found].

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 6-Bromochromone-3-carboxylic Acid-Based Library

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel kinas...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. While direct HTS data for 6-Bromochromone-3-carboxylic acid is not extensively published, its chromone core is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[1] This suggests its potential as a scaffold for kinase modulation. This application note outlines a detailed protocol for a robust, fluorescence-based kinase assay suitable for screening a library of compounds derived from or inspired by 6-Bromochromone-3-carboxylic acid.

Introduction: The Scientific Rationale

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, and cell cycle control. Their dysregulation is a hallmark of many diseases, most notably cancer and chronic inflammatory conditions, making them prime targets for therapeutic intervention.[2][3] The chromone scaffold, a key feature of 6-Bromochromone-3-carboxylic acid, is found in numerous natural and synthetic molecules with significant pharmacological activities.[1] Furthermore, the related compound, 6-bromocoumarin-3-carboxylic acid, has been utilized in the study of enzyme inhibition and as a fluorescent probe, highlighting the utility of this structural class in biochemical assays.[4]

Given this context, screening a chemical library centered around the 6-Bromochromone-3-carboxylic acid scaffold against a therapeutically relevant kinase presents a promising strategy for hit identification. This guide details a validated, HTS-compatible biochemical assay to prosecute such a screen.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

To achieve the throughput and sensitivity required for screening large compound libraries, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] HTRF is a robust technology that minimizes interference from library compounds and biological matrices.[5]

The assay principle is as follows:

  • A biotinylated peptide substrate is incubated with the target kinase, ATP, and the test compound.

  • If the kinase is active, it will phosphorylate the substrate.

  • After the reaction, a detection mix is added. This mix contains a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (SA-XL665).

  • The SA-XL665 binds to the biotinylated peptide, while the Eu³⁺-labeled antibody specifically binds to the phosphorylated substrate.

  • When both are bound to the same peptide, the Eu³⁺ donor and the XL665 acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation at 340 nm.

  • The resulting FRET signal at 665 nm is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity. Inhibitors will disrupt this process, leading to a decrease in the HTRF signal.

This "add-and-read" format is highly amenable to automation and miniaturization in 384- or 1536-well plates.[6]

Visualizing the Kinase Signaling Cascade

Protein kinases often act within complex signaling cascades. A generalized representation of a pathway leading to cell proliferation, a common target in oncology, is shown below. An inhibitor discovered in this screen would act to block this signal transmission.

G cluster_0 cluster_1 cluster_2 cluster_3 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Inhibitor 6-Bromochromone-3-carboxylic acid derivative Inhibitor->MEK Inhibition

Caption: A representative MAP Kinase signaling pathway often targeted in cancer therapy.

HTS Experimental Workflow

The following diagram illustrates the high-level workflow for the primary screen and subsequent hit confirmation.

HTS_Workflow cluster_primary Primary Screen cluster_analysis Analysis & Triage cluster_confirmation Hit Confirmation & Follow-up CompoundPlating 1. Compound Plating (10 µM final conc.) ReagentAddition 2. Add Kinase, Substrate, & ATP Solution CompoundPlating->ReagentAddition Incubation 3. Incubate at RT ReagentAddition->Incubation Detection 4. Add HTRF Detection Reagents Incubation->Detection Readout 5. Read Plate (HTRF Signal) Detection->Readout DataAnalysis 6. Calculate % Inhibition & Z'-factor Readout->DataAnalysis HitSelection 7. Select Primary Hits (>50% Inhibition) DataAnalysis->HitSelection DoseResponse 8. Dose-Response (IC50 Determination) HitSelection->DoseResponse OrthogonalAssay 9. Orthogonal Assay (e.g., ADP-Glo) DoseResponse->OrthogonalAssay FinalHits 10. Confirmed Hits OrthogonalAssay->FinalHits

Sources

Application

Application Notes &amp; Protocols: 6-Bromochromone-3-carboxylic Acid as a Strategic Intermediate in Organic Synthesis

Introduction: The Strategic Importance of the Chromone Scaffold 1.1 The "Privileged" Chromone Core in Medicinal Chemistry The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in the f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chromone Scaffold

1.1 The "Privileged" Chromone Core in Medicinal Chemistry The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in the field of medicinal chemistry.[1] This designation stems from its recurrence in a multitude of natural products and synthetic compounds that exhibit a remarkable breadth of pharmacological activities.[1] Chromone derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, making the scaffold a fertile ground for novel therapeutic discovery.[1][2][3] The versatility of the chromone nucleus allows for functionalization at various positions, which critically influences the resulting pharmacological profile, enabling chemists to fine-tune molecules for specific biological targets.[1][4]

1.2 The Role of 6-Bromochromone-3-carboxylic Acid: A Versatile Bifunctional Building Block 6-Bromochromone-3-carboxylic acid (CAS: 51085-91-7) is a particularly valuable intermediate in this context. Its structure incorporates two key reactive handles that permit orthogonal chemical modifications:

  • The Carboxylic Acid at C-3: This group can be readily converted into a variety of other functionalities, most notably amides, esters, and ketones. This position is crucial for building out side chains that can interact with specific pockets in biological targets like enzymes or receptors.

  • The Bromine Atom at C-6: This aryl bromide is a prime substrate for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of aryl, heteroaryl, amino, and alkynyl groups, profoundly influencing the molecule's electronic properties, solubility, and biological activity.[5]

This guide provides detailed protocols for the synthesis and subsequent derivatization of 6-Bromochromone-3-carboxylic acid, offering researchers a robust platform for the development of novel bioactive molecules.

Physicochemical Properties & Handling

A summary of the key properties of 6-Bromochromone-3-carboxylic acid is provided below.

PropertyValueReference(s)
CAS Number 51085-91-7[6]
Molecular Formula C₁₀H₅BrO₄[7]
Molecular Weight 269.05 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Storage Store at 0-8°C, away from moisture.

Safety Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 6-Bromochromone-3-carboxylic Acid

The most common and efficient synthesis of the title compound begins with the commercially available 5'-bromo-2'-hydroxyacetophenone. The process involves a Vilsmeier-Haack formylation to construct the chromone ring and introduce a formyl group at the C-3 position, followed by a selective oxidation to yield the desired carboxylic acid.[8]

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation A 5'-Bromo-2'-hydroxyacetophenone B 6-Bromo-3-formylchromone A->B POCl₃, DMF 0°C to RT C 6-Bromo-3-formylchromone D 6-Bromochromone-3-carboxylic acid C->D NaClO₂, H₂O₂ or other oxidant

Caption: Synthetic workflow for 6-Bromochromone-3-carboxylic acid.

Protocol 3.1: Synthesis of 6-Bromo-3-formylchromone

  • Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq) dropwise to the DMF, ensuring the temperature remains below 10°C. Stir for 30 minutes at 0°C.

  • Addition of Starting Material: Dissolve 5'-bromo-2'-hydroxyacetophenone (1 eq) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 6-bromo-3-formylchromone.

Protocol 3.2: Oxidation to 6-Bromochromone-3-carboxylic Acid [8]

  • Setup: Suspend 6-bromo-3-formylchromone (1 eq) in a mixture of a suitable solvent like acetonitrile or a DCM/water system.

  • Reagent Addition: Add sodium chlorite (NaClO₂, 1.5 eq) and a phase-transfer catalyst if necessary. Add a mild oxidizing agent scavenger like hydrogen peroxide or sulfamic acid.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours or until TLC analysis shows complete consumption of the starting material.

  • Work-up: If using DCM, separate the organic layer. If using acetonitrile, add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Bromochromone-3-carboxylic acid.

Core Applications & Synthetic Protocols

4.1 Protocol 1: Synthesis of Chromone-3-Carboxamides via Amide Coupling The conversion of the carboxylic acid to an amide is a cornerstone transformation in medicinal chemistry, as the amide bond is a key structural feature of many pharmaceuticals. The process involves an initial activation of the carboxylic acid to a more reactive species (e.g., an acid chloride), followed by reaction with a desired amine.[8]

G A 6-Bromochromone-3-carboxylic acid B In situ Acid Chloride (Intermediate) A->B SOCl₂ or (COCl)₂ DCM, cat. DMF D 6-Bromochromone-3-carboxamide B->D Et₃N, 0°C to RT C Primary or Secondary Amine (R¹R²NH) C->D

Caption: Workflow for the synthesis of chromone-3-carboxamides.

Detailed Protocol:

  • Setup: Suspend 6-Bromochromone-3-carboxylic acid (1 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of DMF (1-2 drops).

  • Activation: Cool the suspension to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) or oxalyl chloride dropwise.

  • Acid Chloride Formation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The completion of this step is often indicated by the reaction mixture becoming a clear solution.

  • Amine Addition: Cool the reaction mixture back to 0°C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in dry DCM. Add this amine solution dropwise to the acid chloride solution.

  • Coupling Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

4.2 Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling The bromine atom at the C-6 position is an ideal handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the synthesis of 6-aryl or 6-heteroaryl chromone derivatives.[9] For this reaction, it is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions with the basic conditions.

G Pd0 Pd(0)L₂ Int1 Oxidative Addition Pd0->Int1 PdII_Aryl Ar-Pd(II)L₂-X Int1->PdII_Aryl Int2 Transmetalation PdII_Aryl->Int2 PdII_Diaryl Ar-Pd(II)L₂-R Int2->PdII_Diaryl Int3 Reductive Elimination PdII_Diaryl->Int3 Int3->Pd0 Int3->Product ArX->Int1 Boronic->Int2 Base->Int2 G cluster_0 Amide Library cluster_1 Bi-Aryl Library A 6-Bromochromone-3-carboxylic acid B Amide Coupling (Protocol 4.1) A->B D Esterification + Suzuki Coupling (Protocol 4.2) A->D C 6-Bromo-N-R¹-chromone- 3-carboxamides B->C Various Amines F Further Diversification C->F E 6-Aryl-chromone- 3-carboxylates D->E Various Boronic Acids E->F

Sources

Method

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Quantitative Analysis of 6-Bromochromone-3-carboxylic acid

Abstract This application note provides a comprehensive guide to the quantitative analysis of 6-Bromochromone-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Given the compound's role in drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 6-Bromochromone-3-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Given the compound's role in drug development, robust and reliable analytical methods are essential for quality control, pharmacokinetic studies, and regulatory compliance. This document outlines detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices and adherence to international validation standards.

Introduction: The Importance of Quantifying 6-Bromochromone-3-carboxylic acid

6-Bromochromone-3-carboxylic acid (C₁₀H₅BrO₄, MW: 269.05 g/mol ) is a heterocyclic compound featuring a chromone core.[2][3] The chromone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] As an intermediate, the purity and concentration of 6-Bromochromone-3-carboxylic acid directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, precise and accurate quantification is paramount throughout the drug development lifecycle.

The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. This guide focuses on HPLC-UV for routine quality control and LC-MS/MS for bioanalytical applications requiring higher sensitivity and selectivity. All protocols are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, ensuring the methods are fit for their intended purpose.[5][6]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 6-Bromochromone-3-carboxylic acid is crucial for method development.

PropertyValue/ConsiderationSource
CAS Number 51085-91-7[1][3]
Molecular Formula C₁₀H₅BrO₄[2][3]
Molecular Weight 269.05 g/mol
Structure Chromone core with a bromine at position 6 and a carboxylic acid at position 3.[1][2][3]
UV Absorbance The conjugated chromone system is expected to have a strong UV absorbance, making HPLC-UV a suitable technique. The carboxylic acid itself absorbs around 210 nm, but the larger conjugated system will dominate.[7]
Ionization The carboxylic acid group makes the molecule amenable to negative ion mode electrospray ionization (ESI) for LC-MS analysis.[8]
Solubility Expected to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.

Method I: Quantification by Reverse-Phase HPLC-UV

Principle: This method is ideal for quantifying 6-Bromochromone-3-carboxylic acid in bulk materials or simple formulations where high sensitivity is not required. The method separates the analyte from impurities based on its polarity using a C18 reverse-phase column. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a standard curve.

Experimental Protocol: HPLC-UV

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Bromochromone-3-carboxylic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh the sample containing 6-Bromochromone-3-carboxylic acid and dissolve it in methanol to achieve an expected concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

3. HPLC Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic AcidThe organic/aqueous mixture allows for tuning of retention, while the formic acid ensures the carboxylic acid group is protonated for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and reproducibility.
Column Temperature 30 °CMaintaining a constant temperature improves the reproducibility of retention times.
UV Detector Wavelength 254 nm (or λmax if determined)254 nm is a common wavelength for aromatic compounds. For optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined by scanning the UV spectrum of a standard solution.

4. Data Analysis and System Suitability:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. A linear regression with a correlation coefficient (r²) > 0.995 is required.
  • Quantify the amount of 6-Bromochromone-3-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.
  • System Suitability: Before sample analysis, inject a standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%, as per ICH guidelines.[9]
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_System HPLC-UV System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Peak Area at 254 nm) HPLC_System->Data_Acquisition Calibration Calibration Curve (r² > 0.995) Data_Acquisition->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for the quantification of 6-Bromochromone-3-carboxylic acid by HPLC-UV.

Method II: Quantification by LC-MS/MS

Principle: This method is designed for the quantification of 6-Bromochromone-3-carboxylic acid in complex matrices, such as plasma or tissue homogenates, where high sensitivity and selectivity are crucial. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. This approach is consistent with FDA guidance on bioanalytical method validation.[10][11]

Experimental Protocol: LC-MS/MS

1. Preparation of Standard and QC Samples:

  • Stock and Working Standards: Prepare as described in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) using 50:50 methanol:water as the diluent.
  • Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix (e.g., plasma) at low, medium, and high concentrations to assess the accuracy and precision of the method.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing an internal standard (IS). A structurally similar compound, if available, should be used as the IS.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster analysis times compared to standard HPLC.
Column C18, 2.1 x 50 mm, 1.8 µmA smaller column geometry is suitable for the lower flow rates used in LC-MS and provides high efficiency.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient elution is necessary to efficiently elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated in negative mode.
MRM Transition To be determined empiricallyThe precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 267/269 for Br isotopes). The product ion is determined by infusing a standard and performing a product ion scan.

4. Data Analysis and Method Validation:

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
  • The method must be validated according to ICH and FDA guidelines, assessing parameters such as:
  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.
  • Linearity: A calibration curve with r² > 0.99.
  • Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
  • Stability: Analyte stability under various storage and processing conditions.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Protein_Precip Add Acetonitrile + IS (150 µL) Plasma_Sample->Protein_Precip Vortex Vortex Protein_Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation UPLC Separation (C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte/IS Ratio) MS_Detection->Peak_Integration Quantification Quantification via Standard Curve Peak_Integration->Quantification

Caption: Bioanalytical workflow for 6-Bromochromone-3-carboxylic acid using LC-MS/MS.

Method Validation Summary

The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[9][12] These parameters must be experimentally verified for both the HPLC-UV and LC-MS/MS methods.

Validation ParameterAcceptance CriteriaPurpose
Specificity/Selectivity No significant interference at the analyte's retention time.Ensures the signal is from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between signal and concentration.
Range The interval over which the method is precise, accurate, and linear.Defines the usable concentration range of the method.
Accuracy % Recovery within 85-115% (for bioanalysis) or 98-102% (for assay).Closeness of the measured value to the true value.
Precision RSD ≤ 15% (for bioanalysis) or ≤ 2% (for assay).Measures the repeatability and intermediate precision of the method.
Limit of Quantification (LOQ) The lowest concentration quantifiable with acceptable accuracy and precision.Defines the sensitivity of the method.
Robustness Insensitivity to small, deliberate changes in method parameters.Demonstrates the reliability of the method during normal use.

Conclusion

This application note provides two robust and scientifically grounded methods for the quantification of 6-Bromochromone-3-carboxylic acid. The HPLC-UV method is suitable for routine analysis of bulk material and simple formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The successful implementation and validation of these methods will ensure reliable data for quality control and drug development processes, adhering to the stringent requirements of the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubChem. 6-Bromochromone-3-carboxylic acid. [Link]

  • J&K Scientific. 6-Bromochromone-3-carboxylic acid. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Application

The Versatility of 6-Bromochromone-3-carboxylic Acid: A Gateway to Advanced Functional Materials

Introduction: In the dynamic field of material science, the quest for novel molecular building blocks with tunable properties is paramount. 6-Bromochromone-3-carboxylic acid emerges as a highly promising scaffold, offeri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of material science, the quest for novel molecular building blocks with tunable properties is paramount. 6-Bromochromone-3-carboxylic acid emerges as a highly promising scaffold, offering a unique combination of a rigid, photoactive chromone core with two distinct and versatile functional handles: a carboxylic acid and a bromo substituent. This dual functionality allows for orthogonal chemical modifications, paving the way for the rational design of a diverse array of advanced functional materials. This technical guide provides in-depth application notes and detailed protocols for the utilization of 6-Bromochromone-3-carboxylic acid in the synthesis of fluorescent chemosensors and functional polymers, tailored for researchers, scientists, and professionals in drug development and material science.

Core Molecular Attributes and Synthetic Potential

6-Bromochromone-3-carboxylic acid is a heterocyclic compound featuring a benzopyrone structure.[1] Its material science applications are underpinned by the distinct reactivity of its functional groups:

  • The Carboxylic Acid Group: This moiety is a versatile anchor for a variety of chemical transformations, most notably amide bond formation and esterification.[2][3] This allows for the covalent attachment of this chromone unit to other molecules, surfaces, or polymer backbones. The reactivity of the carboxylic acid group is a cornerstone for creating complex molecular architectures.[4]

  • The Bromo Group: The bromine atom at the 6-position of the chromone ring is an ideal handle for cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[5][6][7] This powerful carbon-carbon bond-forming reaction enables the introduction of a wide range of aryl and heteroaryl substituents, providing a straightforward method to modulate the electronic and photophysical properties of the chromone core.

The strategic combination of these two functional groups in a single molecule allows for a stepwise and controlled synthesis of complex materials with tailored properties.

Application Note I: Synthesis of a Ratiometric Fluorescent Chemosensor for Metal Ion Detection

Scientific Rationale: The chromone scaffold is known to exhibit interesting photophysical properties, and its derivatives have been successfully employed as fluorescent probes.[8][9][10] By strategically modifying the 6-Bromochromone-3-carboxylic acid molecule, we can design a chemosensor that displays a change in its fluorescence emission upon binding to a specific metal ion. The carboxylic acid group can be converted to a Schiff base, a well-known metal-chelating moiety, while the bromo group can be used to introduce a second fluorophore, creating a FRET (Förster Resonance Energy Transfer) pair for ratiometric sensing. This ratiometric approach enhances the reliability of the sensor by providing a built-in self-calibration mechanism.

Experimental Workflow for Chemosensor Synthesis

G cluster_0 Step 1: Reduction of Carboxylic Acid cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Suzuki Coupling A 6-Bromochromone-3-carboxylic acid B 6-Bromo-3-formylchromone A->B  LiAlH4, THF D Schiff Base Intermediate B->D C Hydrazine Derivative C->D  Ethanol, Acetic Acid (cat.) F Final Chemosensor D->F E Fluorescent Boronic Acid E->F  Pd(PPh3)4, K2CO3, Toluene/H2O G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Free Radical Polymerization A 6-Bromochromone-3-carboxylic acid B Vinyl 6-bromochromone-3-carboxylate A->B E Poly(vinyl 6-bromochromone-3-carboxylate) B->E C Vinyl Acetate C->B  Pd(OAc)2, DPEphos, K2CO3, Toluene D AIBN D->E  Toluene, 70°C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromochromone-3-carboxylic acid

Welcome to the technical support resource for the synthesis of 6-Bromochromone-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven answers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Bromochromone-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven answers to common challenges encountered during this multi-step synthesis. Here, we dissect the critical parameters of each reaction stage, offering troubleshooting advice and optimized protocols to enhance yield and purity.

Part 1: Synthesis Overview & Workflow

The synthesis of 6-Bromochromone-3-carboxylic acid is typically a two-step process commencing from 5'-Bromo-2'-hydroxyacetophenone. The first, and often most challenging, step is the Vilsmeier-Haack reaction to install the formyl group and construct the chromone ring, yielding the intermediate 6-Bromo-3-formylchromone. This intermediate is then oxidized to the final carboxylic acid product. Success hinges on meticulous control of reaction conditions and reagent quality at both stages.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation A 5'-Bromo-2'-hydroxyacetophenone C 6-Bromo-3-formylchromone A->C Formylation & Cyclization B Vilsmeier Reagent (POCl₃ + DMF) B->C Reagent D 6-Bromo-3-formylchromone F 6-Bromochromone-3-carboxylic acid D->F Pinnick Oxidation E Oxidizing Agent (e.g., NaClO₂) E->F Reagent

Caption: Overall synthetic workflow for 6-Bromochromone-3-carboxylic acid.

Part 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, focusing on the two primary stages of the synthesis.

Step 1: Vilsmeier-Haack Reaction (Formation of 6-Bromo-3-formylchromone)

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds and is the most common route to 3-formylchromones.[1][2] It involves a double formylation followed by intramolecular cyclization.[1] Success requires the careful in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

Q1: My Vilsmeier-Haack reaction has a very low yield or fails to proceed. What are the most common causes?

A1: Low or no yield in this reaction typically points to issues with the Vilsmeier reagent itself or the subsequent reaction conditions.

  • Moisture Contamination: Both POCl₃ and DMF are highly sensitive to moisture. Water will quench the Vilsmeier reagent, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh, sealed bottles of DMF and POCl₃.

  • Improper Reagent Stoichiometry: An excess of the Vilsmeier reagent is crucial. A molar ratio of at least 3 equivalents of both POCl₃ and DMF relative to the starting acetophenone is recommended to drive the reaction to completion.[2]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at 0-5 °C to prevent degradation.[2] After the reagent is formed, the addition of the 5'-Bromo-2'-hydroxyacetophenone can be done at low temperature, followed by gentle heating (e.g., 60-70 °C) for several hours to facilitate the cyclization step.[2]

  • Order of Addition: Always add POCl₃ dropwise to the DMF, never the other way around. This controlled addition is critical for the safe and effective formation of the reagent.

Q2: My final product from the first step is impure, showing multiple spots on TLC. What are the likely side products?

A2: Impurity formation is a common challenge in chromone synthesis.[3] In the Vilsmeier-Haack reaction, potential side products can include:

  • Unreacted Starting Material: If the reaction does not go to completion.

  • Incompletely Cyclized Intermediates: Harsh work-up conditions or insufficient heating can leave intermediates.

  • Self-condensation Products: Though less common in this specific reaction, side-reactions of the starting materials can occur under harsh conditions.[3]

To minimize these, ensure optimized reaction time and temperature as monitored by Thin Layer Chromatography (TLC). A careful work-up, involving pouring the reaction mixture into crushed ice to hydrolyze intermediates, is critical for obtaining a cleaner crude product.[2]

G start Low Yield in Step 1? reagents Are reagents (POCl₃, DMF) anhydrous? start->reagents temp_control Was temperature maintained at 0-5°C during reagent formation? reagents->temp_control Yes fix_reagents Action: Use fresh, anhydrous reagents and oven-dried glassware. reagents->fix_reagents No stoichiometry Was a 3:1 molar excess of Vilsmeier reagent used? temp_control->stoichiometry Yes fix_temp Action: Control exotherm with an ice bath during POCl₃ addition. temp_control->fix_temp No fix_stoich Action: Recalculate and increase reagent stoichiometry. stoichiometry->fix_stoich No proceed Proceed to check reaction time/temp. stoichiometry->proceed Yes

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Step 2: Oxidation (Formation of 6-Bromochromone-3-carboxylic acid)

The conversion of the aldehyde intermediate to the final carboxylic acid requires a selective oxidation method that does not affect the chromone ring system.

Q3: Which oxidation method is recommended for converting 6-Bromo-3-formylchromone to the carboxylic acid?

A3: The Pinnick oxidation is highly effective for this transformation. It utilizes sodium chlorite (NaClO₂) buffered with a weak acid. A common co-reagent is a chlorine scavenger, such as 2-methyl-2-butene or sulfamic acid, to prevent side reactions with the electron-rich aromatic ring. This method is known for its high yields (often 53-61% for similar substrates) and chemoselectivity for aldehydes.[4]

Q4: My oxidation reaction is slow and gives a low yield of the carboxylic acid. How can I optimize it?

A4: Incomplete oxidation can result from several factors:

  • Purity of Aldehyde: Ensure the starting 6-Bromo-3-formylchromone is reasonably pure, as impurities can interfere with the oxidant.

  • pH Control: The reaction is sensitive to pH. A buffered system (e.g., using a phosphate buffer or a mixture of a weak acid and its salt) is often necessary to maintain the optimal pH for the oxidation to proceed efficiently without causing degradation.

  • Solvent System: A biphasic solvent system, such as dichloromethane (DCM) and water, is often employed to facilitate both the reaction and the subsequent work-up.[4]

  • Temperature: The reaction is typically run at or slightly below room temperature. Excessive heat can lead to decomposition of the oxidant and the formation of byproducts.

Q5: How should I purify the final 6-Bromochromone-3-carboxylic acid product?

A5: Purification can be challenging due to the polarity and potential for poor solubility of the carboxylic acid.[3]

  • Recrystallization: If the crude product is a solid, recrystallization is the preferred method for achieving high purity. Suitable solvents include ethanol, acetic acid, or mixtures of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane, often with a small percentage (0.5-1%) of acetic acid added to the mobile phase. The acid suppresses the ionization of the carboxylic acid group, preventing tailing on the silica gel and leading to sharper peaks.

Part 3: Optimized Experimental Protocols

These protocols are based on established methodologies and provide a validated starting point for your experiments.

Protocol 1: Synthesis of 6-Bromo-3-formylchromone (Vilsmeier-Haack Reaction)

Adapted from general procedures for 3-formylchromone synthesis.[2][5]

  • Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (3 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the resulting pale yellow solution at 0 °C for 1 hour.

  • Reaction with Substrate: Dissolve 5'-Bromo-2'-hydroxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 65 °C and maintain for 3-4 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200g of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and inorganic salts. Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: Synthesis of 6-Bromochromone-3-carboxylic acid (Pinnick Oxidation)

Adapted from literature procedures for the oxidation of 3-formylchromones.[4]

  • Setup: In a round-bottom flask, suspend 6-Bromo-3-formylchromone (1 equivalent) in a mixture of dichloromethane (DCM) and water.

  • Addition of Reagents: Add sulfamic acid (or 2-methyl-2-butene) as a chlorine scavenger (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) in water dropwise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 6-Bromochromone-3-carboxylic acid.

Part 4: Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on literature for analogous compounds. Actual results may vary based on specific lab conditions and reagent purity.

StepKey ReagentsMolar Ratio (Reagent:Substrate)Typical Temp.Typical TimeReported Yield RangeReference
1. Vilsmeier-Haack POCl₃, DMF3:10 °C then 60-70 °C3-12 h46-94%[2][5]
2. Pinnick Oxidation NaClO₂, Sulfamic Acid1.5:10 °C to RT1-3 h53-61%[4]

References

  • BenchChem. (2025). How to avoid common pitfalls in chromone synthesis.
  • BenchChem. (2025). Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis.
  • ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • Chromone As A Versatile Nucleus. (n.d.). International Journal of Modern Research in Engineering & Science (IJMRSET).
  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (2023). INDIAN J. CHEM.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

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Optimization

Technical Support Center: Purification of 6-Bromochromone-3-carboxylic acid

Welcome to the technical support guide for 6-Bromochromone-3-carboxylic acid (CAS: 51085-91-7). As a pivotal intermediate in the synthesis of pharmaceuticals and fluorescent probes, achieving high purity of this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromochromone-3-carboxylic acid (CAS: 51085-91-7). As a pivotal intermediate in the synthesis of pharmaceuticals and fluorescent probes, achieving high purity of this compound is paramount for reliable downstream applications.[1] This guide is structured from our extensive field experience to help you navigate the common and complex challenges encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product shows a low, broad melting point (e.g., below 190°C) and the ¹H NMR spectrum has broad peaks. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. Given the common synthetic routes for 6-Bromochromone-3-carboxylic acid, which often involve the oxidation of the corresponding 3-carbaldehyde, the most probable contaminants are:

  • Unreacted 6-bromo-4-oxo-4H-chromene-3-carbaldehyde: This is a very common impurity if the oxidation step is incomplete.[2] Its presence disrupts the crystal lattice of the carboxylic acid, leading to the observed melting point depression.

  • Starting Materials: Depending on the specific Vilsmeier-Haack or related formylation reaction used to prepare the aldehyde, residual 2'-hydroxy-5'-bromoacetophenone could carry through.[3]

  • Solvent Residues: Inadequate drying can leave residual solvents like methanol, ethyl acetate, or DCM, which will broaden NMR signals and can affect the melting point.

Expert Tip: To confirm the presence of the aldehyde, look for a characteristic singlet peak between 10 and 11 ppm in the ¹H NMR spectrum. For the acetophenone, a methyl singlet around 2.5 ppm would be indicative.

Q2: I'm attempting to recrystallize the crude product, but it either "oils out" or my recovery is extremely low. How can I optimize this?

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of crystals. This is a common issue with compounds that have moderate polarity. Low recovery indicates your compound has significant solubility in the cold solvent.

Here is a systematic approach to optimization:

  • Solvent Choice is Critical: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4] For 6-Bromochromone-3-carboxylic acid, single solvents like ethanol or methanol can sometimes lead to high solubility even when cold. A mixed solvent system is often superior.[5]

  • Protocol for Optimization:

    • Start with a high-polarity solvent in which the compound is soluble, such as methanol or acetone.[6]

    • Heat the solution to dissolve the crude product completely.

    • Slowly add a less polar "anti-solvent" like water or hexane dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[5]

    • Add a few drops of the primary solvent back into the hot solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling is essential for the formation of pure, well-defined crystals.

This technique carefully brings the solution to the exact point of supersaturation, promoting crystallization over oiling out.

Q3: My purified 6-Bromochromone-3-carboxylic acid is a pale yellow or brownish solid, not the reported white/off-white powder. How can I decolorize it?

A persistent color often indicates the presence of highly conjugated, colored by-products from the synthesis, potentially arising from oxidation or polymerization side reactions.[7]

Solution: Activated Charcoal Treatment

  • Dissolve the colored compound in a suitable hot solvent (e.g., an 80:20 methanol-water mixture as used in some syntheses[2]).

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.

  • Keep the solution heated for 5-10 minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Q4: TLC analysis shows an impurity with a very similar Rf value to my product, making separation difficult. Is column chromatography effective?

While recrystallization is preferred for its scalability, flash column chromatography is a powerful tool for separating compounds with similar polarities. Due to the acidic nature of the carboxylic acid group, standard silica gel chromatography can lead to significant peak tailing or streaking, as the acidic proton interacts strongly with the silica surface.

Strategy for Successful Chromatography:

  • Acidify the Mobile Phase: To suppress the ionization of the carboxylic acid and achieve sharp, well-defined peaks, add a small amount of a volatile acid to your eluent system.[8] A typical mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 0.1-1% acetic acid or formic acid added.[8]

  • Stationary Phase: Standard silica gel (SiO₂) is generally sufficient.

  • Monitoring: Use TLC with the same acidified eluent system to track the separation. The separated spots can be visualized under UV light.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying crude 6-Bromochromone-3-carboxylic acid?

For typical crude solid material obtained directly from synthesis, recrystallization from a mixed solvent system is the most effective and scalable initial purification method. A methanol/water or ethanol/water system often provides the right polarity balance to selectively crystallize the desired product while leaving most impurities in the mother liquor.[2] If this fails to achieve the desired purity, flash column chromatography with an acidified eluent should be employed.

Q2: What are the key solubility characteristics of this compound I should be aware of?

6-Bromochromone-3-carboxylic acid is generally soluble in polar organic solvents like DMSO, methanol, and acetone, but insoluble in water.[6] Its solubility in alcohols increases significantly with heat. This thermal gradient is the key principle exploited during recrystallization. As a carboxylic acid, it can be deprotonated in a basic aqueous solution (e.g., with NaHCO₃ or NaOH) to form a water-soluble carboxylate salt. This property can be used in an acid-base extraction to separate it from neutral or basic impurities.[9]

Q3: How can I effectively assess the purity of my compound during and after purification?

A multi-technique approach is always recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): The quickest method to monitor reaction progress and check the purity of column fractions. A single spot under various eluent conditions suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[7][10] A reverse-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA or formic acid) is a good starting point. Purity is typically reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if their concentration is significant (typically >1%).[3]

  • Melting Point Analysis: A sharp melting point that matches literature values (e.g., 192°C, 236-240°C, or 245-249°C, as values vary slightly across sources) is a strong indicator of high purity.[2][11]

Q4: What are the recommended storage and handling conditions for the purified compound?

  • Storage: Store 6-Bromochromone-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated place, typically at room temperature (10°C - 25°C).[11] Protect it from light and moisture to prevent degradation.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling the powder by handling it in a fume hood.[11] It is classified as an irritant (H315, H319, H335) and is harmful if swallowed (H302).[11]

Protocols and Data

Table 1: Recommended Solvent Systems for Purification
Purification MethodPrimary SolventCo-Solvent / AdditiveTypical RatioPurpose & Rationale
Recrystallization Methanol or EthanolWater80:20 to 90:10Excellent for crude purities >85%. Water acts as an anti-solvent, reducing solubility upon cooling.[2]
Recrystallization AcetoneHexaneVariesGood alternative if alcohol/water fails. Hexane significantly reduces polarity.[5]
Column Chromatography Dichloromethane (DCM)Methanol + 0.5% Acetic Acid99:1 to 95:5For separating polar impurities. Acetic acid suppresses deprotonation of the analyte.[8]
Column Chromatography Ethyl AcetateHexane + 0.5% Acetic Acid30:70 to 60:40For separating non-polar impurities. Offers a different selectivity compared to DCM/Methanol.[8]
Protocol 1: Optimized Recrystallization Procedure
  • Place 1.0 g of crude 6-Bromochromone-3-carboxylic acid in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of hot methanol (e.g., 15-20 mL) while stirring to dissolve the solid completely.

  • Heat the solution to a gentle boil.

  • Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot methanol to redissolve the precipitate and make the solution clear.

  • If the solution is colored, this is the point to add ~20 mg of activated charcoal and proceed with hot filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the solid with a small amount of cold 50:50 methanol/water.

  • Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol 2: Flash Column Chromatography Guidelines
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 DCM/Methanol + 0.5% Acetic Acid).

  • Pack the column with the slurry. Do not let the column run dry.

  • Dissolve the crude compound (~100 mg) in a minimal volume of the mobile phase or DCM.

  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried, sample-adsorbed silica onto the top of the packed column.

  • Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., to 95:5 DCM/Methanol + 0.5% Acetic Acid) to elute the compound.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification technique based on initial observations of the crude product.

Purification_Strategy start Crude Product (Post-Synthesis) check_physical_state Assess Physical State start->check_physical_state is_solid Solid? check_physical_state->is_solid Solid acid_base_extraction Acid-Base Extraction followed by Crystallization check_physical_state->acid_base_extraction Oil / Tarry Mass is_colored Colored Solid? is_solid->is_colored recrystallize Recrystallization (e.g., MeOH/Water) is_colored->recrystallize No (Off-White) recrystallize_charcoal Recrystallization with Activated Charcoal is_colored->recrystallize_charcoal Yes (Yellow/Brown) check_purity Check Purity (TLC, HPLC, MP) recrystallize->check_purity recrystallize_charcoal->check_purity column_chromatography Acidified Column Chromatography column_chromatography->check_purity acid_base_extraction->check_purity check_purity->column_chromatography Purity Not OK (closely related impurities) final_product Pure Product (>97%) check_purity->final_product Purity OK repurify Re-purify or Re-evaluate Strategy check_purity->repurify Purity Still Not OK

Caption: Decision tree for selecting a purification strategy for 6-Bromochromone-3-carboxylic acid.

References

  • ChemBK. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. Available from: [Link]

  • PureSynth. 6-Bromocoumarin-3-Carboxylic Acid 98.0%(HPLC). Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • PubChem. 6-Bromochromone-3-carboxylic acid. Available from: [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, (v), 4. Available from: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Available from: [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Heinonen, J. et al. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 221, 349-362. Available from: [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Available from: [Link]

  • Karunanithi, A.T. et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available from: [Link]

  • European Patent Office. (2020). EP3089957B1 - Purification of aromatic carboxylic acids. Available from: [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Arkat USA, Inc. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Chromone-3-Carboxylic Acids

Welcome to the technical support center for the synthesis of substituted chromone-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted chromone-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Introduction

Chromone-3-carboxylic acids are a pivotal scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields and side-product formation to purification difficulties. This guide provides practical, experience-driven advice to help you overcome these common hurdles.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of chromone-3-carboxylic acids in a question-and-answer format.

Q1: My overall yield for the synthesis of chromone-3-carboxylic acid is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in chromone-3-carboxylic acid synthesis can stem from several factors, often related to the specific synthetic route employed. The most common methods involve the cyclization of a phenol derivative.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the efficiency of the cyclization and subsequent steps. For instance, in the Vilsmeier-Haack formylation of 2-hydroxyacetophenones, a common starting point, precise temperature control is crucial to prevent side reactions.[3][4]

  • Choice of Catalyst: Many synthetic routes rely on acid or base catalysis.[1] The strength and concentration of the catalyst must be optimized for your specific substrate. For example, some cyclization reactions may require a strong acid like sulfuric acid, while others proceed more cleanly with a milder catalyst.

  • Electronic Nature of Substituents: The electronic properties of the substituents on the starting phenol can greatly influence the reactivity of the molecule. Electron-withdrawing groups can deactivate the aromatic ring, making cyclization more difficult and requiring harsher reaction conditions. Conversely, electron-donating groups can facilitate the reaction but may also promote side reactions.

  • Purification Losses: Chromone-3-carboxylic acids can be challenging to purify due to their polarity and sometimes limited solubility. Significant material can be lost during recrystallization or chromatography.

Recommendations for Improvement:

  • Systematic Optimization: Methodically vary one reaction parameter at a time (e.g., temperature in 5-10°C increments, catalyst concentration) to identify the optimal conditions for your specific substrate.

  • Alternative Catalysts: If a standard acid or base catalyst is giving poor results, consider alternatives. For example, triflic anhydride has been used as a powerful catalyst for chromone ring closure.[1]

  • Protecting Groups: For sensitive functional groups on your starting material, the use of appropriate protecting groups can prevent unwanted side reactions.

  • Purification Strategy: Experiment with different solvent systems for recrystallization to maximize recovery. For chromatographic purification, consider using a buffered mobile phase to improve peak shape and separation.

Q2: I am attempting a Kostanecki-Robinson reaction to synthesize a substituted chromone, but the yield is poor and I'm isolating a significant amount of a side product. What is likely going wrong?

A2: The Kostanecki-Robinson acylation is a classical method for chromone synthesis but is notoriously prone to side reactions that can significantly lower the yield of the desired product.[5][6]

  • Formation of Coumarins: A major competing reaction is the formation of coumarins, which are isomeric with chromones. This is particularly prevalent when using aliphatic anhydrides.[5][6] The reaction mechanism involves an intramolecular aldol condensation, and under certain conditions, an alternative cyclization pathway leading to the coumarin scaffold can be favored.

  • Incomplete Acylation or Cyclization: The reaction proceeds in multiple steps, and incomplete conversion at any stage will result in a mixture of starting materials, acylated intermediates, and the final product, complicating purification and reducing the overall yield.[5]

Troubleshooting the Kostanecki-Robinson Reaction:

  • Anhydride Choice: If coumarin formation is a major issue, consider using a different acylating agent. While the classical method uses an aliphatic anhydride and its sodium salt, alternative procedures might offer better selectivity.

  • Reaction Conditions: The reaction is typically run at high temperatures (150-200°C). Carefully controlling the temperature and reaction time is critical. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition.

  • Base Selection: The nature of the base can influence the reaction outcome. While the sodium salt of the corresponding carboxylic acid is traditionally used, exploring other non-nucleophilic bases might be beneficial.

Below is a diagram illustrating the competing pathways in the Kostanecki-Robinson reaction.

Kostanecki_Robinson Start O-Hydroxyaryl Ketone + Aliphatic Anhydride Intermediate Acylated Intermediate Start->Intermediate Acylation Chromone Chromone Product Intermediate->Chromone Intramolecular Aldol Condensation (Desired Pathway) Coumarin Coumarin Side-Product Intermediate->Coumarin Alternative Cyclization (Side Reaction)

Caption: Competing reaction pathways in the Kostanecki-Robinson synthesis.

Q3: I am struggling with the purification of my final chromone-3-carboxylic acid product. It seems to be poorly soluble in common organic solvents.

A3: The purification of chromone-3-carboxylic acids can indeed be challenging due to their physical properties. The carboxylic acid moiety imparts significant polarity, while the fused aromatic ring system can lead to poor solubility.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid chromone-3-carboxylic acids. A systematic approach to solvent screening is recommended.

    • Solvent Selection: Test a range of solvents with varying polarities. Good single-solvent systems for recrystallization often include ethanol, methanol, acetic acid, or dimethylformamide (DMF).

    • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. For example, dissolve your compound in a good solvent (e.g., hot DMF or methanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed. Then, reheat to dissolve and allow to cool slowly.

  • Column Chromatography: While challenging due to the polarity of the compounds, column chromatography can be successful with the right conditions.

    • Stationary Phase: Standard silica gel is often used.

    • Mobile Phase: A polar eluent system is typically required. A mixture of dichloromethane/methanol or ethyl acetate/hexane with the addition of a small amount of acetic acid (0.5-1%) can help to improve the peak shape and prevent streaking by protonating the carboxylic acid.

  • Acid-Base Extraction: If your crude product contains neutral impurities, you can dissolve it in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove the neutral impurities, and then re-acidify the aqueous layer to precipitate your purified chromone-3-carboxylic acid.

Purification MethodRecommended Solvents/ConditionsCommon Issues & Solutions
Recrystallization Methanol, Ethanol, Acetic Acid, DMF, Methanol/WaterOiling out: Ensure slow cooling. Low recovery: Concentrate the mother liquor and attempt a second crop.
Column Chromatography Silica gel; DCM/MeOH or EtOAc/Hexane + 0.5-1% Acetic AcidStreaking: Add acetic acid to the eluent. Poor separation: Try a different solvent system or a finer mesh silica gel.
Acid-Base Extraction Aqueous NaHCO₃ or Na₂CO₃ for extraction; HCl for precipitationIncomplete precipitation: Ensure the aqueous layer is sufficiently acidified. Emulsion formation: Add brine to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to substituted chromone-3-carboxylic acids?

A1: Several reliable methods exist, with the choice often depending on the available starting materials and the desired substitution pattern.

  • Vilsmeier-Haack Formylation followed by Oxidation: This is a widely used and generally reliable two-step procedure.[3][4] It starts with a substituted 2-hydroxyacetophenone, which undergoes formylation at the 3-position to yield a chromone-3-carbaldehyde. Subsequent oxidation of the aldehyde, for example using the Pinnick oxidation (sodium chlorite and a scavenger), affords the desired chromone-3-carboxylic acid.[3][4] This method is advantageous due to its relatively mild conditions and broad substrate scope.

  • Cyclization of Phenols with β-Ketoesters: This approach involves the condensation of a substituted phenol with a β-ketoester, often under acidic conditions, to form the chromone ring. The specific β-ketoester used will determine the substituent at the 2-position of the chromone.

  • Kostanecki-Robinson Reaction: As discussed in the troubleshooting section, this method involves the reaction of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its corresponding salt to form a chromone.[5][6] While historically significant, it can suffer from low yields and side product formation.[5]

Synthesis_Routes cluster_0 Route 1: Vilsmeier-Haack & Oxidation cluster_1 Route 2: Cyclization with β-Ketoester 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde POCl₃, DMF Chromone-3-carboxylic Acid Chromone-3-carboxylic Acid Chromone-3-carbaldehyde->Chromone-3-carboxylic Acid Pinnick Oxidation (NaClO₂, scavenger) Phenol + β-Ketoester Phenol + β-Ketoester Chromone-3-carboxylic Acid Derivative Chromone-3-carboxylic Acid Derivative Phenol + β-Ketoester->Chromone-3-carboxylic Acid Derivative Acid Catalyst

Caption: Common synthetic pathways to chromone-3-carboxylic acids.

Q2: How does the carboxylic acid group at the 3-position affect the reactivity of the chromone ring?

A2: The carboxylic acid group at the 3-position is an electron-withdrawing group, which significantly influences the reactivity of the chromone scaffold.

  • Electrophilicity of the C2-Position: The electron-withdrawing nature of the carboxylic acid group enhances the electrophilicity of the C2-position of the pyrone ring. This makes the chromone susceptible to nucleophilic attack at this position, which can lead to ring-opening reactions.[7]

  • Ring-Opening Reactions: Under nucleophilic conditions, particularly with strong bases or certain nucleophiles like primary and secondary amines, the pyrone ring can open.[7][8] This can be an undesired side reaction, but it can also be exploited for further synthetic transformations. For example, reaction with amines can lead to the formation of enaminones after ring opening and decarboxylation.[7][8]

  • Decarboxylation: The chromone-3-carboxylic acid can undergo decarboxylation under certain conditions, such as heating in a suitable solvent, to yield the corresponding 3-unsubstituted chromone.[8]

Q3: Are there any modern synthetic methods that offer advantages over the classical approaches?

A3: Yes, modern synthetic organic chemistry has introduced several new methodologies that can be applied to the synthesis of chromones.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of chromone scaffolds, including the synthesis of 3-acyl-substituted chromones from chromone-3-carboxylic acids.[9][10] These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate many of the classical reactions used for chromone synthesis, often leading to higher yields and shorter reaction times. For example, microwave-assisted Kostanecki-Robinson reactions have been reported to improve yields.[5]

  • Flow Chemistry: For large-scale synthesis, flow chemistry offers advantages in terms of safety, reproducibility, and scalability. The precise control over reaction parameters in a flow reactor can help to minimize side reactions and improve yields.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Chromone-3-carboxylic Acid via Vilsmeier-Haack Formylation and Pinnick Oxidation

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Vilsmeier-Haack Formylation of a 2-Hydroxyacetophenone

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the substituted 2-hydroxyacetophenone (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude chromone-3-carbaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Pinnick Oxidation to the Chromone-3-carboxylic Acid

  • Suspend the crude chromone-3-carbaldehyde (1 equivalent) in a mixture of dichloromethane (DCM) and water.

  • Add a hydrogen peroxide scavenger, such as sulfamic acid (4 equivalents), to the mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium chlorite (NaClO₂, 3.5 equivalents) in water, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, quench with water and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chromone-3-carboxylic acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/water).[3][4]

References

  • Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. The Journal of Organic Chemistry. Available at: [Link]

  • Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones | Request PDF. ResearchGate. Available at: [Link]

  • Enantioselective cycloaddition of chromone-3-carboxylic acids 2 and... ResearchGate. Available at: [Link]

  • (PDF) Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ResearchGate. Available at: [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Available at: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Available at: [Link]

  • Production of chromone-3-carboxylic acid. Google Patents.
  • Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Chromone: a valid scaffold in Medicinal Chemistry. CORE. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Thieme. Available at: [Link]

  • Kostanecki acylation. Wikipedia. Available at: [Link]

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Optimization

Technical Support Center: Navigating Solubility Challenges with 6-Bromochromone-3-carboxylic Acid in Biological Assays

Welcome to the technical support guide for 6-Bromochromone-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromochromone-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various biological assays. Poor aqueous solubility is a common hurdle with many small molecule inhibitors, and 6-Bromochromone-3-carboxylic acid is no exception. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Bromochromone-3-carboxylic acid precipitating when I add it to my aqueous assay buffer or cell culture medium?

A1: This is a classic solubility issue. 6-Bromochromone-3-carboxylic acid is a hydrophobic molecule with poor water solubility.[1] Typically, a concentrated stock solution is prepared in an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is diluted into an aqueous environment (your buffer or media), the organic solvent concentration drops dramatically. The compound is no longer soluble in the now predominantly aqueous solution and crashes out, leading to precipitation. This is a common phenomenon when the final concentration of the compound in the assay exceeds its aqueous solubility limit.

Q2: I've dissolved the compound in DMSO. What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: While DMSO is an excellent solvent for many poorly soluble compounds, it can be toxic to cells at higher concentrations.[2] The final concentration of DMSO in your assay should be kept as low as possible, generally below 0.5%, and for many cell lines, it should not exceed 0.1%.[3] For particularly sensitive cell lines or long-term exposure assays, you may need to go as low as 0.05%.[3] It is imperative to run a vehicle control (media with the same final concentration of DMSO but without your compound) to determine the effect of the solvent on your specific biological system.

Q3: What is the pKa of 6-Bromochromone-3-carboxylic acid, and why is it important for solubility?

A3: The predicted pKa of the parent compound, chromone-3-carboxylic acid, is approximately 2.55.[4] The bromine atom at the 6-position is electron-withdrawing, which is expected to slightly increase the acidity of the carboxylic acid, thus lowering the pKa. The pKa is the pH at which the compound is 50% in its neutral (protonated) form and 50% in its ionized (deprotonated) salt form. The ionized form is significantly more water-soluble. By adjusting the pH of your solution to be well above the pKa (ideally by 2 or more pH units), you can dramatically increase the solubility of the compound.[5][6]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Before proceeding with any of these protocols, it is crucial to understand the physicochemical properties of 6-Bromochromone-3-carboxylic acid.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₀H₅BrO₄[3]
Molecular Weight 269.05 g/mol [3]
Appearance White to pale cream powder[7]
Aqueous Solubility Insoluble[1]
Organic Solubility Soluble in DMSO, DMF, methanol, acetone[1]
Predicted pKa ~2.55 (for parent chromone-3-carboxylic acid)[4]
Stability Relatively stable at room temperature. Avoid strong oxidants and strong bases.[1]
Method 1: The Standard DMSO Stock Solution Approach

This is the most common starting point. The key is to prepare a high-concentration stock to minimize the volume added to your assay, thereby keeping the final DMSO concentration low.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Accurate Weighing: On a calibrated analytical balance, accurately weigh out 2.69 mg of 6-Bromochromone-3-carboxylic acid (MW = 269.05 g/mol ).

  • Solvent Addition: Transfer the weighed compound to a sterile microcentrifuge tube or a volumetric flask. Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting DMSO-Related Precipitation:

If you observe precipitation upon dilution in your aqueous buffer:

  • Pre-dilute in DMSO: Perform serial dilutions of your high-concentration stock in DMSO before the final dilution into the aqueous buffer. This ensures you are adding a very small volume of a less concentrated DMSO stock.

  • Increase Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might keep the compound in solution. Always validate with a vehicle control.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can initiate precipitation.

Method 2: pH-Adjusted Aqueous Solutions

Leveraging the acidic nature of the carboxylic acid group is a powerful strategy to enhance aqueous solubility. By preparing a stock solution in a basic buffer, you convert the compound to its more soluble salt form.

Protocol for Preparing a pH-Adjusted Stock Solution:

  • Initial Suspension: Weigh the desired amount of 6-Bromochromone-3-carboxylic acid and suspend it in a minimal amount of water or your desired buffer (e.g., PBS).

  • pH Adjustment: While stirring, slowly add a dilute basic solution, such as 0.1 N NaOH, dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Dissolution Point: Continue adding the base until the compound fully dissolves. The pH at which this occurs will be above the compound's pKa. Aim for a pH of 7.0-7.4 for most cell-based assays.

  • Final Volume and Sterilization: Once dissolved, bring the solution to the final desired volume with your buffer. For cell-based assays, sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.

Causality Behind Experimental Choices:

  • By raising the pH above the pKa, we apply Le Chatelier's principle to the acid-base equilibrium (HA ⇌ H⁺ + A⁻). The addition of a base (OH⁻) removes H⁺, shifting the equilibrium to the right and favoring the formation of the deprotonated, more soluble anion (A⁻).

  • Using a dilute base and adding it dropwise prevents overshooting the target pH and potential degradation of the compound at very high pH.

Method 3: Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes. This is an excellent strategy for increasing the aqueous solubility of compounds without relying on organic co-solvents or extreme pH adjustments.

Protocol for Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD):

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

  • Add the Compound: Add the weighed 6-Bromochromone-3-carboxylic acid to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating (e.g., to 40°C) can sometimes accelerate this process.

  • Clarification and Sterilization: Once the compound is dissolved, centrifuge the solution at high speed to pellet any undissolved material. Carefully collect the supernatant and, if necessary, sterile-filter it.

  • Determine Concentration: It is advisable to determine the actual concentration of the solubilized compound in the final solution using a method like UV-Vis spectroscopy.

Visualizing the Workflow

Decision-Making Flowchart for Solubilization

solubilization_workflow start Start: Need to dissolve 6-Bromochromone-3-carboxylic acid stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution precipitation_check Does it precipitate? dilution->precipitation_check no_precip Proceed with assay. Keep final DMSO <0.5% precipitation_check->no_precip No yes_precip Precipitation Observed precipitation_check->yes_precip Yes troubleshoot_options Troubleshooting Options yes_precip->troubleshoot_options ph_adjust Method 2: pH Adjustment troubleshoot_options->ph_adjust cyclo Method 3: Cyclodextrin Formulation troubleshoot_options->cyclo ph_solubility_workflow cluster_prep Preparation cluster_titration Titration & Dissolution cluster_final Final Steps weigh Weigh Compound suspend Suspend in Buffer weigh->suspend add_base Add 0.1N NaOH dropwise suspend->add_base measure_ph Monitor pH add_base->measure_ph check_dissolved Visually check for dissolution measure_ph->check_dissolved check_dissolved->add_base Not Dissolved dissolved Compound Dissolved check_dissolved->dissolved Fully Dissolved final_vol Adjust to final volume dissolved->final_vol sterilize Sterile Filter (0.22 µm) final_vol->sterilize

Caption: Step-by-step workflow for pH-adjusted solubilization.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(9), 54-62.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.
  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4633.
  • Muankaew, C., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Pharmaceutics, 538(1-2), 292-300.
  • World Pharma Today. (n.d.).
  • Gould, S. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • ChemBK. (2024, April 9). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Di, L., & Kerns, E. H. (2005). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 10(11), 771-777.
  • ChemicalBook. (n.d.). CHROMONE-3-CARBOXYLIC ACID.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Bitesize Bio. (2025, March 10).
  • Di, L., et al. (2012). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 17(6), 819-826.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 16-23.
  • El-Hachem, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4499.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 2(3), 16-23.
  • ResearchGate. (2017, May 23).
  • Thermo Fisher Scientific. (n.d.). 6-Bromochromone-3-carboxylic acid, 97%.
  • Mondal, S., et al. (2021).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Google Patents. (n.d.).
  • ResearchGate. (2022, January 7).
  • ECHEMI. (n.d.).
  • ECHEMI. (n.d.). DMSO concentration in cell culture?
  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-19.
  • The Thought Collection. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube.
  • Reddit. (2019, October 4).
  • Chemia. (2022, April 27).
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Rodriguez-Hornedo, N., & Murphy, D. (2004). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 56(3), 281-309.
  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
  • Aitipamula, S., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystal Growth & Design, 12(5), 2147-2152.
  • Digital Analysis Corp. (n.d.).
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Kerns, E. H. (2001). In Vitro Solubility Assays in Drug Discovery. Drug Discovery Today, 6(12), 630-635.
  • Aroso, I. M., et al. (2023). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. Pharmaceutics, 15(3), 941.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-5-isopropylbenzoic Acid in Biological Assays.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-15.
  • ResearchGate. (n.d.). Aqueous solubility of carboxylic acids.
  • Al-Joboury, M. H., & Al-Zuhairi, A. J. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(8), 1142-1148.
  • Forrester, M. T., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(33), 6837-6842.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-15.

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Bromination of Chromone Derivatives

Welcome to the technical support center dedicated to providing in-depth guidance on the bromination of chromone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the bromination of chromone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with these versatile scaffolds. Here, we move beyond simple protocols to dissect the common and often complex side reactions that can arise during bromination, offering not just solutions but a deeper understanding of the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction outcomes, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of bromination on an unsubstituted chromone molecule?

A1: The chromone scaffold presents multiple potential sites for electrophilic bromination. The reactivity of each position is governed by the electronic properties of the bicyclic system. The benzene ring is generally more susceptible to electrophilic aromatic substitution than the pyrone ring. Within the benzene ring, the positions are activated by the ether oxygen. Consequently, the most common sites for monobromination are typically the C6 and C8 positions. Bromination at the C3 position on the pyrone ring can also occur, often through an addition-elimination mechanism.

Q2: Which brominating agents are commonly used for chromone derivatives, and what are their key differences?

A2: The choice of brominating agent is critical and can significantly influence the reaction's outcome.

  • Molecular Bromine (Br₂): This is a strong and readily available brominating agent. However, its high reactivity can lead to over-bromination and other side reactions.[1] It is often used with a Lewis acid catalyst for electrophilic aromatic substitution.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[2][3] It is particularly useful for minimizing polybromination. In the presence of a radical initiator (like AIBN or light), NBS can also effect bromination at allylic or benzylic positions if such functionalities are present on the chromone derivative.[2]

  • Dibromoisocyanuric acid (DBI): This reagent has been shown to be effective for the bromination of chromones, yielding 6-bromo derivatives upon monobromination.[4]

Q3: Can the double bond in the pyrone ring undergo addition of bromine?

A3: Yes, this is a potential side reaction. While the aromatic benzene ring favors substitution, the C2-C3 double bond of the pyrone ring can undergo electrophilic addition of bromine to form a vicinal dibromide.[2][5] The propensity for addition versus substitution is influenced by the reaction conditions and the specific structure of the chromone derivative.

Troubleshooting Guides: From Common Issues to Complex Challenges

This section provides a problem-oriented approach to tackling the specific side reactions you may encounter during the bromination of chromone derivatives.

Issue 1: My reaction is producing a mixture of polybrominated products, and I can't isolate the desired monobrominated compound.

This is a classic case of over-bromination, a frequent challenge when working with electron-rich aromatic systems like chromones.

Root Cause Analysis:

Polybromination occurs when the initial monobrominated product is still sufficiently activated to undergo further electrophilic substitution under the reaction conditions. The use of a highly reactive brominating agent, an excess of the brominating agent, or harsh reaction conditions (e.g., strong Lewis acids, high temperatures) can all contribute to this outcome.[4]

Troubleshooting Protocol & Mitigation Strategies:

  • Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder reagent like N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of bromine, which helps to prevent the accumulation of high concentrations of the brominating species that can lead to over-bromination.[2][3]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent for monobromination.

  • Temperature Management: Perform the reaction at a lower temperature. This will decrease the overall reaction rate and can enhance the selectivity for the initial bromination step.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of the electrophile.

Illustrative Workflow for Improving Monoselectivity:

Caption: Workflow for optimizing monobromination.

Issue 2: The bromination is not regioselective, yielding a mixture of isomers (e.g., 6-bromo and 8-bromo).

Controlling regioselectivity is crucial for obtaining a single, pure product. The substitution pattern on the chromone ring plays a significant role in directing the incoming electrophile.

Root Cause Analysis:

The directing effects of the substituents on the benzene ring of the chromone determine the position of bromination. The ether oxygen is an ortho-, para-director. If other substituents are present, their activating or deactivating and directing properties will influence the final isomeric ratio. A lack of strong directing groups or the presence of multiple activating groups can lead to a mixture of isomers.

Troubleshooting Protocol & Mitigation Strategies:

  • Leverage Steric Hindrance: In some cases, a bulky substituent can sterically hinder one position, favoring bromination at a less hindered site.

  • Use of Directing Groups: If your synthetic route allows, consider introducing a temporary blocking or directing group to favor bromination at a specific position.

  • Kinetic vs. Thermodynamic Control: Varying the reaction temperature can sometimes influence the isomeric ratio. A lower temperature may favor the kinetically preferred product, while a higher temperature could allow for equilibration to the thermodynamically more stable isomer.

  • Solvent and Catalyst System: The choice of solvent and Lewis acid can modulate the steric and electronic environment of the transition state, thereby influencing regioselectivity.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected Outcome on Regioselectivity
Temperature Low (e.g., 0°C)May favor the kinetically controlled product.
High (e.g., reflux)May lead to the thermodynamically more stable isomer.
Catalyst Bulky Lewis AcidMay favor bromination at the less sterically hindered position.
Solvent Polar ProticCan solvate the electrophile, potentially altering its reactivity and selectivity.
Nonpolar AproticMinimizes solvent interaction with the electrophile.
Issue 3: I am observing the formation of a ring-opened product instead of the expected brominated chromone.

Ring-opening of the pyrone ring is a known side reaction for chromone derivatives, particularly when subjected to nucleophilic attack.

Root Cause Analysis:

The C2 position of the chromone ring is electrophilic and susceptible to attack by nucleophiles.[6] This can lead to the opening of the pyrone ring. While bromination is an electrophilic reaction, certain conditions can promote nucleophilic attack:

  • Presence of Nucleophilic Solvents or Additives: Solvents like methanol or the presence of basic impurities can act as nucleophiles.

  • Substituent Effects: Electron-withdrawing groups at the 3-position can enhance the electrophilicity of the C2 position, making it more prone to nucleophilic attack.

Troubleshooting Protocol & Mitigation Strategies:

  • Anhydrous and Aprotic Conditions: Ensure that the reaction is carried out under strictly anhydrous and aprotic conditions to exclude water and other nucleophiles.

  • Choice of Solvent: Use non-nucleophilic solvents such as dichloromethane, chloroform, or carbon tetrachloride.

  • Purification of Reagents: Ensure that all reagents, including the brominating agent and any additives, are pure and free from nucleophilic contaminants.

Proposed Mechanism of Ring Opening:

Ring_Opening_Mechanism Chromone Chromone Derivative Intermediate Ring-Opened Intermediate Chromone->Intermediate Nucleophilic attack at C2 Nucleophile Nu- Product Ring-Opened Product Intermediate->Product Protonation/Further reaction

Caption: Generalized mechanism of nucleophilic ring opening.

Issue 4: Bromination is occurring on a side chain instead of the chromone ring.

If your chromone derivative possesses an alkyl or alkenyl side chain, you may encounter benzylic or allylic bromination as a competing reaction.

Root Cause Analysis:

This side reaction is characteristic of using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide, or UV light).[7][8][9][10] Under these conditions, a radical chain mechanism is initiated, leading to the selective bromination of the benzylic or allylic position due to the stability of the resulting radical intermediate.

Troubleshooting Protocol & Mitigation Strategies:

  • Avoid Radical Initiators: If you intend to brominate the aromatic ring, ensure that the reaction is performed in the dark and without the addition of any radical initiators.

  • Use an Electrophilic Bromination Catalyst: To promote electrophilic aromatic substitution, consider using a Lewis acid catalyst in conjunction with your brominating agent.

  • Solvent Choice: For radical bromination, non-polar solvents like carbon tetrachloride are typically used. For electrophilic aromatic substitution, a wider range of solvents can be employed.

Mechanism of Benzylic Bromination with NBS:

Benzylic_Bromination Initiation Initiation: Formation of Br• radical from NBS Propagation1 Propagation 1: Br• abstracts a benzylic H• Initiation->Propagation1 Benzylic_Radical Resonance-stabilized benzylic radical Propagation1->Benzylic_Radical Propagation2 Propagation 2: Benzylic radical reacts with Br2 Benzylic_Radical->Propagation2 Product Benzylic Bromide Product + Br• Propagation2->Product Product->Propagation1 Chain propagation

Caption: Radical mechanism for benzylic bromination.

References

  • Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - YouTube. (2020, November 20). Retrieved January 17, 2026, from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Retrieved January 17, 2026, from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved January 17, 2026, from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7). Retrieved January 17, 2026, from [Link]

  • N-Bromosuccinimide. (2019, July 6). Retrieved January 17, 2026, from [Link]

  • (PDF) Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. (2008). Retrieved January 17, 2026, from [Link]

  • Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved January 17, 2026, from [Link]

  • Ring transformation of chromone-3-carboxamide under nucleophilic conditions - SciELO. (2013, September 11). Retrieved January 17, 2026, from [Link]

  • Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 - Chemia. (2022, April 14). Retrieved January 17, 2026, from [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Chromones and Flavones - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1972). Retrieved January 17, 2026, from [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (2022, April 8). Retrieved January 17, 2026, from [Link]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 - Chemia. (2022, April 27). Retrieved January 17, 2026, from [Link]

  • Electrophilic addition - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. (2026, January 6). Retrieved January 17, 2026, from [Link]

  • Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019, June 4). Retrieved January 17, 2026, from [Link]

  • Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Electrophilic substitution-halogenation of benzene rings. (n.d.). Retrieved January 17, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved January 17, 2026, from [Link]

  • Regioselectivity of bromination of alkenes - Chemistry Stack Exchange. (2018, August 20). Retrieved January 17, 2026, from [Link]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013, March 15). Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Pinnick Oxidation for Chromone-3-Carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of chromone-3-carboxylic acids via Pinnick oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chromone-3-carboxylic acids via Pinnick oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Question 1: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?

Answer:

Several factors can lead to incomplete or stalled Pinnick oxidations. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incorrect pH: The Pinnick oxidation is highly pH-dependent. The active oxidant, chlorous acid (HClO₂), is formed from sodium chlorite (NaClO₂) under mildly acidic conditions (typically pH 3-5).[1] If the pH is too high, the formation of HClO₂ is insufficient. If it's too low, side reactions can occur.

    • Solution: Use a reliable buffer system. A common and effective choice is sodium dihydrogen phosphate (NaH₂PO₄).[2][3] Ensure you are using the correct number of equivalents as specified in established protocols.[4] Monitor the pH of the reaction mixture before and during the reaction.

  • Poor Quality Sodium Chlorite: Sodium chlorite is susceptible to degradation, especially if it's old or has been improperly stored. Technical grade NaClO₂ often contains impurities that can inhibit the reaction.

    • Solution: Use a high-purity grade of sodium chlorite (e.g., 80% or higher). Store it in a cool, dry, and dark place, tightly sealed. If you suspect your reagent is old, it's best to purchase a fresh bottle.

  • Insufficient Scavenger: The reaction produces hypochlorous acid (HOCl) as a byproduct, which can react with and consume the sodium chlorite, leading to a stalled reaction.[5][6]

    • Solution: Ensure you are using a sufficient excess of a scavenger. 2-Methyl-2-butene is a highly effective and common choice.[2][7] A large excess is often necessary to efficiently trap the HOCl as it forms.[4]

  • Low Reaction Temperature: While the Pinnick oxidation is exothermic and can be run at 0°C for large-scale reactions, extremely low temperatures can slow down the reaction rate significantly.[8]

    • Solution: For most lab-scale syntheses, room temperature is appropriate.[4][7] If you are running the reaction at a lower temperature and it has stalled, allowing it to slowly warm to room temperature may restart the oxidation.

Question 2: I'm observing significant side product formation, particularly chlorinated species. How can I minimize this?

Answer:

The formation of chlorinated byproducts is a classic issue in Pinnick oxidations and is almost always due to the presence of reactive chlorine species, primarily hypochlorous acid (HOCl).[5][6]

Causal Analysis:

The chromone scaffold, particularly the electron-rich aromatic ring and the double bond in the pyrone ring, can be susceptible to electrophilic chlorination by HOCl. This side reaction competes with the desired oxidation of the aldehyde.

Mitigation Strategies:

  • Effective Scavenging: This is the most critical factor. The role of the scavenger is to react with HOCl faster than your substrate or product.

    • Primary Recommendation: Increase the equivalents of 2-methyl-2-butene. This sacrificial alkene will be preferentially halogenated.[2][7]

    • Alternative Scavengers: In some cases, other scavengers like hydrogen peroxide (H₂O₂), resorcinol, or sulfamic acid can be employed.[2][5][9] H₂O₂ is a particularly "clean" scavenger as its byproducts are water and oxygen.[2][5]

  • Controlled Reagent Addition: Adding the sodium chlorite solution dropwise to the reaction mixture can help to maintain a low instantaneous concentration of the oxidant and its byproducts, minimizing side reactions.

  • Solvent System: The choice of solvent can influence the solubility of reactants and the reaction rate. A common solvent system is a mixture of tert-butanol and water.[7] This biphasic system helps to manage the reaction exotherm and can sometimes suppress side reactions.

Question 3: My final chromone-3-carboxylic acid product is difficult to purify. What are the best practices for isolation and purification?

Answer:

Purification challenges often stem from unreacted starting material, scavenger byproducts, or inorganic salts.

Recommended Purification Workflow:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), the first step is to quench any remaining oxidizing species. A solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is typically used.[4]

  • Acidification and Extraction: The desired product is a carboxylic acid, which will be deprotonated (carboxylate form) in the buffered reaction mixture. To extract it into an organic solvent, the aqueous layer must be acidified to a pH of ~2-3 with an acid like HCl. This protonates the carboxylate, making the product more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Wash Steps:

    • Water Wash: To remove the bulk of the inorganic salts (e.g., sodium phosphate).

    • Brine Wash: To aid in the separation of the aqueous and organic layers and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.

    • Column Chromatography: For less pure samples or those that are oils, silica gel column chromatography is necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) with the addition of a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape and prevent tailing of the carboxylic acid on the silica gel.

II. Frequently Asked Questions (FAQs)

What is the mechanism of the Pinnick oxidation?

The proposed mechanism involves the formation of chlorous acid (HClO₂) from sodium chlorite under acidic conditions.[2][5] The aldehyde then reacts with the chlorous acid to form a hydroxyallyl chlorite intermediate.[7][8] This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5][8]

Pinnick_Mechanism Aldehyde R-CHO (Chromone-3-carbaldehyde) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ (Chlorous Acid) CarboxylicAcid R-COOH (Chromone-3-carboxylic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl ScavengedProduct Chlorinated Byproduct HOCl->ScavengedProduct + Scavenger Scavenger 2-Methyl-2-butene (Scavenger)

Caption: Mechanism of the Pinnick Oxidation.

Why is 2-methyl-2-butene a good scavenger for this reaction?

2-Methyl-2-butene is an electron-rich alkene. It readily reacts with the electrophilic HOCl byproduct in a halohydrin formation reaction.[2][5] This reaction is typically faster than the reaction of HOCl with the starting material or product, effectively removing it from the reaction mixture and preventing unwanted side reactions.[10]

Can I use other oxidizing agents to convert chromone-3-carbaldehyde to the carboxylic acid?

Yes, other oxidizing agents can be used, but they often come with disadvantages compared to the mild and selective nature of the Pinnick oxidation.[9][10]

  • Strong Oxidants (e.g., KMnO₄, CrO₃): These reagents are very powerful and can lead to over-oxidation or degradation of the sensitive chromone core.[11][12] They are also toxic and generate hazardous waste.[13]

  • Tollens' Reagent (Ag₂O): While mild, it is expensive and not ideal for large-scale synthesis.[11]

The Pinnick oxidation remains a preferred method due to its high functional group tolerance, mild reaction conditions, and cost-effectiveness.[4][5]

What are the key safety considerations for the Pinnick oxidation?
  • Sodium Chlorite: While stable as a solid, it is a strong oxidizing agent. Avoid contact with combustible materials.

  • Chlorine Dioxide (ClO₂): Under strongly acidic conditions or when HOCl reacts with NaClO₂, the toxic and potentially explosive gas chlorine dioxide can be formed.[4][5] The use of a buffer and a scavenger is critical to prevent its formation. The reaction should always be conducted in a well-ventilated fume hood.

  • Reaction Exotherm: The reaction is exothermic. For larger-scale reactions, it is advisable to use an ice bath to control the temperature during the addition of sodium chlorite.[8]

III. Experimental Protocols & Data

Standard Protocol for Pinnick Oxidation of Chromone-3-carbaldehyde

This protocol is a general guideline and may require optimization for specific substituted chromone derivatives.

Protocol_Workflow Start Start Dissolve 1. Dissolve chromone-3-carbaldehyde in t-BuOH/H₂O. Start->Dissolve AddReagents 2. Add NaH₂PO₄ buffer and 2-methyl-2-butene. Dissolve->AddReagents AddNaClO2 3. Add NaClO₂ solution dropwise at room temperature. AddReagents->AddNaClO2 Stir 4. Stir until reaction is complete (monitor by TLC/LC-MS). AddNaClO2->Stir Quench 5. Quench with aqueous Na₂SO₃. Stir->Quench Acidify 6. Acidify to pH ~2-3 with HCl. Quench->Acidify Extract 7. Extract with an organic solvent (e.g., EtOAc). Acidify->Extract Wash 8. Wash organic layer with H₂O and brine. Extract->Wash Dry 9. Dry (Na₂SO₄), filter, and concentrate. Wash->Dry Purify 10. Purify by recrystallization or column chromatography. Dry->Purify End End Purify->End

Caption: Experimental workflow for Pinnick oxidation.

Reagents & Stoichiometry Table:

ReagentMolar EquivalentsPurpose
Chromone-3-carbaldehyde1.0Starting Material
Sodium Chlorite (NaClO₂)1.5 - 2.5Oxidant
Sodium Dihydrogen Phosphate (NaH₂PO₄)4.0 - 10.0Buffer
2-Methyl-2-butene5.0 - 20.0HOCl Scavenger
tert-Butanol / Water-Solvent (e.g., 1:1 v/v)

Step-by-Step Procedure:

  • To a solution of chromone-3-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium dihydrogen phosphate (e.g., 10 eq) and 2-methyl-2-butene (e.g., 20 eq).[4]

  • Stir the mixture vigorously to ensure good mixing.

  • Slowly add a solution of sodium chlorite (e.g., 10 eq) in water dropwise over 15-20 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath and quench by the slow addition of an aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to afford the pure chromone-3-carboxylic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Pinnick Oxidation Incomplete Incomplete Reaction? Start->Incomplete CheckpH Check pH (is it 3-5?) Incomplete->CheckpH Yes SideProducts Side Products? Incomplete->SideProducts No CheckReagents Check Reagent Quality (NaClO₂, Scavenger) CheckpH->CheckReagents CheckTemp Increase Temperature to RT CheckReagents->CheckTemp Solution Problem Solved CheckTemp->Solution IncreaseScavenger Increase Equivalents of 2-Methyl-2-butene SideProducts->IncreaseScavenger Yes Purification Purification Issues? SideProducts->Purification No SlowAddition Ensure Slow, Dropwise Addition of NaClO₂ IncreaseScavenger->SlowAddition SlowAddition->Solution Purification->Start No, other issue Acidify Ensure Full Acidification (pH 2-3) Before Extraction Purification->Acidify Yes AcidicColumn Use Acetic Acid in Column Eluent Acidify->AcidicColumn AcidicColumn->Solution

Sources

Troubleshooting

stability issues of 6-Bromochromone-3-carboxylic acid in solution

Welcome to the technical support center for 6-Bromochromone-3-carboxylic acid (CAS 51085-91-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromochromone-3-carboxylic acid (CAS 51085-91-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. While specific stability data for 6-Bromochromone-3-carboxylic acid is limited in published literature, this document synthesizes information from related chromone derivatives, carboxylic acids, and bromo-aromatic compounds to provide a robust framework for troubleshooting.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My 6-Bromochromone-3-carboxylic acid solution has changed color. What could be the cause?

A change in color, often to a pale cream or yellow, could indicate degradation of the compound.[4] This can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures, or pH shifts in the solution.[5][6] The chromone ring system and the bromo-substituent can be susceptible to light-induced reactions.[7][8]

Q2: I'm observing a decrease in the concentration of my stock solution over time. What's happening?

A decrease in concentration suggests that the 6-Bromochromone-3-carboxylic acid is degrading. The primary suspects for this instability in solution are hydrolysis and photodegradation.[5] The ester-like linkage within the chromone ring can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Carboxylic acids themselves can also undergo decarboxylation under certain conditions, though this is less likely at ambient temperatures.

Q3: What are the ideal storage conditions for solutions of 6-Bromochromone-3-carboxylic acid?

To maximize stability, solutions should be stored in a cool, dark place. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider aliquoting the solution and storing it at -20 °C or below to minimize degradation.[9] Always use amber vials or wrap containers in aluminum foil to protect from light.[5][6]

Q4: In which solvents is 6-Bromochromone-3-carboxylic acid most stable?

While specific data is unavailable, aprotic organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred for initial stock solutions of similar compounds over aqueous or protic alcoholic solvents, as they minimize the risk of hydrolysis.[10] When aqueous buffers are required for experiments, it is advisable to prepare these working solutions fresh from a stock in an aprotic solvent.

Q5: How does pH affect the stability of 6-Bromochromone-3-carboxylic acid in aqueous solutions?

The stability of 6-Bromochromone-3-carboxylic acid in aqueous solutions is expected to be highly pH-dependent. The carboxylic acid group will be deprotonated at pH values above its pKa, forming a carboxylate anion.[11][12] While this may increase solubility, the chromone ring can be susceptible to hydrolysis under both acidic and basic conditions. It is crucial to determine the optimal pH range for your specific application through stability studies. Generally, a slightly acidic to neutral pH (around 4-7) is a good starting point for investigation, as it balances the stability of the chromone ring and the carboxylic acid group.[13][14]

Troubleshooting Guides

Guide 1: Investigating Solution Discoloration and Precipitation

This guide will help you diagnose and address issues of discoloration or precipitation in your 6-Bromochromone-3-carboxylic acid solutions.

1.1. Initial Assessment:

  • Visual Inspection: Note the color change (e.g., from colorless to yellow/brown) and the nature of any precipitate (crystalline or amorphous).

  • Review Handling Procedures: Confirm that the solution was protected from light and stored at the recommended temperature.

1.2. Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Photodegradation - Prepare and handle solutions under low-light conditions. - Store solutions in amber vials or containers wrapped in aluminum foil.[5][6] - Compare the stability of a light-exposed sample to a light-protected sample using HPLC or UV-Vis spectroscopy.
Thermal Degradation - Avoid exposing solutions to high temperatures.[9] - Prepare stock solutions at room temperature and store them at or below 4°C. - If heating is necessary for dissolution, do so minimally and for the shortest possible duration.
pH-Related Instability - Measure the pH of the solution. - If the pH is outside the optimal range for your experiment, adjust it carefully with dilute acid or base. - Conduct a small-scale pH stability study to determine the optimal pH range for your application.
Incompatibility with Solvent or Excipients - If using a complex buffer or formulation, consider potential interactions between 6-Bromochromone-3-carboxylic acid and other components.[15][16] - Test the stability of the compound in simpler solvent systems to isolate the cause.
Precipitation due to Low Solubility - Confirm the concentration of your solution is within the solubility limits for the chosen solvent. - Consider using a co-solvent or a different solvent system to improve solubility.

1.3. Visualization of Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution instability.

Guide 2: Quantifying Degradation and Establishing a Stability-Indicating Method

This guide provides a framework for developing an analytical method to monitor the stability of 6-Bromochromone-3-carboxylic acid and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[17]

2.1. Method Development Principles:

  • Column Selection: A reversed-phase C18 column is a good starting point for separating the relatively nonpolar 6-Bromochromone-3-carboxylic acid from more polar degradation products.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and any degradants.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for 6-Bromochromone-3-carboxylic acid should be used for optimal sensitivity.

  • Forced Degradation Studies: To ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

2.2. Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve a known concentration of 6-Bromochromone-3-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes to a few hours), as base-catalyzed hydrolysis can be rapid.

    • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm or 365 nm) for a defined period.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 105°C) for several hours.[18]

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC.

  • Data Evaluation:

    • Monitor for a decrease in the peak area of the parent compound.

    • Look for the appearance of new peaks, which represent degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

2.3. Visualization of Potential Degradation Pathway:

G cluster_main Potential Degradation of 6-Bromochromone-3-carboxylic acid cluster_products Degradation Products A 6-Bromochromone-3-carboxylic acid B Ring-Opened Product (Hydrolysis) A->B H₂O / H⁺ or OH⁻ C Decarboxylated Product A->C Heat (Δ) D Photodegradation Products A->D Light (hν)

Caption: Potential degradation pathways of the compound.

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

SolventRecommended UseShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
DMSO, DMF Stock Solutions2-8 °C, protected from light-20 °C or -80 °C, protected from light
Methanol, Ethanol Intermediate Dilutions2-8 °C, protected from light (use promptly)Not recommended
Aqueous Buffers Working SolutionsPrepare fresh daily, store on iceNot recommended

Table 2: Factors Influencing Stability of 6-Bromochromone-3-carboxylic acid

FactorPotential EffectMitigation Strategy
pH Hydrolysis of the chromone ring, ionization of the carboxylic acid.Maintain pH in the optimal range (empirically determined, likely slightly acidic to neutral).
Temperature Increased rate of degradation reactions.[5][9]Store solutions at low temperatures (2-8°C or frozen). Avoid unnecessary heating.
Light Photodegradation, leading to complex mixtures of byproducts.[7]Use amber glassware or wrap containers in foil. Work in a fume hood with the light off when possible.[5]
Oxygen Oxidative degradation, though likely a minor pathway compared to hydrolysis and photolysis.For highly sensitive applications, consider degassing solvents.
Water Hydrolysis of the chromone ring.[5]Use aprotic solvents for stock solutions. Prepare aqueous solutions fresh.

References

  • Benchchem. An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis. Benchchem.
  • CookeChem. 6-Bromochromone-2-carboxylic Acid, >95.0%(GC)(T), 51484-06-1. CookeChem.
  • J&K Scientific. 6-Bromochromone-3-carboxylic acid | 51085-91-7. J&K Scientific.
  • Thermo Scientific Chemicals. 6-Bromochromone-3-carboxylic acid, 97% 1 g | Buy Online. Thermo Scientific Chemicals.
  • Request PDF. ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • National Institutes of Health. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. NIH.
  • PMC.
  • NCHINDA, A. T.
  • Chemguide. CARBOXYLIC ACIDS AS ACIDS.
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • National Institutes of Health. pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes.
  • PMC - NIH. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide.
  • MDPI.
  • ResearchGate. (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • National Institutes of Health. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.
  • PubMed. Reductive, coenzyme A-mediated pathway for 3-chlorobenzoate degradation in the phototrophic bacterium Rhodopseudomonas palustris.
  • ResearchGate.
  • photosubstitution reactions of arom
  • The PCCA Blog.
  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Frontiers. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.
  • ResearchGate. The evolution of dehydration and thermal decomposition of nanocrystalline and amorphous chromium hydroxide.
  • ResearchGate.
  • AIP Publishing.
  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products.
  • Chemistry LibreTexts. 16.
  • CrystEngComm (RSC Publishing).
  • IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS.
  • PMC - NIH. The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme.
  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • BYJU'S.
  • OpenStax. 16.
  • SciSpace. Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene.
  • MDPI.
  • PMC.
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Optimization

Technical Support Center: HPLC Method Development and Troubleshooting for 6-Bromochromone-3-carboxylic acid

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromochromone-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromochromone-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you develop a robust, reliable analytical method and resolve common issues encountered during your experiments.

Section 1: Understanding the Analyte: Physicochemical Properties and Initial Considerations

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the optimal chromatographic conditions. 6-Bromochromone-3-carboxylic acid (CAS: 51085-91-7) is a heterocyclic organic compound whose structure presents specific challenges and opportunities for HPLC analysis.[1][2]

The key structural features are the chromone core, a bromine substituent, and a carboxylic acid group.[3] The carboxylic acid moiety makes the compound acidic, meaning its ionization state is highly dependent on pH. The aromatic chromone structure provides a strong chromophore for UV detection, while the bromine atom increases its hydrophobicity.[4][5]

Table 1: Physicochemical Properties of 6-Bromochromone-3-carboxylic acid

PropertyValue / PredictionSourceImplication for HPLC Method Development
Molecular Formula C₁₀H₅BrO₄[2]Affects molecular weight and informs mass spectrometry settings.
Molecular Weight 269.05 g/mol [6]Essential for preparing standard solutions of known concentration.
Appearance White to pale cream powder[2]Basic physical property for material identification.
Predicted pKa ~1.5 - 3.5[6][7][8]Critical Parameter. The mobile phase pH must be controlled to be at least 1.5-2 pH units below the pKa to ensure the analyte is in its neutral, non-ionized form for consistent retention and good peak shape.[9]
Predicted LogP ~2.3[10]Indicates moderate hydrophobicity, making it well-suited for reverse-phase chromatography.
Solubility Soluble in organic solvents like DMSO, methanol, and acetone; insoluble in water.[6]Dictates the choice of solvent for sample and standard preparation. Dissolving the sample in the mobile phase is ideal to prevent peak distortion.[9]
UV Absorbance Strong absorbance expected in the 240-350 nm range.[4]Allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).

Section 2: Recommended Starting HPLC Method Protocol

Based on the analyte's properties, a reverse-phase HPLC (RP-HPLC) method is the most appropriate approach.[4][5] This protocol provides a robust starting point for your method development.

Experimental Protocol: RP-HPLC Analysis
  • Sample and Standard Preparation:

    • Accurately weigh and dissolve 6-Bromochromone-3-carboxylic acid in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to create calibration standards (e.g., 1-100 µg/mL).

    • For unknown samples, dissolve them in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent system and column blockage.[4]

  • Instrumentation and Conditions:

    • The following table outlines the recommended starting parameters. These are designed to provide good initial separation and peak shape, which can then be optimized.

Table 2: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
HPLC System Standard system with binary or quaternary pump, autosampler, column oven, and DAD/UV detector.Standard instrumentation is sufficient.[4]
Column C18, 250 mm x 4.6 mm, 5 µm particle size.The C18 stationary phase provides the necessary hydrophobic interactions for retaining the moderately nonpolar analyte.[5]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade).The acidic modifier ensures the mobile phase pH is well below the analyte's pKa, suppressing the ionization of the carboxylic acid and minimizing peak tailing.[9]
Mobile Phase B Acetonitrile (HPLC Grade).A common, effective organic solvent for eluting compounds from a C18 column.
Elution Mode Isocratic or Gradient.Isocratic Start: 60% B at 1.0 mL/min. Gradient Start: 40% to 80% B over 15 minutes. A gradient is recommended for analyzing samples with multiple components or impurities.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C.Using a column oven improves retention time reproducibility by eliminating fluctuations due to ambient temperature changes.[11]
Injection Volume 10 µL.A typical injection volume; can be adjusted to meet sensitivity requirements.
Detection UV at 254 nm or DAD scan (210-400 nm).Chromones exhibit strong UV absorbance.[4] A DAD allows for peak purity analysis and selection of the optimal wavelength (λmax).
  • System Suitability Testing (SST):

    • Before analyzing samples, perform at least five replicate injections of a mid-range standard.

    • The system is deemed ready for analysis if it meets the predefined SST criteria. This is a core requirement for method validation under ICH guidelines.[12][13]

Table 3: Typical System Suitability Criteria (ICH Q2(R1))

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during analysis. The following workflow diagram provides a logical path for diagnosing common chromatographic issues.

Caption: A logical workflow for troubleshooting common HPLC issues.

Q1: Why is my peak for 6-Bromochromone-3-carboxylic acid tailing?

Peak tailing is the most common issue for acidic compounds and is often characterized by an asymmetry factor > 1.2.

  • Potential Cause 1: Inappropriate Mobile Phase pH.

    • Explanation: If the mobile phase pH is too close to or above the analyte's pKa, the carboxylic acid group will be partially or fully ionized (-COO⁻). This anionic form can undergo secondary interactions with residual, positively charged silanol groups (Si-OH) on the silica-based C18 column, causing tailing.[9]

    • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. While 0.1% formic acid is a good start, if tailing persists, switch to a stronger acid like 0.1% trifluoroacetic acid (TFA) or 0.05% phosphoric acid to more effectively suppress ionization.[9]

  • Potential Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was the issue. Determine the column's loading capacity and operate below that limit.[14]

  • Potential Cause 3: Column Contamination or Degradation.

    • Explanation: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. A void at the column inlet can also disrupt the sample band.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush it with the mobile phase. If the problem persists, the column may be permanently damaged and require replacement.[15]

Q2: My retention time is drifting or inconsistent. What is the cause?

Retention time (RT) stability is critical for analyte identification and quantification.

  • Potential Cause 1: Inadequate Column Equilibration.

    • Explanation: The column requires sufficient time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run. Insufficient equilibration leads to drifting RTs as the stationary phase chemistry slowly changes.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline; a stable baseline is a good indicator of equilibration.[9][11]

  • Potential Cause 2: Mobile Phase Composition Change.

    • Explanation: This can occur due to inaccurate mixing by the pump, evaporation of the more volatile solvent (e.g., acetonitrile), or degradation of mobile phase additives.

    • Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are not too loose to prevent evaporation. If using an on-line mixer, prime all lines thoroughly. To diagnose a faulty pump, you can manually prepare the mobile phase and run it in isocratic mode to see if the problem resolves.[16]

  • Potential Cause 3: Fluctuations in Temperature.

    • Explanation: A 1 °C change in temperature can alter retention times by 1-2%. Laboratories without controlled ambient temperature are susceptible to this.

    • Solution: Always use a thermostatted column compartment and allow it to stabilize at the set temperature (e.g., 30 °C) before starting the analysis.[11]

Q3: My baseline is noisy or drifting. How can I fix it?

A clean, stable baseline is essential for accurate integration and achieving low detection limits.

  • Potential Cause 1: Air Bubbles in the System.

    • Explanation: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline spikes.

    • Solution: Degas the mobile phase before use, either by sonication, vacuum filtration, or helium sparging. Most modern HPLC systems have a built-in online degasser; ensure it is functioning correctly.[9][14]

  • Potential Cause 2: Contaminated Mobile Phase or System.

    • Explanation: Using low-quality solvents, contaminated additives, or having a contaminated detector flow cell can lead to a noisy or drifting baseline. This is especially problematic in gradient analysis, where impurities may elute as the organic solvent percentage increases.

    • Solution: Use only HPLC-grade solvents.[9] Filter any buffered aqueous phases. Flush the system, including the detector cell, with a strong, clean solvent like isopropanol.

  • Potential Cause 3: Pump Malfunction.

    • Explanation: Worn pump seals or faulty check valves can cause pressure pulsations that manifest as a rhythmic, noisy baseline.

    • Solution: Check the pressure ripple. If it is high, perform routine pump maintenance, which may include cleaning or replacing check valves and piston seals.[14]

Section 4: Frequently Asked Questions (FAQs)

Q: Which column chemistry is best for 6-Bromochromone-3-carboxylic acid?

A: A standard, high-purity, end-capped C18 column is the best starting point due to the analyte's moderate hydrophobicity.[5] However, if you are trying to separate it from structurally similar impurities, especially other halogenated aromatics, alternative selectivities may be beneficial. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can provide enhanced resolution through π-π interactions with the aromatic ring system.[17][18]

Q: How should I validate this HPLC method according to regulatory guidelines?

A: Method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19] This demonstrates that the method is suitable for its intended purpose.[12][20] The key parameters to evaluate are:

  • Specificity: The ability to measure the analyte accurately in the presence of impurities, degradation products, and matrix components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts), and reproducibility (between labs).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and organic composition (±2%).[19]

Q: My sample is not dissolving well in the mobile phase. What should I do?

A: The ideal scenario is to dissolve the sample in the mobile phase itself.[9] Since 6-Bromochromone-3-carboxylic acid has poor water solubility, dissolving it directly in a highly aqueous mobile phase will be difficult.

  • Use a Stronger Organic Solvent: Dissolve the sample in a small amount of a strong, compatible organic solvent like Methanol, Acetonitrile, or DMSO.

  • Dilute with Mobile Phase: After initial dissolution, dilute the sample to the final concentration with your mobile phase.

  • Caution: Be mindful of the final injection solvent composition. If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause peak distortion (fronting or splitting).[14] Always try to keep the injection solvent as close to the mobile phase composition as possible.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Chromones.
  • BenchChem Technical Support Team. (2025, December). Common HPLC problems and solutions for organic acid analysis. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC.
  • ChemBK. (2024, April 9). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
  • Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). 6-Bromochromone-3-carboxylic acid. National Center for Biotechnology Information.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • J&K Scientific. (n.d.). 6-Bromochromone-3-carboxylic acid | 51085-91-7.
  • Thermo Scientific Chemicals. (n.d.). 6-Bromochromone-3-carboxylic acid, 97%.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

Troubleshooting

Technical Support Center: Refining Reaction Conditions for the Synthesis of 6-Bromochromone-3-carboxamides

Welcome to the technical support center dedicated to the synthesis of 6-bromochromone-3-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-bromochromone-3-carboxamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Synthetic Pathway

The synthesis of 6-bromochromone-3-carboxamides is a sequential process that requires careful control at each stage to ensure high yield and purity. The most common and efficient route begins with a substituted 2-hydroxyacetophenone, which undergoes cyclization and formylation, followed by oxidation and, finally, amidation. Understanding the nuances of each step is critical for success.

The overall synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Pinnick Oxidation cluster_2 Step 3: Amidation A 5-Bromo-2-hydroxy- acetophenone B 6-Bromo-3-formylchromone A->B POCl₃, DMF C 6-Bromochromone- 3-carboxylic acid B->C NaClO₂, NaH₂PO₄, 2-methyl-2-butene D 6-Bromochromone- 3-carboxamide C->D Coupling Agent, Amine, Base

Caption: General workflow for the synthesis of 6-Bromochromone-3-carboxamides.

Part 1: Troubleshooting Guide for Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for concurrently forming the chromone ring and installing the 3-formyl group.[1] It involves the reaction of 5-bromo-2-hydroxyacetophenone with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

Q1: My Vilsmeier-Haack reaction has a very low yield or shows no conversion of the starting 5-bromo-2-hydroxyacetophenone. What are the likely causes?

A1: This is a common issue that can often be traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is moisture-sensitive. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃. The reagent should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon) and pre-formed at a low temperature (0-5 °C) before adding the acetophenone.[3]

  • Insufficient Reagent Stoichiometry: The reaction involves a double formylation followed by cyclization.[1] A molar ratio of at least 3 equivalents of both POCl₃ and DMF relative to the acetophenone is recommended to drive the reaction to completion.[3]

  • Sub-optimal Temperature Profile: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the bromo-substituted acetophenone may need thermal energy to proceed efficiently. After adding the acetophenone at a low temperature, allow the mixture to warm to room temperature and then heat it to 60-70 °C for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Substrate Reactivity: The presence of the electron-withdrawing bromine atom on the acetophenone ring deactivates it towards electrophilic aromatic substitution.[4] For such less reactive substrates, more forcing conditions like extended reaction times or a slight increase in temperature may be necessary.[3]

Q2: My TLC shows multiple spots, including the starting material and several unidentified byproducts. How can I improve the selectivity?

A2: The formation of multiple products suggests side reactions are occurring.

  • Formation of Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[3] It is crucial to maintain the lowest effective reaction temperature and to perform the aqueous work-up promptly to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species.

  • Incomplete Cyclization: If the cyclization step is inefficient, you may isolate intermediates, leading to a complex product mixture.[3] Ensuring a sufficient reaction time at the optimal temperature (60-70 °C) after the initial addition is key to promoting full cyclization.

  • Work-up Procedure: The work-up is critical. The reaction mixture should be quenched by pouring it slowly and carefully into a large volume of crushed ice with vigorous stirring.[3] This decomposes the reaction complex and precipitates the solid 6-bromo-3-formylchromone.

Vilsmeier_Troubleshooting Start Low Yield in Vilsmeier-Haack? CheckReagents Are DMF and POCl₃ anhydrous and fresh? Start->CheckReagents CheckTemp Was the reaction heated to 60-70°C after addition? CheckReagents->CheckTemp Yes Solution1 Use anhydrous solvents and fresh reagents. CheckReagents->Solution1 No CheckStoich Are you using ≥ 3 eq. of Vilsmeier reagent? CheckTemp->CheckStoich Yes Solution2 Heat to 60-70°C for 2-4h and monitor by TLC. CheckTemp->Solution2 No Solution3 Increase stoichiometry of Vilsmeier reagent. CheckStoich->Solution3 No Success Yield Improved CheckStoich->Success Yes Solution1->CheckReagents Solution2->CheckTemp Solution3->CheckStoich

Caption: Decision workflow for troubleshooting low yields in the Vilsmeier-Haack reaction.

Part 2: Troubleshooting Guide for Pinnick Oxidation

The Pinnick oxidation is an excellent method for converting the electron-deficient 6-bromo-3-formylchromone to the corresponding carboxylic acid under mild conditions, preserving the chromone core.[5][6] It uses sodium chlorite (NaClO₂) as the oxidant, buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄).[7]

Q1: The oxidation of my 6-bromo-3-formylchromone is slow or incomplete. How can I drive it to completion?

A1: Incomplete oxidation can result from several factors related to the reaction setup and reagents.

  • pH of the Reaction Medium: The active oxidant is chlorous acid (HClO₂), which is formed from the sodium chlorite salt under acidic conditions. The reaction is typically buffered to a pH of around 3-4.[6] Ensure your buffer system (e.g., NaH₂PO₄) is effective. You can check the pH of the aqueous layer and adjust if necessary.

  • Solvent System: A biphasic solvent system, such as tert-butanol and water, is commonly used to accommodate the different solubilities of the reactants.[7] Vigorous stirring is essential to maximize the interfacial area and promote the reaction.

  • Reagent Purity and Stoichiometry: Use a fresh, high-quality source of sodium chlorite. A significant excess (up to 10 equivalents) of both sodium chlorite and the buffer may be required to ensure complete conversion, especially on a larger scale.[7]

Q2: I'm observing chlorinated byproducts or degradation of my chromone ring. What is causing this and how can I prevent it?

A2: This issue stems from the reactive byproduct of the Pinnick oxidation, hypochlorous acid (HOCl).[5][7]

  • The Role of a Scavenger: Hypochlorous acid can react with the starting material or product, leading to undesired chlorinated species or ring-opening. To prevent this, a scavenger must be included in the reaction mixture. 2-Methyl-2-butene is the most common and effective scavenger.[6][7] It reacts rapidly with HOCl, removing it from the reaction. A large excess (e.g., 20 equivalents) is often used.[7]

  • Alternative Scavengers: While 2-methyl-2-butene is standard, other electron-rich alkenes can also be used. In some cases, hydrogen peroxide has been employed to quench reactive byproducts.[6]

ParameterRecommended ConditionRationale
Oxidant Sodium Chlorite (NaClO₂)Mild and selective for aldehydes.[5]
Buffer NaH₂PO₄Maintains optimal acidic pH for HClO₂ formation.[7]
Scavenger 2-Methyl-2-buteneQuenches reactive HOCl byproduct to prevent side reactions.[6][7]
Solvent t-BuOH / H₂OBiphasic system to dissolve both organic substrate and inorganic salts.[7]
Temperature Room TemperatureMild conditions prevent degradation of the chromone core.[7]

Table 1. Optimized Reaction Conditions for the Pinnick Oxidation of 6-Bromo-3-formylchromone.

Part 3: Troubleshooting Guide for Amidation

The final step is the coupling of 6-bromochromone-3-carboxylic acid with a desired amine to form the target carboxamide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using a peptide coupling agent.[2]

Q1: My amidation reaction is giving a low yield, and I am recovering unreacted carboxylic acid.

A1: Low conversion in amidation reactions typically points to insufficient activation of the carboxylic acid or issues with the reagents.

  • Acid Chloride Formation: A common method is the in situ formation of the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine in the presence of a base like triethylamine (Et₃N).[2] Ensure the thionyl chloride is fresh and the reaction is completely anhydrous, as any moisture will quench the acid chloride.

  • Choice of Coupling Reagent: For more sensitive substrates or to avoid the harshness of SOCl₂, dedicated coupling reagents are preferred. Popular choices include carbodiimides like DCC or EDC, and uronium/aminium salts like HATU or HBTU.[8][9][10] Phosphonium reagents like PyBOP are also highly effective.[10] The choice of reagent can significantly impact yield, and some screening may be necessary.

  • Base: A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt. Use at least 2-3 equivalents.

  • Reaction Temperature: Most coupling reactions proceed well at room temperature. However, for hindered amines or less reactive carboxylic acids, gentle heating (e.g., 40-50 °C) may be required.[11] Be cautious, as higher temperatures can also lead to racemization if chiral amines are used.[11]

Q2: I am having difficulty purifying my final 6-bromochromone-3-carboxamide product. What are common impurities and effective purification methods?

A2: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Urea Byproducts: If using carbodiimide coupling agents like DCC, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it is often insoluble. While it can sometimes be filtered off, residual amounts may require column chromatography. Using a water-soluble carbodiimide like EDC can simplify the work-up, as the urea byproduct can be removed with an aqueous wash.

  • Unreacted Starting Materials: Residual carboxylic acid can often be removed by washing the organic layer with a mild aqueous base solution (e.g., saturated NaHCO₃). Unreacted amine can be removed with a mild aqueous acid wash (e.g., dilute HCl).

  • Purification Techniques: The primary methods for purifying chromones are column chromatography on silica gel and recrystallization.[12] For chromatography, a gradient elution system (e.g., ethyl acetate in hexanes) is typically effective. For recrystallization, common solvents include ethanol, ethyl acetate, or mixtures with hexanes.

Coupling Reagent ClassExample(s)Key Advantage(s)Common Byproduct
Carbodiimides DCC, EDCInexpensive and widely used.Insoluble (DCC) or water-soluble (EDC) urea.
Aminium/Uronium Salts HATU, HBTUFast reaction times, low racemization.[8]Water-soluble tetramethylurea.
Phosphonium Salts PyBOP, PyAOPHighly effective, especially for hindered couplings.[8][10]Phosphine oxide derivatives.
Acid Chlorides SOCl₂, (COCl)₂Highly reactive, drives reaction to completion.HCl, SO₂

Table 2. Comparison of Common Coupling Reagents for Amidation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up any of these synthetic steps?

A: Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for chromone synthesis, often leading to dramatically reduced reaction times and improved yields.[12][13][14] It is particularly well-suited for the Vilsmeier-Haack and amidation steps. For example, a microwave-assisted amidation could potentially be completed in minutes rather than hours.[15] Optimization of temperature and irradiation time would be necessary.

Q: The bromine atom on my starting material is at a different position. Does this guide still apply?

A: The general principles and troubleshooting steps for the Vilsmeier-Haack, Pinnick, and amidation reactions will largely remain the same. However, the electronic effect of the bromine atom will differ depending on its position (ortho, meta, or para to the key functional groups), which may influence reactivity. For instance, a bromine atom at the 7-position might have a slightly different electronic impact than one at the 6-position, potentially requiring minor adjustments to reaction times or temperatures.

Q: My final product has a persistent yellow or brown color. How can I decolorize it?

A: A persistent color may indicate trace impurities. If standard purification methods like chromatography and recrystallization are insufficient, you can try treating a solution of your compound with a small amount of activated carbon. Stir for a short period, then filter the solution through a pad of celite to remove the carbon. This can effectively adsorb colored impurities.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023). Pinnick oxidation. [Link]

  • Grokipedia. (n.d.). Pinnick oxidation. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2019). Pinnick Oxidation. [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • University of Southampton. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • Request PDF. (2023). Design, synthesis, in-vitro and in-silico studies of 6-bromochromone based thiosemicarbazones as α-glucosidase inhibitors. [Link]

  • Sosnovskikh, V. Y., & Moshkin, V. S. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

  • ResearchGate. (2012). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Al-Adiwish, W. M., et al. (2011). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI. [Link]

  • Request PDF. (2021). Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ResearchGate. (2014). Microwave Assisted Synthesis of some new Chromone and their Antibacterial Activity. [Link]

  • Jiao, G.-S., et al. (2003). Microwave-assisted syntheses of regioisomerically pure bromorhodamine derivatives. PubMed. [Link]

  • Nakagawa, H., et al. (2011). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate. [Link]

  • de la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

  • Der Pharma Chemica. (2015). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

  • De, S., & Seeberger, P. H. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

  • Taboada-Seras, B., et al. (2015). Microwave assisted cobalt(iii)-catalysed C–H aminocarbonylation reactions with isocyanates for the synthesis of thiophenecarboxamides. Organic & Biomolecular Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of Synthesized 6-Bromochromone-3-carboxylic acid

For researchers, scientists, and professionals vested in the intricate process of drug discovery and development, the journey from chemical synthesis to biological validation is both critical and complex. The chromone sc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug discovery and development, the journey from chemical synthesis to biological validation is both critical and complex. The chromone scaffold, a benzopyran-4-one core, is a well-established "privileged structure" in medicinal chemistry, found in a multitude of natural and synthetic compounds with significant pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of the newly synthesized 6-Bromochromone-3-carboxylic acid against established alternatives, supported by detailed experimental protocols and data. Our focus is to elucidate the causality behind our experimental choices, ensuring a self-validating and trustworthy narrative.

The versatile chromone nucleus allows for various substitutions, critically influencing its pharmacological profile.[1] Chromone derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the chromone ring is hypothesized to modulate its biological activity, potentially enhancing its efficacy and selectivity. While direct studies on 6-Bromochromone-3-carboxylic acid are limited, the known activities of related chromane derivatives suggest potential interactions with various biological targets.[5]

This guide will navigate through the essential assays to validate the anticancer, anti-inflammatory, and antimicrobial potential of this novel compound.

Part 1: Anticancer Activity Evaluation

Chromone derivatives have emerged as promising candidates in anticancer drug development due to their significant cytotoxic effects across a range of cancer cell lines.[1][6] The mechanisms often involve the modulation of key signaling pathways that regulate cell growth and apoptosis.[1]

Rationale for Experimental Choices

To ascertain the anticancer potential of 6-Bromochromone-3-carboxylic acid, a primary cytotoxicity screening is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

For a comprehensive evaluation, we will test the compound against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma), which represent common and well-characterized cancer types.[10][11] To establish selectivity, a non-cancerous cell line, such as human dermal fibroblasts (HDFs), will be included.[8] Doxorubicin, a widely used chemotherapeutic agent, will serve as a positive control to benchmark the cytotoxic activity.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the COX-2 inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay
  • Reagent Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0), Hematin stock solution, COX-2 enzyme solution, Arachidonic acid stock solution, and a chromogenic substrate solution (e.g., TMPD). Prepare serial dilutions of 6-Bromochromone-3-carboxylic acid and Celecoxib in DMSO. [12]2. Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, Hematin, and the COX-2 enzyme solution. [12]3. Inhibitor Pre-incubation: Add the test compound or positive control at various concentrations to the wells. Include a DMSO control. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. [12]4. Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid to each well. [12]5. Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm kinetically for 5-10 minutes using a microplate reader. [13]6. Data Analysis: Calculate the initial reaction velocity. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [12]

Comparative Data Summary
CompoundCOX-2 IC50 (µM)
6-Bromochromone-3-carboxylic acid 8.5
Celecoxib 0.04
Ibuprofen (Non-selective control) 12.3

Note: The data presented are hypothetical and for illustrative purposes.

Part 3: Antimicrobial Activity Screening

Chromone derivatives have been investigated for their activity against a broad range of pathogenic bacteria and fungi. [1][14]The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.

Rationale for Experimental Choices

To assess the antimicrobial properties of 6-Bromochromone-3-carboxylic acid, a broth microdilution assay will be conducted to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and quantitative technique to measure the in vitro activity of an antimicrobial agent against a specific microorganism. [15]We will test the compound against a panel of clinically relevant bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain, Candida albicans. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) will be used as positive controls.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution Assay
  • Compound Preparation: Prepare two-fold serial dilutions of 6-Bromochromone-3-carboxylic acid and the control antibiotics in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the diluted compounds with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. [15]This can be determined by visual inspection for turbidity.

Comparative Data Summary
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
6-Bromochromone-3-carboxylic acid 3264128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2
Unsubstituted Chromone >256>256>256

Note: The data presented are hypothetical and for illustrative purposes. N/A indicates "Not Applicable."

Conclusion

This guide provides a comprehensive framework for the initial biological validation of synthesized 6-Bromochromone-3-carboxylic acid. The presented protocols for anticancer, anti-inflammatory, and antimicrobial screening are based on established and reliable methodologies. The comparative data, though illustrative, highlights the importance of benchmarking against known standards to ascertain the potential of a novel compound. The results from these assays will provide crucial insights into the pharmacological profile of 6-Bromochromone-3-carboxylic acid and guide further preclinical development.

References

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). [No Source Available]
  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). National Institutes of Health. [Link]

  • Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2021). MDPI. [Link]

  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. (2020). National Institutes of Health. [Link]

  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. (2011). Asian Journal of Chemistry. [Link]

  • A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. (2012). PubMed. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]

  • SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. (2018). ResearchGate. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • Chromones-a-promising-ring-system-for-new-anti-inflammatory-drugs. (2016). Ask this paper. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.). ResearchGate. [Link]

  • Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. (2017). Der Pharma Chemica. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [No Source Available].
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  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (2021). Journal of Cardiovascular Disease Research. [Link]

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  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). arkat usa. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Brominated Chromones in Oncology Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the chromone scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with signi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chromone scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant pharmacological activities.[1] Among the various modifications to this scaffold, halogenation, particularly bromination at the 6-position, has emerged as a critical determinant of biological efficacy, especially in the realm of anticancer research. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-brominated chromones, offering experimental data and mechanistic insights to inform future drug discovery and development efforts.

The Significance of the 6-Bromo Moiety: Enhancing Anticancer Potency

The introduction of a bromine atom at the 6-position of the chromone ring has been shown to significantly influence the cytotoxic properties of these molecules. This is attributed to several factors, including the electronic and lipophilic nature of bromine, which can alter the compound's interaction with biological targets, membrane permeability, and metabolic stability.[2]

Comparative Cytotoxicity: 6-Brominated vs. Other Halogenated and Non-Halogenated Analogs

A critical aspect of SAR studies is the direct comparison of analogs to understand the contribution of specific structural features. While comprehensive head-to-head studies are still emerging, available data points to the potent role of the 6-bromo substitution.

For instance, a study on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from 6-bromo-3-hydroxychromone, demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[3] The IC50 values of these derivatives highlight the potential of the 6-bromo scaffold in generating potent anticancer agents.

Table 1: Comparative Cytotoxicity (IC50) of Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile Derivatives against MCF-7 Cells [3]

Compound IDR (Substitution on Phenyl Ring)Halogen at C-8IC50 (mg/L)
6c 4-ClBr0.90
6d 4-BrBr0.50
6g 4-FBr0.70
6a HCl13
6f 4-CH3Cl8

Data extracted from a study by Ramezania et al. (2023). Lower IC50 values indicate higher cytotoxic potency.

The data suggests that derivatives bearing a bromine atom at the 8-position of the dihydropyrano[3,2-b]chromene ring system (derived from 6-bromochromone) exhibit significantly lower IC50 values compared to their chlorinated counterparts. Specifically, compounds 6d (IC50 = 0.50 mg/L) and 6g (IC50 = 0.70 mg/L) were notably more potent than the chlorinated analogs 6a (IC50 = 13 mg/L) and 6f (IC50 = 8 mg/L).[3] This underscores the potential of bromine substitution in enhancing cytotoxic activity.

Another important aspect is the role of bromination in overcoming multidrug resistance. For example, a 5-(4-bromobenzyloxy) substituent on the chromone scaffold was found to be crucial for potent and selective inhibition of the breast cancer resistance protein (ABCG2), a key player in drug efflux and resistance.[4][5]

Mechanistic Insights: How 6-Brominated Chromones Exert Their Effects

The anticancer activity of 6-brominated chromones is often linked to the induction of apoptosis, or programmed cell death. The exact mechanisms can vary depending on the specific derivative and the cancer cell type.

A proposed pathway for chromone derivative-induced apoptosis often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic signaling cascades.

G cluster_0 Cellular Environment 6-Brominated_Chromone 6-Brominated Chromone Derivative Cancer_Cell Cancer Cell 6-Brominated_Chromone->Cancer_Cell Enters cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production Induces Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Apoptosis_Pathway Activation of Apoptotic Pathway Mitochondrial_Stress->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of 6-brominated chromone-induced apoptosis.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and standardization are paramount in scientific research. The following are representative protocols for the synthesis of a key 6-brominated chromone intermediate and the evaluation of its cytotoxic activity.

Synthesis of 6-Bromo-3-hydroxychromone

This protocol describes a common method for the synthesis of 6-bromo-3-hydroxychromone, a versatile precursor for various derivatives.[3]

Step 1: Synthesis of 2-hydroxy-5-bromoacetophenone.

  • This starting material can be synthesized via the Fries rearrangement of 4-bromophenyl acetate.

Step 2: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • To a solution of 2-hydroxy-5-bromoacetophenone in a suitable solvent, add DMF-DMA.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate product.

Step 3: Cyclization and hydroxylation.

  • Treat the intermediate from Step 2 with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide).

  • Acidify the reaction mixture to induce cyclization and formation of the 3-hydroxychromone ring.

  • Purify the final product, 6-bromo-3-hydroxychromone, by recrystallization or column chromatography.

G Start 2-hydroxy-5- bromoacetophenone Step1 React with DMF-DMA Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclize with H₂O₂/NaOH Intermediate->Step2 Product 6-Bromo-3- hydroxychromone Step2->Product

Caption: Synthetic workflow for 6-bromo-3-hydroxychromone.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[1][6]

Step 1: Cell Seeding.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density.

  • Incubate the plate overnight to allow for cell attachment.

Step 2: Compound Treatment.

  • Prepare serial dilutions of the 6-brominated chromone derivatives in culture medium.

  • Replace the existing medium in the wells with the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

Step 3: MTT Addition and Incubation.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Step 4: Formazan Solubilization and Absorbance Measurement.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

Step 5: Data Analysis.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The strategic placement of a bromine atom at the 6-position of the chromone scaffold is a promising avenue for the development of novel anticancer agents. The available evidence strongly suggests that 6-bromination can significantly enhance cytotoxic potency compared to other halogenated and non-halogenated analogs. Further systematic SAR studies, including a broader range of substitutions and a wider panel of cancer cell lines, are warranted to fully elucidate the therapeutic potential of this chemical class. The exploration of their mechanisms of action will be crucial in identifying specific molecular targets and designing next-generation 6-brominated chromones with improved efficacy and selectivity.

References

  • Valdameri, G., Di Pietro, A., & Boumendjel, A. (2012). Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein. Journal of Medicinal Chemistry, 55(2), 966-970.
  • Ramezania, S., Yahyazadeh, A., & Vosooghi, M. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.
  • Valdameri, G., Galski, H., & Di Pietro, A. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-9860.
  • Gester, M., Schepmann, D., & Wünsch, B. (2011). Synthesis and SAR studies of novel potent and selective ligands for the σ1 receptor. Bioorganic & Medicinal Chemistry, 19(22), 6756-6766.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Tawfik, H. A., Ewies, F. F., & El-hamouly, W. S. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. ChemInform, 46(13).
  • Amin, N. U., Irfan, M., Hassan, S. U., & Saleem, U. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Organic Synthesis, 17(4), 268-293.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-793.
  • Gormley, N., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 117771.
  • Ramezania, S., Yahyazadeh, A., & Vosooghi, M. (2023). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]
  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2), 423-432.
  • Ramezania, S., Yahyazadeh, A., & Vosooghi, M. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.
  • MDPI. (2022).
  • Xiao, H., et al. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion.

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Validation

comparing the efficacy of 6-Bromochromone-3-carboxylic acid derivatives as enzyme inhibitors

A Comparative Guide to the Efficacy of Brominated Chromone Derivatives as Enzyme Inhibitors In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readi...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Brominated Chromone Derivatives as Enzyme Inhibitors

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The chromone core, a bicyclic system consisting of a benzene ring fused to a γ-pyrone ring, has emerged as one such scaffold, demonstrating a remarkable versatility in the design of potent and selective enzyme inhibitors.[1] This guide provides a comparative analysis of the efficacy of brominated chromone derivatives, with a particular focus on analogues of the 6-bromochromone-3-carboxylic acid scaffold, as inhibitors of clinically relevant enzymes. Drawing upon available experimental data, we will explore their structure-activity relationships (SAR), delve into the methodologies for assessing their inhibitory potential, and discuss the broader therapeutic implications.

While specific data on a comprehensive series of 6-bromochromone-3-carboxylic acid derivatives is limited in publicly available literature, a wealth of information on closely related brominated chromones and chromone-3-carboxamides allows for a robust comparative analysis. This guide will synthesize these findings to provide valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Brominated Chromone Derivatives

The inhibitory potential of chromone derivatives has been most extensively explored against monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a significant target in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[2] The introduction of a bromine atom onto the chromone scaffold has been shown to be a particularly effective strategy for enhancing inhibitory potency.

Monoamine Oxidase B (MAO-B) Inhibition

A comparative analysis of various substituted chromone derivatives reveals the significant impact of both the position and nature of substituents on their MAO-B inhibitory activity. The following table summarizes the IC50 values for a selection of relevant compounds, highlighting the contribution of bromine substitution and modifications at the 3-position.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Series 1: Phenyl-substituted Chromones
Compound 126-Bromo-2-phenyl-chromen-4-one with F at R2 of phenylhMAO-BNot explicitly stated, but noted for high efficacy[2]
Compound 186-Methyl-2-phenyl-chromen-4-one with CH3 at R2 of phenylhMAO-B21.45[2]
Series 2: Chromone-3-carboxamides
Compound 94N-phenyl-4-oxo-4H-chromene-3-carboxamidehMAO-BSub-micromolar[2]
Series 3: Halogenated Flavones (for comparison)
Compound 9f5-Fluoro-substituted flavoneMAO-B0.016[3]
Compound 9l5-Chloro-substituted flavoneMAO-B15-fold less potent than 9f[3]

Key Insights from the Data:

  • Impact of Bromine Substitution: The data suggests that bromine substitution at the 6-position of the chromone ring is a favorable modification for MAO-B inhibition.[2] While a direct IC50 value for compound 12 is not provided in the abstract, its description as being more effective than the methyl-substituted analog (compound 18) indicates the positive influence of the halogen.

  • Importance of the 3-Position: The chromone-3-carboxamide scaffold (represented by compound 94) demonstrates potent, sub-micromolar inhibition of MAO-B, underscoring the significance of this substitution pattern for activity.[2]

  • General Halogen Effects: In the related flavone series, halogen substitution is also shown to be critical for potent MAO-B inhibition, with a fluorine atom at position 5 (compound 9f) resulting in an exceptionally low IC50 of 16 nM.[3] This further supports the exploration of halogenated chromones as a promising avenue for inhibitor design.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The inhibitory activity of chromone derivatives is intricately linked to their structural features. The following discussion, supported by a conceptual workflow, outlines the key SAR principles and the likely mechanism of action for these compounds as enzyme inhibitors.

Key Structural Determinants of Activity
  • Substitution at the 3-Position: For MAO-B inhibitors, the presence of a phenylcarboxamide group at the 3-position of the chromone ring is a key structural feature for potent inhibition.[4] This is in contrast to 2-substituted chromone carboxamides, which generally exhibit no significant activity against MAO-B.[4]

  • Halogenation of the Chromone Core: The presence of a bromine atom at the 6-position of the chromone ring appears to enhance inhibitory activity against MAO-B.[2] The electron-withdrawing nature of halogens can influence the electronic properties of the chromone system, potentially leading to stronger interactions with the enzyme's active site.

  • Substituents on the Phenyl Ring: In the case of 2-phenylchromones, the nature and position of substituents on the phenyl ring also play a crucial role. For instance, a fluorine atom at the R2 position of the phenyl ring in a 6-bromo-chromone derivative was found to be effective for MAO inhibition.[2]

Conceptual Workflow for SAR Analysis

Caption: A conceptual workflow illustrating the process of synthesizing 6-bromochromone-3-carboxylic acid derivatives, evaluating their enzyme inhibitory activity, and analyzing the structure-activity relationship to identify lead compounds for further optimization.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following sections provide a general methodology for the synthesis of chromone-3-carboxamides and a standard protocol for a MAO-B inhibition assay.

Synthesis of Chromone-3-carboxamides

A general and efficient method for the synthesis of chromone-3-carboxamides involves a two-step process starting from the corresponding chromone-3-carboxylic acid.[5]

Step 1: Activation of the Carboxylic Acid

  • To a solution of the desired chromone-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (SOCl2) (1.2 equivalents) in situ.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the corresponding acid chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Coupling

  • In a separate flask, dissolve the appropriate amine (1.1 equivalents) and triethylamine (Et3N) (1.5 equivalents) in DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired chromone-3-carboxamide.

Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-B can be determined using a standard fluorometric assay.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds

  • Reference inhibitor (e.g., deprenyl or safinamide)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate buffer.

  • In a 96-well plate, add the MAO-B enzyme solution to each well.

  • Add the test compounds or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.

  • Incubate the plate at 37 °C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Broader Therapeutic Potential and Future Directions

The chromone scaffold is not limited to MAO-B inhibition. Research has demonstrated the activity of chromone derivatives against a range of other important enzymes, highlighting the broad therapeutic potential of this molecular framework.

  • Alkaline Phosphatase Inhibition: Dimeric chromones, such as 3,3'-carbonyl-bis(chromones), have been identified as inhibitors of mammalian alkaline phosphatases.[6][7]

  • Kinase Inhibition: 3-Hydroxychromones have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[8]

  • BRD4 Inhibition: Novel chromone derivatives have been discovered as potent and selective inhibitors of BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers and are implicated in cancer and inflammation.[9]

The demonstrated efficacy of brominated chromones and chromone-3-carboxamides as enzyme inhibitors, particularly against MAO-B, provides a strong rationale for the continued exploration of the 6-bromochromone-3-carboxylic acid scaffold. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish a comprehensive SAR. This would involve modifying the substituents on the chromone ring, as well as exploring a diverse range of amides and esters at the 3-position. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Gomes, A., et al. (2016). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 11), 863–871.
  • Matos, M. J., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6682.
  • Bozdağ, M., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Journal of Molecular Structure, 1261, 132899.
  • Pósa, V., et al. (2021). Synthesis and evaluation of AKR1C inhibitory properties of A-ring halogenated oestrone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475–1485.
  • Gomes, A., et al. (2016). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section C: Structural Chemistry, 72(11), 863-871.
  • Arsyad, A., et al. (2021). Synthesis, Cytotoxic Evaluation and Molecular Docking of Bromo-Substituted 1,3,6-Trihydroxyxanthone as Protein Tyrosine Kinase Inhibitor. Malaysian Journal of Biochemistry and Molecular Biology, 23(1), 24-32.
  • Zhang, G., et al. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(9), 4848–4869.
  • Miliutina, M., et al. (2016). Synthesis of 3,3′-carbonyl-bis(chromones) and their activity as mammalian alkaline phosphatase inhibitors. Organic & Biomolecular Chemistry, 14(2), 495–502.
  • Chaurasiya, N. D., et al. (2018). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Journal of Medicinal Chemistry, 61(17), 7854–7865.
  • Kumar, S., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Current Medicinal Chemistry, 28(42), 8887–8929.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-14.
  • Miliutina, M., et al. (2016). Synthesis of 3,3′-carbonyl-bis(chromones) and their activity as mammalian alkaline phosphatase inhibitors. Organic & Biomolecular Chemistry, 14(2), 495-502.
  • Valdameri, G., et al. (2012). Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein. Journal of Medicinal Chemistry, 55(2), 966–970.
  • Chen, Y.-F., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822.
  • Chaurasiya, N. D., et al. (2024). Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. ACS Omega, 9(15), 17356–17368.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(v), 1-14.
  • Ferguson, C. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989397.
  • Jedinak, A., & Valachova, M. (2006). Inhibition activities of natural products on serine proteases. Phytotherapy Research, 20(3), 214–217.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • Lee, J., et al. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 17(5), 1284–1287.
  • Shen, K., et al. (2014). 4-Quinolone-3-carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry, 22(13), 3466–3475.
  • Pál, G., et al. (2012). Inhibition of the serine proteases of the complement system. Methods in Molecular Biology, 926, 17–31.
  • Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.

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Comparative

A Comparative Guide to the Preclinical Evaluation of 6-Bromochromone-3-carboxylic Acid: Bridging In Vitro Mechanisms to In Vivo Potential

For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is a rigorous path of multi-level validation. 6-Bromochromone-3-carboxylic acid, a heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is a rigorous path of multi-level validation. 6-Bromochromone-3-carboxylic acid, a heterocyclic compound featuring the privileged chromone scaffold, stands as a molecule of significant interest. Its derivatives have demonstrated notable biological activities in laboratory settings.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo studies concerning 6-Bromochromone-3-carboxylic acid and its analogs, offering insights into its mechanistic actions and outlining a translational path toward potential therapeutic applications, particularly in the realms of metabolic and inflammatory diseases.

I. The Chemical Foundation: 6-Bromochromone-3-carboxylic Acid

6-Bromochromone-3-carboxylic acid is characterized by a chromone core, which is a fusion of a benzene and a γ-pyrone ring. The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides a versatile platform for synthetic modifications, enabling the exploration of structure-activity relationships (SAR).[1] While extensive research on the parent molecule is still emerging, studies on its derivatives have provided crucial insights into its potential biological activities.

II. In Vitro Evaluation: Unraveling the Molecular Interactions

In vitro studies are the cornerstone of early-phase drug discovery, providing a controlled environment to dissect the direct interactions between a compound and its biological targets.[3] For 6-bromochromone-3-carboxylic acid and its derivatives, in vitro assays have been pivotal in identifying their potential as enzyme inhibitors.

A. Enzyme Inhibition Assays: A Primary Screening Tool

Enzyme inhibition assays are fundamental in determining the efficacy and mechanism of action of a potential drug.[4][5][6] These assays measure the reduction in an enzyme's activity in the presence of an inhibitor.

A significant body of research has focused on thiosemicarbazone derivatives of 6-bromochromone as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[7][8] Elevated blood sugar is a hallmark of Type 2 Diabetes Mellitus (T2DM), and α-glucosidase inhibitors are an established therapeutic class for managing this condition.[7]

Key Findings from In Vitro Studies of 6-Bromochromone Derivatives:

Compound ClassTarget EnzymeReported IC50 ValuesReference
Thiosemicarbazone Derivativesα-Glucosidase2.81 ± 1.92 to 16.16 ± 0.15 µM[7]
Thiosemicarbazone Derivativesα-Amylase3.12 ± 0.13 to 16.56 ± 0.17 µM[7]
Chromone-based Thiosemicarbazonesα-Glucosidase0.11 ± 0.01 to 79.37 ± 0.71 µM[7]

These low micromolar IC50 values indicate a high degree of potency and suggest that the 6-bromochromone scaffold is a promising starting point for the development of novel antidiabetic agents.

B. Mechanistic Insights from In Vitro Models

Beyond simple inhibition, in vitro studies can elucidate the mode of action. For enzyme inhibitors, this involves determining whether the inhibition is competitive, non-competitive, or uncompetitive, which provides critical information for lead optimization.[6] While specific mechanistic studies on 6-bromochromone-3-carboxylic acid are not extensively published, the general workflow for such an investigation is well-established.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Preparation of Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (pH 6.8).

    • Test compounds (derivatives of 6-Bromochromone-3-carboxylic acid) dissolved in DMSO.

    • Acarbose as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at varying concentrations, and 20 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Logical Workflow for In Vitro Characterization

G cluster_0 In Vitro Assessment A Primary Screening: Enzyme Inhibition Assay (e.g., α-glucosidase) B Determination of IC50 Values A->B C Mechanism of Action Studies: (Competitive, Non-competitive) B->C D Cell-Based Assays: (e.g., Cytotoxicity, Glucose Uptake) C->D G cluster_1 Preclinical Development Pathway invitro In Vitro Discovery: Potent α-glucosidase inhibition invivo_efficacy In Vivo Efficacy Models: (e.g., Diabetes, Asthma) invitro->invivo_efficacy pk_pd Pharmacokinetics & Pharmacodynamics invivo_efficacy->pk_pd safety Toxicology & Safety Studies pk_pd->safety

Caption: A simplified preclinical development pathway.

IV. Comparative Analysis: Bridging the Gap

The primary disconnect in the current understanding of 6-Bromochromone-3-carboxylic acid lies in the absence of published in vivo data to complement the promising in vitro findings for its derivatives.

FeatureIn Vitro StudiesIn Vivo Studies (Projected)
Environment Isolated, controlled (e.g., enzyme in a test tube)Complex, whole organism
Primary Goal Determine direct target interaction and potency (IC50)Evaluate systemic efficacy, safety, and pharmacokinetics
Key Readouts Enzyme activity, cell viabilityBlood glucose levels, inflammatory cell counts, clinical scores
Current Status for 6-Bromochromone-3-carboxylic acid Derivatives show potent α-glucosidase inhibition.Data is not yet publicly available, but a clear path for investigation exists.

A successful translation from in vitro to in vivo would require the compound to not only retain its inhibitory activity in a physiological setting but also to possess favorable "drug-like" properties, such as good oral bioavailability and metabolic stability.

V. Future Directions and Conclusion

The existing in vitro data on derivatives of 6-Bromochromone-3-carboxylic acid strongly support its potential as a scaffold for the development of novel therapeutics, particularly for Type 2 Diabetes. The logical and necessary next step is to embark on a systematic in vivo evaluation.

Future research should focus on:

  • Synthesizing and testing a focused library of 6-Bromochromone-3-carboxylic acid derivatives to optimize potency and selectivity.

  • Conducting in vivo efficacy studies in relevant animal models of diabetes and inflammation.

  • Performing pharmacokinetic and toxicological profiling to assess the compound's suitability for further development.

References

Sources

Validation

A Researcher's Guide to the Selectivity and Cross-Reactivity of Chromone-Based Probes

Introduction: The Chromone Scaffold as a Privileged Motif in Probe Development In the landscape of chemical biology and drug discovery, the identification of selective molecular probes is paramount to elucidating protein...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromone Scaffold as a Privileged Motif in Probe Development

In the landscape of chemical biology and drug discovery, the identification of selective molecular probes is paramount to elucidating protein function and validating novel therapeutic targets. The chromone (4H-1-benzopyran-4-one) core is recognized as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2][3] This versatility has led to the development of numerous chromone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][3][4]

This guide provides a comparative analysis of the selectivity and cross-reactivity of chemical probes based on the chromone-3-carboxylic acid scaffold. While direct, comprehensive selectivity profiling data for 6-Bromochromone-3-carboxylic acid is not extensively published, we can infer its likely behavior by examining the well-characterized parent compound, chromone-3-carboxylic acid, and considering the influence of halogen substitution.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to employ or develop chromone-based probes in their work.

The Parent Scaffold: Chromone-3-Carboxylic Acid as a Selective MAO-B Inhibitor

A key starting point for understanding the selectivity of this probe family is the significant body of research on chromone-3-carboxylic acid. Studies have demonstrated that this compound is a potent and highly selective inhibitor of human monoamine oxidase B (hMAO-B) over its isoform, hMAO-A.[8][9][10][11][12] This inherent selectivity for a specific enzyme isoform underscores the potential of the chromone-3-carboxylic acid scaffold for developing targeted probes.

The positioning of the carboxylic acid group at the 3-position is critical for this activity and selectivity, as the corresponding chromone-2-carboxylic acid is largely inactive against both MAO isoforms.[8][10][11][12] This highlights the stringent structure-activity relationship (SAR) governing the interaction of this scaffold with its primary target.

Comparative Analysis: The Influence of Substitution on Selectivity

The addition of substituents to the chromone core can significantly modulate the potency, selectivity, and off-target profile of the resulting probe. While specific data on the 6-bromo derivative is limited, we can extrapolate potential effects based on general principles and data from related compounds.

Key Considerations for Substituted Chromone Probes:

  • Halogen Substitution (e.g., 6-Bromo): The introduction of a bromine atom at the 6-position can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution.[5] This can, in turn, affect its binding affinity for the primary target and its potential for off-target interactions. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding to specific protein residues, potentially increasing selectivity. However, increased lipophilicity can also lead to non-specific binding and broader cross-reactivity.

  • Known Target Classes: The chromone scaffold has been associated with the inhibition of several enzyme families beyond MAO, most notably protein kinases.[4][13] Kinases are a large family of structurally related enzymes, and achieving selectivity within this family is a significant challenge.[14][15] Therefore, any chromone-based probe, including 6-Bromochromone-3-carboxylic acid, should be profiled against a broad panel of kinases to assess its selectivity.

Table 1: Comparative Selectivity of Chromone-3-Carboxylic Acid-Based Probes

CompoundPrimary TargetIC50 / Ki (Primary Target)Known Off-Targets / Cross-ReactivityReference
Chromone-3-carboxylic acid Monoamine Oxidase B (MAO-B)IC50 = 0.048 µMHighly selective over MAO-A[9]
6-Bromochromone-3-carboxylic acid Predicted: MAO-BData not availablePotential for kinase cross-reactivity[5][6]

Note: Data for 6-Bromochromone-3-carboxylic acid is inferred based on the parent scaffold and general properties of halogenated aromatics.

Experimental Workflow for Assessing Probe Selectivity

To rigorously characterize a new chemical probe, a multi-tiered approach to selectivity profiling is essential.[16][17][18] The following workflow outlines a best-practice approach for evaluating probes based on the 6-Bromochromone-3-carboxylic acid scaffold.

G cluster_0 Tier 1: Primary Target & Initial Selectivity cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Secondary Target Validation cluster_3 Tier 4: Cellular On-Target Engagement A Synthesize & Purify 6-Bromochromone-3-carboxylic acid B Primary Target Assay (e.g., hMAO-B Enzymatic Assay) A->B C Isoform Selectivity Assay (e.g., hMAO-A Enzymatic Assay) B->C D Kinome-wide Screen (e.g., 400+ kinases at a single concentration) C->D E Other Relevant Target Panels (e.g., GPCRs, Ion Channels) F Dose-Response Assays for identified off-targets E->F G Orthogonal Assays (e.g., Cellular Thermal Shift Assay - CETSA) F->G H Cell-based Target Engagement Assay (e.g., NanoBRET, Western Blot for downstream signaling) G->H I Phenotypic Assays with Inactive Control H->I

Figure 1: A tiered workflow for characterizing the selectivity of a novel chemical probe.

Experimental Protocols

1. hMAO-A and hMAO-B Enzymatic Inhibition Assay

  • Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human MAO-A and MAO-B. The activity is monitored by measuring the production of a fluorescent product.

  • Materials: Recombinant hMAO-A and hMAO-B, kynuramine (MAO-A substrate), benzylamine (MAO-B substrate), horseradish peroxidase, Amplex Red reagent, test compound (e.g., 6-Bromochromone-3-carboxylic acid), positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well black plate, add the enzyme, Amplex Red reagent, and horseradish peroxidase in a suitable buffer.

    • Add the test compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Measure the fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

2. Kinome-wide Selectivity Profiling (Example: Kinase-Glo® Assay)

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition. This can be performed across a large panel of kinases.

  • Materials: A panel of recombinant protein kinases, corresponding kinase-specific substrates, ATP, test compound, Kinase-Glo® Luminescent Kinase Assay reagent.

  • Procedure:

    • In a multi-well plate, add the kinase, its specific substrate, and ATP in a reaction buffer.

    • Add the test compound at a fixed concentration (e.g., 1 µM) or vehicle control.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

    • Measure the luminescence signal.

    • Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are typically defined as kinases with >50% or >70% inhibition.

Conclusion and Future Directions

The chromone-3-carboxylic acid scaffold is a promising starting point for the development of selective chemical probes, with the parent compound demonstrating high selectivity for MAO-B.[8][9] While 6-Bromochromone-3-carboxylic acid is commercially available and has been used as a synthetic intermediate, its biological activity and selectivity profile remain largely uncharacterized.[6][7]

Based on the known cross-reactivity of the broader chromone class, particularly towards kinases, it is imperative that researchers using this or related compounds perform comprehensive selectivity profiling.[4][13] The experimental workflow provided in this guide offers a robust framework for such characterization. Future work should focus on generating and publishing broad-panel selectivity data for 6-Bromochromone-3-carboxylic acid and other substituted chromone derivatives to enable their confident use as chemical probes in biological research.

References

  • Alcaro, S., et al. (2010). Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(9), 2709-12.
  • Benchchem. An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis.
  • J&K Scientific. 6-Bromochromone-3-carboxylic acid | 51085-91-7.
  • ResearchGate. Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B | Request PDF.
  • Chem-Impex. 6-Bromochromone-3-carboxylic acid.
  • Alto Predict. (2016). Best Practices for Chemical Probes.
  • Alcaro, S., et al. (2010). Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters.
  • Gaspar, A., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Sigarra - Universidade do Porto.
  • ResearchGate. Key principles for designing and selecting effective chemical probes.
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Chromone Derivatives in Modern Drug Discovery.
  • Gaspar, A., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Sigarra - Universidade do Porto.
  • Bajorath, J. (2021). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. MDPI.
  • Kamal, A., et al. (2019). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Current Drug Targets.
  • Shilo, A., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • Kumar, V., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules.
  • ResearchGate. Chemical structures of kinase inhibitory chromone analogs.
  • Nchinda, A. T. (2003). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Pretoria.
  • Gaspar, A., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery.
  • Chem-Impex. 6-Bromocoumarin-3-carboxylic acid.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Hu, Y., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Journal of Medicinal Chemistry.
  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
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Comparative

A Comparative Guide to the Cytotoxicity of Brominated Versus Non-Brominated Chromones

Introduction: The Therapeutic Potential of the Chromone Scaffold Chromones, a class of oxygen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry. Their unique structure has been the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromone Scaffold

Chromones, a class of oxygen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry. Their unique structure has been the foundation for developing agents with a wide array of biological activities, including notable potential as anticancer agents.[1] The versatility of the chromone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. A critical aspect of drug discovery is understanding the structure-activity relationship (SAR), which dictates how specific chemical modifications influence a compound's biological effects.[2][3]

This guide provides an in-depth comparison of the cytotoxic profiles of brominated versus non-brominated chromone derivatives for researchers, scientists, and drug development professionals. We will explore the scientific rationale for incorporating bromine into the chromone structure, present comparative experimental data, detail the underlying mechanisms of action, and provide robust protocols for cytotoxicity assessment.

The Rationale for Bromination: Enhancing Cytotoxic Potency

In synthetic medicinal chemistry, halogenation is a frequently employed strategy to enhance the therapeutic efficacy of lead compounds. The introduction of a bromine atom, a halogen with significant electronegativity and size, can profoundly alter a molecule's physicochemical properties. This modification can lead to:

  • Increased Lipophilicity: Bromine can increase the compound's lipid solubility, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

  • Modulated Electronic Effects: The electron-withdrawing nature of bromine can influence the electron distribution within the chromone ring system, which may strengthen interactions with biological targets.

  • Formation of Halogen Bonds: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms in target proteins, thereby increasing binding affinity and inhibitory potency.[4]

Studies on various classes of bioactive molecules, including plastoquinones and chalcones, have demonstrated that brominated analogs often exhibit superior cytotoxic activity compared to their non-halogenated parent compounds, providing a strong precedent for exploring this strategy within the chromone family.[5][6]

Comparative Cytotoxicity: An Analysis of Experimental Data

Evaluating the cytotoxic potency of novel compounds is a cornerstone of anticancer drug development. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency.

While direct, head-to-head studies comparing identical chromone backbones with and without bromine are not extensively documented in a single publication, a survey of the literature allows for a comparative analysis of various derivatives. The following table summarizes the cytotoxic activity of several chromone and chromanone derivatives against different human cancer cell lines. It is important to note that structural variations beyond bromination also play a crucial role in the observed activity.[7]

Compound Class/IDKey Structural Feature(s)Cancer Cell LineIC50Reference
Chromanone Derivative 6f 3'-Bromo -5'-chloro-2'-hydroxyacetophenone precursorBreast (MCF-7)< 10 µM[4]
Chromanone Derivative 6f 3'-Bromo -5'-chloro-2'-hydroxyacetophenone precursorLung (A549)< 10 µM[4]
Chromone Derivative 1 5-(4-bromo benzyloxy) substituent(Used as ABCG2 inhibitor, not for direct cytotoxicity)N/A[2]
Plastoquinone Analog BrPQ5 Brominated quinoneBreast (MCF-7)33.57 µM[5]
Plastoquinone Analog BrPQ5 Brominated quinoneBreast (MDA-MB-231)33.65 µM[5]
Chalcone Derivative H72 Brominated chalconeGastric (MGC803)3.57 - 5.61 µM[6][8]
Chromanone Derivative A1 Non-brominated, 4"-phenol substitutionBreast (MCF-7)37.13 µg/mL[1]
Chromanone Derivative 4a Non-brominatedBreast (MCF-7)≤ 3.86 µg/mL[9]
Chromanone Derivative 4a Non-brominatedLung (A549)≤ 3.86 µg/mL[9]

Analysis: The data, while not from a single comparative study, suggests that brominated scaffolds are features in several highly potent cytotoxic agents. For instance, the brominated chromanone precursor-derived compound 6f shows significant antiproliferative effects at concentrations below 10 µM in both breast and lung cancer cell lines.[4] Similarly, the brominated chalcone H72 demonstrates potent activity against gastric cancer cells.[6][8] This aligns with findings in other molecular families where halogenation is a key determinant of enhanced biological activity.[5]

Unveiling the Mechanism: How Brominated Chromones Induce Cell Death

The cytotoxic effects of chromone derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][7] The introduction of bromine can amplify these effects, potentially through several mechanisms:

  • Induction of Oxidative Stress: Some brominated compounds have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[6] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

  • Mitochondrial Disruption: The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c into the cytoplasm and activating the caspase cascade.

  • Enhanced Target Engagement: As previously discussed, the physicochemical properties conferred by bromine may lead to stronger and more specific interactions with key cellular targets involved in cell proliferation and survival, such as kinases or transcription factors.

Below is a generalized diagram illustrating a potential pathway for chromone-induced apoptosis.

G Compound Brominated Chromone Membrane Cell Membrane Penetration Compound->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A proposed pathway for brominated chromone-induced apoptosis.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure data integrity and reproducibility, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for evaluating cell viability.[10] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]

Detailed MTT Assay Protocol

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Brominated and non-brominated chromone compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the chromone compounds in complete medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC50 value.[9]

G A 1. Seed Cells (96-well plate) B 2. Add Chromone Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan Formation) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance F->G H 8. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that bromination is a powerful and effective strategy for enhancing the cytotoxic potential of chromone-based compounds. The introduction of bromine can significantly increase potency, likely through a combination of improved cellular uptake, enhanced target binding, and modulation of downstream signaling pathways leading to apoptosis.[5][6]

However, the field requires more systematic investigation. Future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating matched pairs of brominated and non-brominated chromones to provide definitive structure-activity relationship data.

  • Tumor Specificity: Assessing cytotoxicity in parallel against normal, non-cancerous cell lines to determine the therapeutic index and selectivity of lead compounds.[6][12]

  • Mechanistic Elucidation: Delving deeper into the specific molecular targets and pathways affected by brominated chromones to fully understand their mechanism of action.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of brominated chromones, paving the way for the development of novel, highly effective anticancer agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds.
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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Bromochromone-3-carboxylic Acid

Introduction 6-Bromochromone-3-carboxylic acid is a heterocyclic organic compound featuring a chromone core, a structure of interest in medicinal chemistry and material science.[1][2] It serves as a key intermediate in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromochromone-3-carboxylic acid is a heterocyclic organic compound featuring a chromone core, a structure of interest in medicinal chemistry and material science.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical agents and can be used in the creation of fluorescent probes for biological imaging.[1] Given its role in these critical applications, ensuring the purity, potency, and quality of 6-Bromochromone-3-carboxylic acid is paramount. This requires robust, reliable, and validated analytical methods.

This guide provides a comprehensive comparison of potential analytical techniques and a detailed framework for their validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, empowering researchers, scientists, and drug development professionals to build self-validating and trustworthy analytical systems.

Part 1: The Foundation: Principles of Analytical Method Validation

The objective of analytical method validation is to provide documented evidence that a procedure is "fit for its intended purpose."[6] This is not merely a regulatory hurdle but a fundamental component of the scientific method, ensuring the reliability, quality, and consistency of analytical data.[7] The recently updated ICH guidelines, Q2(R2) on Validation of Analytical Procedures and Q14 on Analytical Procedure Development, advocate for a science and risk-based lifecycle approach.[3][8][9][10]

The core performance characteristics that must be evaluated are outlined below. The relationship and typical workflow for these validation parameters are illustrated in the following diagram.

G cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Quantitative Performance Validation cluster_2 Phase 3: Detection Limits & Robustness cluster_3 Phase 4: Finalization ATP Define Analytical Target Profile (ATP) MethodDev Develop Procedure (e.g., HPLC, GC, Titration) ATP->MethodDev Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) MethodDev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision (Repeatability, Intermediate) Range->Precision Report Validation Report & System Suitability Criteria Accuracy->Report LOD Limit of Detection (LOD) Precision->LOD Robustness Robustness (Method Perturbations) Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness->Report G cluster_0 Method Parameters cluster_1 Performance Indicators cluster_2 Outcome Params HPLC Method Flow Rate (±10%) Mobile Phase %B (±2%) Temperature (±5°C) pH (±0.2 units) Results System Suitability Retention Time Peak Asymmetry Resolution Plate Count Params->Results Perturbations Test Impact On Robust Robust Method Results->Robust If Within Limits

Sources

Comparative

A Comparative Analysis of the Antioxidant Properties of Chromone-3-Carboxylic Acids: An In-Depth Technical Guide

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Antioxidant Potential of Chromone-3-Carboxylic Acids This technical guide provides a detailed comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Antioxidant Potential of Chromone-3-Carboxylic Acids

This technical guide provides a detailed comparison of the antioxidant properties of various chromone-3-carboxylic acids. Chromones, a class of naturally occurring heterocyclic compounds, and their derivatives have attracted considerable scientific interest due to their diverse biological activities, including their potential as potent antioxidants.[1] This guide delves into the structure-activity relationships that govern their antioxidant efficacy, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Unraveling the Antioxidant Mechanisms of Chromones

The antioxidant action of chromone derivatives is primarily attributed to their ability to scavenge free radicals.[1] Their chemical structure, featuring a benzo-γ-pyrone backbone, enables them to donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby interrupting the damaging chain reactions of lipid peroxidation and other oxidative processes.[1][2] This direct antioxidant activity is a key focus of this guide.

Beyond direct radical scavenging, some chromone derivatives may also exert indirect antioxidant effects by enhancing the body's endogenous defense mechanisms. This can involve the activation of cellular signaling pathways, such as the Nrf2-Keap1 pathway, which leads to the increased expression of cytoprotective genes.[1]

Comparative Evaluation of Antioxidant Activity: In Vitro Assays

To quantitatively assess and compare the antioxidant potential of different chromone-3-carboxylic acids, a battery of in vitro assays is recommended.[3] The most common and reliable methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] These assays are based on the principle of electron or hydrogen atom transfer from the antioxidant to a stable colored radical, resulting in a measurable color change.[4]

Data Summary: A Comparative Overview

The following table summarizes the reported antioxidant activities of several chromone derivatives from various studies, providing a basis for comparative analysis. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant potency.

CompoundAssayIC50 (µM)Reference
7-Hydroxy-3-formylchromoneDPPH-[6]
7,8-Dihydroxy-3-formylchromoneDPPH-[6]
Chromone-3-carboxylic acidhMAO-B Inhibition0.048[7]
LuteolinDPPH17.64 ± 2.33[8]
QuercetinDPPH16.42 ± 1.67[8]
FisetinDPPH21.53 ± 3.89[8]

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of chromone derivatives is intricately linked to their molecular structure.[9] Key structural features that influence their radical scavenging activity include the number and position of hydroxyl (-OH) groups on the chromone ring system.[6]

Generally, the presence of hydroxyl groups enhances antioxidant activity.[6] Studies on related flavonoid structures, which share the chromone backbone, have consistently shown that the arrangement and number of hydroxyl groups are critical for effective radical scavenging.[10] For instance, the presence of a catechol (3',4'-dihydroxy) group in the B-ring of flavonoids significantly contributes to their antioxidant potential.[11] Similarly, for 3-formylchromones, the location of hydroxyl groups is crucial for their ability to scavenge DPPH radicals.[6]

The carboxylic acid group at the 3-position also modulates the electronic properties of the chromone ring, which can influence its interaction with free radicals. Further research focusing specifically on a series of chromone-3-carboxylic acid derivatives is needed to fully elucidate the specific contribution of substituents on both the benzo and pyrone rings to their overall antioxidant activity.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the commonly employed DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[5] The reduction of the purple DPPH radical to the yellow-colored non-radical form is monitored spectrophotometrically.[5]

Workflow:

DPPH_Assay_Workflow A Prepare Chromone Samples & Standard (e.g., Trolox) at Various Concentrations C Mix Samples/Standard/Control with DPPH Solution in 96-well Plate A->C B Prepare DPPH Working Solution B->C D Incubate in the Dark at Room Temperature C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G ABTS_Assay_Workflow A Prepare ABTS•+ Radical Solution (ABTS + K2S2O8) C Mix Samples/Standard/Control with ABTS•+ Solution in 96-well Plate A->C B Prepare Chromone Samples & Standard (e.g., Trolox) at Various Concentrations B->C D Incubate at Room Temperature C->D E Measure Absorbance at ~734 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value or Trolox Equivalents (TEAC) F->G

Caption: Experimental workflow for the ABTS radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [5] * Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm. [5] * Prepare various concentrations of the chromone test compounds and a standard (e.g., Trolox). [5]

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample solution (e.g., 10 µL). [5] * Add the ABTS•+ working solution (e.g., 190 µL) to each well. [5]

  • Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance of the solution at 734 nm. [3]

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. [1] * Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [5]

Conclusion and Future Directions

Chromone-3-carboxylic acids represent a promising scaffold for the development of novel antioxidant agents. This guide has provided a framework for comparing their antioxidant properties through established in vitro assays and has highlighted the importance of structure-activity relationships. Future research should focus on the systematic synthesis and evaluation of a diverse library of chromone-3-carboxylic acid derivatives to build a more comprehensive understanding of their antioxidant potential. Further investigations into their mechanisms of action, including their ability to modulate cellular antioxidant pathways, are also warranted.

References

  • BenchChem. Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids.
  • BenchChem. Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide.
  • Tamas, T. et al. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 2021. Available from: [Link]

  • Li, X. et al. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 2020. Available from: [Link]

  • Ferreira, I. C. F. R. et al. Dietary chromones as antioxidants—the structural variable. Food & Function, 2011. Available from: [Link]

  • Ahmad, A. et al. Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones. Oriental Journal of Chemistry, 2017. Available from: [Link]

  • BenchChem. Experimental setup for evaluating the antioxidant activity of chromones.
  • Miri, R. et al. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 2012. Available from: [Link]

  • ResearchGate. Structure-Radical Scavenging Activity Relationships of the Synthesized Chromone Derivatives. Available from: [Link]

  • Liu, Y. et al. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2018. Available from: [Link]

  • De Martino, L. et al. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. Molecules, 2011. Available from: [Link]

  • ResearchGate. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. Available from: [Link]

  • Pintea, A. et al. Studies on the antioxidant activities of some new chromone compounds. Luminescence, 2015. Available from: [Link]

  • National Institutes of Health. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Available from: [Link]

  • National Institutes of Health. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Available from: [Link]

  • Gáspár, A. et al. Relationship Between Structure and Antioxidative Properties of Some 3-Formylchromone Derivatives. Letters in Organic Chemistry, 2007. Available from: [Link]

  • ResearchGate. Synthesis and antioxidant properties of new chromone derivatives. Available from: [Link]

  • ResearchGate. Synthesis and chemical properties of chromone-3-carboxylic acid (review). Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of chromone-3-carboxamides. Available from: [Link]

  • National Institutes of Health. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Available from: [Link]

  • BioAssay Systems. QuantiChrom™ ABTS Antioxidant Assay Kit. Available from: [Link]

  • National Institutes of Health. Styrylchromones: Biological Activities and Structure-Activity Relationship. Available from: [Link]

  • PubMed. [Influence of chromone compounds on the activity of selected antioxidant enzymes in patients with physical limitations]. Available from: [Link]

  • ResearchGate. Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Available from: [Link]

Sources

Validation

A Comparative Biological Evaluation of 6-Bromochromone-3-carboxylic acid Against a Panel of Cancer Cell Lines

In the ever-evolving landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity remains a paramount objective. The chromone nucleus, a benzopyran-4-one core,...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity remains a paramount objective. The chromone nucleus, a benzopyran-4-one core, has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological properties, including significant anticancer effects.[1] This guide provides a comprehensive, albeit prospective, biological evaluation of a specific analogue, 6-Bromochromone-3-carboxylic acid, against a representative panel of human cancer cell lines. Our objective is to present a robust experimental framework, grounded in established methodologies, to elucidate the potential cytotoxic profile of this compound and compare its efficacy against a standard chemotherapeutic agent.

Introduction: The Rationale for Investigating Chromone Derivatives

The therapeutic potential of chromone derivatives in oncology is well-documented. These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases crucial for cell signaling and proliferation (such as the mTOR/PI3Kα pathway), induction of apoptosis, and cell cycle arrest.[1][2][3][4] The structural versatility of the chromone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the chromone ring, as in our compound of interest, is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with biological targets and thereby its cytotoxic activity. This guide outlines a systematic approach to validate this hypothesis through rigorous in vitro screening.

Experimental Design: A Framework for In Vitro Evaluation

The initial assessment of any potential anticancer agent relies on robust and reproducible in vitro cytotoxicity assays. Our proposed experimental workflow is designed to provide a clear and quantitative measure of the antiproliferative effects of 6-Bromochromone-3-carboxylic acid.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Seed Cells into 96-well Plates A->B C Prepare Serial Dilutions of 6-Bromochromone-3-carboxylic acid B->C D Add Compound Dilutions to Cells C->D F Incubate for 72 hours D->F E Include Vehicle Control & Positive Control (Doxorubicin) E->D G Perform MTT Cytotoxicity Assay F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Experimental workflow for the MTT cytotoxicity assay.

Selection of Cancer Cell Lines

To obtain a broad understanding of the compound's potential spectrum of activity, a panel of well-characterized human cancer cell lines representing different tumor types is proposed:

  • MCF-7: A human breast adenocarcinoma cell line, widely used in anticancer drug screening.[2][5]

  • HCT116: A human colon cancer cell line, known for its use in studies of apoptosis and cell cycle.[2]

  • A549: A human lung carcinoma cell line, representing a prevalent and often difficult-to-treat cancer.[6]

Positive Control

For comparative purposes, a well-established chemotherapeutic agent, Doxorubicin , will be used as a positive control. Doxorubicin is a potent anticancer drug with a known mechanism of action and provides a benchmark against which the activity of the test compound can be measured.[2]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cancer cell lines (MCF-7, HCT116, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 6-Bromochromone-3-carboxylic acid

  • Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-Bromochromone-3-carboxylic acid and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and positive control. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

Anticipated Results and Comparative Analysis

Based on the documented activity of other chromone derivatives, it is plausible that 6-Bromochromone-3-carboxylic acid will exhibit dose-dependent cytotoxicity against the tested cancer cell lines.[2][6][7] The following table presents a hypothetical but realistic set of IC50 values that could be obtained from this study.

CompoundMCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
6-Bromochromone-3-carboxylic acid25.5 ± 2.118.9 ± 1.732.4 ± 3.5
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Interpretation:

In this hypothetical scenario, 6-Bromochromone-3-carboxylic acid demonstrates moderate cytotoxic activity against all three cell lines, with the highest potency observed against the HCT116 colon cancer cell line. While not as potent as the standard chemotherapeutic agent Doxorubicin, these IC50 values in the low micromolar range would be considered promising for a novel compound at this early stage of evaluation and would warrant further investigation.[6][7]

Future Directions and Mechanistic Insights

Should the initial screening yield promising results, the next logical steps would be to delve into the mechanism of action.

G cluster_0 Potential Cellular Effects cluster_1 Downstream Consequences A 6-Bromochromone-3-carboxylic acid B Cell Cycle Arrest A->B C Induction of Apoptosis A->C D Kinase Inhibition A->D E Inhibition of Proliferation B->E F Cancer Cell Death C->F D->E

Caption: Potential mechanisms of anticancer action for chromone derivatives.

Further studies could include:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.[3]

  • Apoptosis Assays: To confirm if the observed cytotoxicity is due to programmed cell death. This can involve techniques like Annexin V staining or Western blotting for key apoptotic proteins like Bax, Bcl-2, and caspases.[6]

  • Kinase Inhibition Profiling: To identify specific protein kinase targets that may be inhibited by the compound.[1]

  • Selectivity Studies: Evaluating the cytotoxicity of the compound against non-cancerous cell lines to assess its tumor-specificity.[8]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the initial biological evaluation of 6-Bromochromone-3-carboxylic acid as a potential anticancer agent. By leveraging established protocols and comparing its performance against a standard-of-care drug, a clear and objective assessment of its cytotoxic potential can be achieved. While the presented data is hypothetical, it is based on the well-established anticancer properties of the broader chromone class of compounds. The proposed workflow provides a solid foundation for any researcher or drug development professional seeking to investigate the therapeutic potential of novel chromone derivatives.

References

  • Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health (NIH). [Link]

  • Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Taylor & Francis Online. [Link]

  • Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. National Institutes of Health (NIH). [Link]

  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed. [Link]

  • Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Kyung Hee University. [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. National Institutes of Health (NIH). [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]

  • List of various chromone analogues possessing anti-cancer potential. ResearchGate. [Link]

  • Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health (NIH). [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. PubMed. [Link]

  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. PubMed. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. PubMed. [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vi. SciSpace. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromochromone-3-carboxylic acid: A Guide for Laboratory Professionals

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromochromone-3-carboxylic acid, grounded in established safety principles and regulatory standards. While this compound is not currently classified as a carcinogen by major regulatory bodies, its nature as a halogenated organic acid necessitates a cautious and systematic approach to its disposal.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 6-Bromochromone-3-carboxylic acid is essential. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Due to its classification as a brominated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal pathways.[4][5]

Table 1: Hazard Profile and Recommended Precautions for 6-Bromochromone-3-carboxylic acid

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritant Causes skin irritation upon contact.Chemical-resistant gloves (Nitrile or Neoprene), lab coat.
Eye Irritant Causes serious eye irritation.Safety goggles or a face shield.
Respiratory Irritant May cause respiratory irritation if inhaled.Work in a well-ventilated fume hood.
Halogenated Organic Compound Subject to specific hazardous waste regulations.Follow all PPE recommendations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 6-Bromochromone-3-carboxylic acid. This procedure is designed to minimize exposure and ensure that the waste is handled in accordance with environmental regulations.

Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Designate a specific waste container for "Halogenated Organic Solids." This container should be clearly labeled and kept in a designated satellite accumulation area (SAA) within the laboratory.[6][7][8]

  • Ensure the waste container is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Do not mix 6-Bromochromone-3-carboxylic acid waste with non-halogenated organic waste, aqueous waste, or strong oxidizing or reducing agents.[7]

Waste Collection and Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Affix a "Hazardous Waste" label to the designated container before adding any waste.[6][8]

  • Record all constituents of the waste container. For 6-Bromochromone-3-carboxylic acid, clearly write the full chemical name. If it is part of a mixture, list all components and their approximate percentages.

  • Keep the container closed at all times, except when adding waste, to prevent the release of vapors.[4][7]

Neutralization (If Applicable and Permitted)

Due to its acidic nature, some institutional safety protocols may require neutralization before disposal. Consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before attempting any neutralization.

  • If permitted , slowly add the 6-Bromochromone-3-carboxylic acid to a solution of a weak base, such as sodium bicarbonate, with constant stirring in a fume hood. Monitor the pH to ensure it is within the neutral range (6-8) before proceeding with disposal as halogenated organic waste.

Final Disposal
  • Once the waste container is full (typically no more than 90% capacity), ensure the lid is tightly sealed.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Never dispose of 6-Bromochromone-3-carboxylic acid down the drain or in regular trash. [7] This is a violation of environmental regulations and can lead to harmful contamination.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for chemical spills).

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solids" waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills or Personal Exposure:

    • Evacuate the area immediately.

    • If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3][10]

    • Contact your institution's EHS and emergency services.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Bromochromone-3-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Generation of 6-Bromochromone-3-carboxylic acid waste assess_hazards Assess Hazards (SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe get_container Obtain Labeled 'Halogenated Organic Solids' Container don_ppe->get_container add_waste Add Waste to Container get_container->add_waste seal_container Securely Seal Container After Each Addition add_waste->seal_container check_full Container Full? (≤90%) seal_container->check_full store_saa Store in Satellite Accumulation Area check_full->store_saa No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes store_saa->add_waste end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 6-Bromochromone-3-carboxylic acid.

Conclusion: A Commitment to Safety

The responsible disposal of 6-Bromochromone-3-carboxylic acid is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, researchers and drug development professionals can mitigate risks and ensure compliance with regulatory standards. Always prioritize safety by consulting the specific Safety Data Sheet for the compound and your institution's chemical hygiene plan.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Medi-Waste. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Bromochromone. Retrieved from [Link]

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